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{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol Documentation Hub

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  • Product: {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol
  • CAS: 885064-88-0

Core Science & Biosynthesis

Foundational

Escaping Flatland: A Technical Guide to {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol in Drug Discovery

Introduction: The Shift to 3D Scaffolds The transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a defining paradigm in contemporary medicinal chemistry[1]. As researchers s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift to 3D Scaffolds

The transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a defining paradigm in contemporary medicinal chemistry[1]. As researchers strive to improve the physicochemical properties of drug candidates, {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (CAS: 885064-88-0) has emerged as a highly valuable building block. By leveraging the bicyclo[1.1.1]pentane (BCP) core as a non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups[2][3], drug developers can systematically engineer out metabolic liabilities while preserving essential vector geometries[4].

Structural Chemistry & Bioisosteric Rationale

The BCP scaffold is characterized by a highly strained, yet kinetically stable, rigid carbocyclic framework. The bridgehead carbons (C1 and C3) maintain a defined linear geometry. The diagonal distance across the BCP core (approx. 1.85 Å) is smaller than that of a para-phenyl ring (2.79 Å), yet it perfectly mimics the required exit vectors for substituents[2].

Causality of Improved Pharmacokinetics:

  • Enhanced Aqueous Solubility: Aromatic rings frequently suffer from poor aqueous solubility due to strong intermolecular π−π stacking in the solid state[3]. Substituting a phenyl ring with the 3-methyl-BCP core increases the fraction of sp3 carbons ( Fsp3​ ). This 3D disruption of planarity lowers the crystal lattice energy, significantly enhancing solubility and reducing non-specific protein binding[1][3].

  • Superior Metabolic Stability: Phenyl rings and tert-butyl groups are prime targets for cytochrome P450-mediated oxidation[4]. The BCP core lacks abstractable protons on sp2 carbons, eliminating primary sites of aromatic oxidation and mitigating amide hydrolysis potential in adjacent binding pockets[4].

BCP_Pharmacology A Aromatic Ring (e.g., p-Phenyl) B Bioisosteric Replacement (BCP Core) A->B C Increased Fsp3 Fraction (3D Spacial Profile) B->C D Reduced pi-pi Stacking (Lower Lipophilicity) C->D E Elimination of Aromatic Oxidation Sites C->E F Improved Aqueous Solubility D->F G Enhanced Metabolic Stability E->G

Fig 1. BCP bioisosteric replacement pathway improving pharmacokinetic profiles.

Physicochemical Properties

The quantitative data defining this building block are summarized below for rapid reference during synthetic planning[5].

PropertyValue
Chemical Name {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol
CAS Registry Number 885064-88-0
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
SMILES CC12CC(C1)(C2)CO
Purity 98% (Typical Commercial Spec)
Storage Conditions Sealed in dry, 2-8 °C

Synthetic Application & Self-Validating Protocol

The hydroxymethyl group (-CH2OH) at the C1 position acts as a versatile synthetic handle. It can be oxidized to an aldehyde for reductive aminations, or converted to a mesylate/tosylate for SN2 displacements to extend the carbon chain[4].

To obtain this building block in-house, researchers typically reduce the corresponding 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid. As an application scientist, I emphasize that reproducibility in this reduction hinges on strict moisture control and proper quenching to avoid product sequestration in aluminum salts.

Protocol: LiAlH4 Reduction of BCP-Carboxylic Acid

Objective: High-yield conversion of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid to {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol. Causality for Reagent Choice: BCP carboxylic acids are sterically hindered at the bridgehead. Strong, unhindered reducing agents like Lithium Aluminum Hydride (LiAlH4) are required to ensure rapid and complete conversion without ring-opening side reactions.

ReductionProtocol Step1 1. Substrate Preparation Dissolve Carboxylic Acid in dry THF Step2 2. Reductant Addition Slow addition of LiAlH4 at 0 °C Step1->Step2 Step3 3. Reaction Propagation Stir at RT for 4-6 hours Step2->Step3 Step4 4. Fieser Workup Sequential H2O / NaOH addition Step3->Step4 Step5 5. Extraction & Drying EtOAc extraction, Na2SO4 drying Step4->Step5 Step6 6. Concentration In vacuo yielding target Methanol Step5->Step6

Fig 2. Synthetic workflow for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the premature, violent hydrolysis of LiAlH4.

  • Reductant Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.5 equivalents of LiAlH4 (as a 1M solution in THF) dropwise. Rationale: The reduction is highly exothermic; controlling the addition rate prevents solvent boil-off and thermal degradation of the strained BCP ring.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4-6 hours. Self-Validation: Monitor completion via TLC. Because BCPs lack UV chromophores, plates must be stained with KMnO4 to visualize the starting material and product spots.

  • Fieser Workup (Critical Step): Re-cool to 0 °C. For every n grams of LiAlH4 used, sequentially and cautiously add n mL of distilled H2O, n mL of 15% aqueous NaOH, and 3n mL of distilled H2O. Rationale: This specific stoichiometric quench produces a granular, easily filterable aluminum aluminate precipitate. Standard acidic quenches form intractable emulsion gels that trap the highly soluble BCP-methanol product, devastating the yield.

  • Extraction & Drying: Filter the granular salts through a Celite pad, washing thoroughly with Ethyl Acetate (EtOAc). Separate the organic layer, dry over anhydrous Na2SO4, and filter.

  • Concentration: Concentrate the filtrate in vacuo at a moderate temperature (e.g., 30 °C) to yield the target {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol. Rationale: BCP derivatives can be volatile; excessive heat during rotary evaporation will lead to product loss.

Safety & Handling Specifications

Handling this compound requires adherence to strict laboratory safety protocols[6].

  • GHS Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[6].

  • PPE Requirements: Impervious gloves, safety goggles with side-shields, and a suitable respirator when handling outside a fume hood[6].

  • Storage: Must be sealed in a dry environment and maintained at 2-8 °C to ensure long-term stability and prevent oxidative degradation[5].

References

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - nih.gov - 4

  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups - pharmablock.com - 2

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - pnas.org - 1

  • Application of Bicyclo[1.1.1]pentane in Drug Development Research - bldpharm.com - 3

  • (3-Methylbicyclo[1.1.1]pentan-1-yl)methanol - mlit.go.jp - 5

  • Safety Data Sheet - ChemScene - chemscene.com - 6

Sources

Exploratory

Technical Whitepaper: NMR Spectrum Data Analysis of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Executive Summary The bicyclo[1.1.1]pentane (BCP) motif has emerged as a cornerstone bioisostere in modern medicinal chemistry, frequently deployed to replace tert-butyl groups, para-substituted phenyl rings, and interna...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a cornerstone bioisostere in modern medicinal chemistry, frequently deployed to replace tert-butyl groups, para-substituted phenyl rings, and internal alkynes. By improving metabolic stability and aqueous solubility without significantly altering the steric bulk of the parent molecule, BCP derivatives are invaluable to drug development.

{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (CAS: 885064-88-0) is a highly versatile building block used in the synthesis of advanced therapeutics, including METTL3 inhibitors and orexin receptor agonists. This whitepaper provides an in-depth, authoritative guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of this compound, detailing the causality behind its unique chemical shifts, structural symmetry, and the exact protocols required for self-validating data acquisition.

Structural Anatomy & Spin System Dynamics

The BCP core is characterized by extreme angle strain and an "inverted" tetrahedral geometry at the bridgehead carbons (C1 and C3). The distance between these non-bonded bridgehead carbons is approximately 1.85 Å, leading to significant transannular orbital overlap. This unique hybridization—where exocyclic bonds possess unusually high s-character (~ sp2 ) and endocyclic bonds possess high p-character—profoundly influences the local magnetic environment and shielding tensors.

Despite its 3D complexity, {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol exhibits C3v​ point group symmetry (assuming free rotation of the exocyclic groups). This symmetry simplifies the spin system dramatically:

  • The three methylene bridges (C2, C4, C5) are chemically and magnetically equivalent.

  • The six protons attached to these bridges resonate as a single, sharp multiplet (typically a singlet in 1D 1 H NMR due to symmetry-enforced magnetic equivalence).

SymmetryAnalysis A {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol B C3v Point Group Symmetry A->B C Bridgehead C1 (Quaternary) B->C D Bridgehead C3 (Quaternary) B->D E Bridge C2, C4, C5 (Equivalent) B->E F Exocyclic -CH2OH C->F G Exocyclic -CH3 D->G

Figure 1: Symmetry-driven spin system breakdown of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.

Spectral Data Interpretation

1 H NMR Analysis

In a non-coordinating solvent like CDCl 3​ , the 1 H NMR spectrum is remarkably clean due to the lack of vicinal coupling ( 3J ) between the bridgehead substituents and the bridge protons. The bridge protons appear as an intense 6H singlet. The hydroxyl proton shift is concentration- and temperature-dependent, often appearing as a broad singlet due to intermolecular hydrogen bonding and chemical exchange.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
3.55 Singlet (s)2H-CH 2​ OHDeshielded by the adjacent electronegative oxygen atom.
1.60 Broad Singlet (br s)1H-OH Broadened by rapid chemical exchange; position varies.
1.50 Singlet (s)6HBCP Bridge CH 2​ Equivalent by C3v​ symmetry. No 3J coupling to bridgeheads.
1.15 Singlet (s)3H-CH 3​ Shielded aliphatic methyl group attached to a quaternary center.
13 C NMR Analysis

The 13 C NMR spectrum reveals the five distinct carbon environments. The most critical diagnostic feature of a 1,3-disubstituted BCP ring is the chemical shift of the quaternary bridgehead carbons. Despite being attached to alkyl/heteroalkyl groups, C1 and C3 resonate relatively upfield (36–43 ppm) compared to standard aliphatic quaternary carbons. This is a direct consequence of the inverted tetrahedral geometry and high s-character of the exocyclic bonds .

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)

Chemical Shift (δ, ppm)TypeAssignmentDiagnostic Significance
67.5 CH 2​ -C H 2​ OHConfirms the presence of the primary alcohol.
52.0 CH 2​ BCP Bridge C H 2​ Core BCP framework (C2, C4, C5).
42.5 C (Quat.)Bridgehead C 1Shifted downfield relative to C3 due to the -CH 2​ OH β -effect.
36.0 C (Quat.)Bridgehead C 3Unusually shielded for a quaternary carbon due to BCP strain.
18.5 CH 3​ -C H 3​ Terminal methyl group.

2D NMR Correlation Pathways

To unambiguously assign the quaternary bridgehead carbons, Heteronuclear Multiple Bond Correlation (HMBC) is required. The bridge protons (1.50 ppm) act as the central node, showing strong 2JCH​ correlations to both C1 and C3, and 3JCH​ correlations to the exocyclic carbons.

HMBC_Network cluster_1H 1H NMR Signals cluster_13C 13C NMR Signals H1 H-CH3 C2 C3 H1->C2 2J C3 C-Bridge H1->C3 3J H2 H-BCP C1 C-CH3 H2->C1 3J H2->C2 2J C4 C1 H2->C4 2J C5 C-CH2OH H2->C5 3J H3 H-CH2OH H3->C3 3J H3->C4 2J

Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) pathways.

Self-Validating Experimental Protocol

Because the bridgehead carbons lack attached protons, their relaxation mechanisms are dominated by chemical shift anisotropy rather than dipole-dipole interactions. This results in prolonged T1​ relaxation times. A standard rapid-acquisition 13 C protocol will systematically under-integrate or completely miss the C1 and C3 signals. The following methodology ensures a self-validating, artifact-free dataset.

Step 1: Sample Preparation
  • Mass & Concentration : Weigh exactly 15–20 mg of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.

  • Solvent : Dissolve in 0.6 mL of high-purity CDCl 3​ (99.8% D) containing 0.03% v/v TMS.

  • Filtration : Filter the solution through a glass wool plug into a 5 mm NMR tube to eliminate paramagnetic particulates that could induce localized magnetic field inhomogeneities.

Step 2: 1 H NMR Acquisition & Validation
  • Parameters : Acquire at 298 K using a standard 30° pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds and the number of scans (ns) to 16.

  • Causality : The d1​ of 2.0s is sufficient for the highly mobile exocyclic protons to fully relax, ensuring quantitative integration.

  • Validation Checkpoint : Phase and baseline correct the spectrum. Integrate the methyl singlet (1.15 ppm) to exactly 3.00. The bridge CH 2​ singlet (1.50 ppm) must integrate between 5.95 and 6.05.

    • Failure Mode: An integration >6.10 at 1.50 ppm indicates co-elution of water (which shifts to ~1.56 ppm in CDCl 3​ ). If this occurs, dry the sample over activated 4Å molecular sieves and re-acquire.

Step 3: 13 C NMR Acquisition
  • Parameters : Use a proton-decoupled sequence (zgpg30). Set the spectral width to 250 ppm.

  • Critical Adjustment ( d1​ ) : Set the relaxation delay ( d1​ ) to 3.0 to 5.0 seconds (standard is often 1.0s).

  • Causality : The extended d1​ allows the quaternary C1 and C3 bridgeheads to re-establish Boltzmann equilibrium between pulses. Failure to extend d1​ will result in the C1 (42.5 ppm) and C3 (36.0 ppm) peaks disappearing into the baseline noise.

  • Scans : Acquire a minimum of 1024 scans to achieve a Signal-to-Noise Ratio (SNR) > 10:1 for the quaternary carbons.

Step 4: 2D HSQC/HMBC Acquisition
  • HSQC : Acquire using a multiplicity-edited sequence. The 67.5 ppm and 52.0 ppm carbons will phase negatively (CH 2​ ), while the 18.5 ppm carbon will phase positively (CH 3​ ). The 42.5 ppm and 36.0 ppm carbons will not appear, validating their quaternary nature.

  • HMBC : Optimize the long-range coupling delay for nJCH​=8 Hz. This will clearly map the network shown in Figure 2, definitively linking the exocyclic groups to the BCP core.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.[Link]

  • World Intellectual Property Organization. (2024). "Piperidine derivatives as mettl3 inhibitors" (Patent No. WO2024153775A1).
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 86010391, 3-Methylbicyclo[1.1.1]pentane-1-carboxamide." PubChem.[Link]

Foundational

Bicyclo[1.1.1]pentane Derivatives for Medicinal Chemistry: A Technical Guide to Escaping Flatland

Abstract For decades, the phenyl ring has been a cornerstone of medicinal chemistry, prized for its rigid structure and ability to position pharmacophoric elements. However, its inherent planarity and lipophilicity often...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For decades, the phenyl ring has been a cornerstone of medicinal chemistry, prized for its rigid structure and ability to position pharmacophoric elements. However, its inherent planarity and lipophilicity often contribute to poor physicochemical properties, such as low aqueous solubility and susceptibility to metabolic oxidation, hindering the development of promising drug candidates.[1][2][3] This guide delves into the emergence of bicyclo[1.1.1]pentane (BCP) as a premier three-dimensional (3D) bioisostere for para-substituted phenyl rings and tert-butyl groups. We will explore the unique physicochemical advantages conferred by the BCP scaffold, detail the critical synthetic pathways for accessing functionalized BCP building blocks, and examine case studies where its incorporation has led to significant improvements in drug-like properties. This document serves as a technical resource for researchers and drug development professionals seeking to leverage the BCP motif to overcome common challenges in medicinal chemistry and expand into novel chemical space.

The Challenge of "Flatland" in Drug Discovery

The over-reliance on aromatic scaffolds in drug design has led to a phenomenon often termed "molecular obesity" or being trapped in "flatland." A high fraction of sp2-hybridized carbons in a molecule correlates with increased lipophilicity and planarity. This, in turn, can lead to several undesirable outcomes:

  • Poor Aqueous Solubility: The strong π-π stacking interactions of flat, aromatic molecules favor crystal lattice formation over solvation, reducing aqueous solubility.[3][4]

  • Metabolic Liability: Phenyl rings are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, often leading to rapid metabolism and the formation of potentially toxic intermediates.[2][3]

  • Non-Specific Binding: High lipophilicity can increase binding to off-target proteins and phospholipids, complicating pharmacokinetic and pharmacodynamic profiles.[3][5]

The "Escape from Flatland" concept, which advocates for increasing the fraction of sp3-hybridized carbons (Fsp3), has become a guiding principle in modern medicinal chemistry.[2] This has driven the search for saturated, 3D scaffolds that can mimic the geometry of common aromatic groups while offering superior physicochemical properties. Among these, bicyclo[1.1.1]pentane has emerged as a particularly valuable solution.[2][6]

The Bicyclo[1.1.1]pentane (BCP) Core: A Superior Bioisostere

The BCP scaffold is a highly strained, cage-like hydrocarbon (C5H6) that offers a unique combination of structural rigidity and advantageous chemical properties.[7][8] When substituted at the 1 and 3 bridgehead positions, it presents functional groups with a linear, 180-degree exit vector, closely mimicking the geometry of a para-substituted benzene ring.[2][8]

Key Physicochemical Advantages

The replacement of a phenyl ring or a tert-butyl group with a BCP moiety can lead to dramatic improvements in a compound's drug-like properties.[6][9]

  • Enhanced Solubility: The 3D, non-planar structure of the BCP cage disrupts efficient crystal packing (π-stacking), which often leads to a significant increase in aqueous solubility.[2][4]

  • Improved Metabolic Stability: As a fully saturated hydrocarbon, the BCP core is resistant to oxidative metabolism that plagues many aromatic systems.[6][10] This can increase a drug's half-life and reduce metabolic clearance.

  • Reduced Lipophilicity: Despite being a hydrocarbon, the compact BCP scaffold is less lipophilic than a phenyl ring or even a tert-butyl group, which can help optimize the overall ADME (absorption, distribution, metabolism, and excretion) profile.[9]

  • Maintained Permeability: While increasing solubility, the BCP moiety often maintains or even improves passive membrane permeability, a crucial factor for oral bioavailability.[4][9]

PropertyPhenyl BioisostereBCP Bioisosteretert-Butyl Bioisostere
Geometry Planar, 180° vectors3D, 180° vectors3D, tetrahedral
Lipophilicity (cLogP) HigherLower Moderate
Aqueous Solubility LowerHigher Variable
Metabolic Stability Susceptible to oxidationHigh Generally high
Fsp3 01 1

Table 1: Comparative properties of BCP versus traditional bioisosteres.

Strategic Synthesis of BCP Derivatives

The primary challenge hindering the widespread adoption of BCPs was historically their synthetic accessibility.[11][12] Modern advancements, however, have established efficient and scalable routes, primarily revolving around the highly strained and reactive intermediate, [1.1.1]propellane .[7][13]

Generation of [1.1.1]Propellane

[1.1.1]Propellane is too unstable for long-term storage at room temperature and is typically generated in situ and used immediately in solution.[7][14] The most common and reliable method involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an organolithium reagent, such as methyllithium or phenyllithium, at low temperatures.[15][16] The strain in the central C-C bond of propellane makes it exceptionally reactive towards radicals and nucleophiles, serving as the gateway to functionalized BCPs.[7]

G reactant 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane reagent MeLi or PhLi Et2O, -78 °C to 0 °C reactant->reagent product [1.1.1]Propellane (in solution) reagent->product

Functionalization via Radical Addition

The most versatile methods for creating functionalized BCPs involve the radical-mediated opening of the central propellane bond.[17] This approach is highly efficient and demonstrates excellent functional group tolerance, making it suitable for late-stage functionalization of complex molecules.[4][18]

Photoredox catalysis has emerged as a particularly powerful tool.[18] Using a photocatalyst like Ir(ppy)3 or 4CzIPN, a radical can be generated from a suitable precursor (e.g., an alkyl or aryl halide). This radical adds to [1.1.1]propellane, opening the central bond to form a bridgehead BCP radical. This intermediate can then be trapped by another species or undergo a hydrogen atom transfer (HAT) to yield the final product.[4][18]

Workflow: Photoredox-Catalyzed Synthesis of a 1,3-Disubstituted BCP

G start Start: Radical Precursor (R-X) + [1.1.1]Propellane photocat Visible Light Photocatalyst (e.g., Ir(ppy)3) start->photocat gen_radical Generate Radical R• photocat->gen_radical add_prop Radical Addition to [1.1.1]Propellane gen_radical->add_prop bcp_radical Formation of Bridgehead BCP Radical add_prop->bcp_radical trap Trap with Nucleophile (Nu-) or other species bcp_radical->trap final_product Final Product: 1,3-Disubstituted BCP (R-BCP-Nu) trap->final_product

Example Protocol: Synthesis of Bicyclo[1.1.1]pentan-1-amine

The synthesis of key building blocks like BCP-amines is critical for drug discovery programs. Multi-component reactions offer a direct and efficient route.

Protocol: Radical Multicomponent Carboamination of [1.1.1]Propellane [6]

  • Objective: To synthesize 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives in a single step.

  • Materials:

    • [1.1.1]Propellane solution in pentane

    • Alkyl iodide (R-I) as the carbon radical source

    • Di-tert-butyl azodicarboxylate as the nitrogen source

    • Triethylborane (BEt3) as a radical initiator

    • Toluene (solvent)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the alkyl iodide (1.2 equiv) and di-tert-butyl azodicarboxylate (1.5 equiv) in toluene.

    • Add the solution of [1.1.1]propellane (1.0 equiv) to the mixture.

    • At room temperature, add triethylborane (1.0 M in hexanes, 1.2 equiv) dropwise over 5 minutes.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the consumption of starting materials.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the protected BCP-amine derivative.

    • Subsequent deprotection (e.g., with TFA in DCM) affords the desired primary amine.

  • Causality: This protocol leverages the high reactivity of [1.1.1]propellane. Triethylborane initiates a radical chain process, generating an alkyl radical from the iodide. This radical adds to propellane, forming a BCP radical which is then trapped by the nitrogen electrophile, efficiently constructing the C-C and C-N bonds in a single, atom-economical operation.

Case Studies: BCPs in Action

The true value of the BCP scaffold is demonstrated by its successful application in optimizing drug candidates.

Case Study 1: γ-Secretase Inhibitor (Avagacestat Analogue)

One of the landmark examples that ignited widespread interest in BCPs came from Pfizer in 2012.[2][19] They replaced a central para-substituted fluorophenyl ring in a γ-secretase inhibitor (BMS-708,163) with a BCP core.

  • Result: The resulting BCP-containing compound was equipotent to the parent drug but exhibited significantly improved physicochemical properties.[19]

  • Key Improvements:

    • Aqueous Solubility: Increased by over 50-fold.[5]

    • Passive Permeability: Significantly improved.[4][19]

    • Oral Absorption: Showed approximately 4-fold higher maximum concentration (Cmax) and area under the curve (AUC) in mouse models.[19]

  • Scientific Rationale: The removal of the flat aromatic ring disrupted π-stacking, enhancing solubility, while the rigid, 3D nature of the BCP maintained the critical vector for target binding.[4]

Case Study 2: Lp-PLA2 Inhibitor (Darapladib Analogue)

Researchers at GlaxoSmithKline incorporated a BCP moiety into the Lp-PLA2 inhibitor darapladib, replacing an internal aromatic ring.[20][21]

  • Result: The BCP analogue maintained high potency while improving the overall physicochemical profile.[20][21]

  • Key Improvements:

    • Solubility: Kinetic solubility was markedly improved.[9]

    • Permeability: Artificial membrane permeability increased from 203 nm/s to 705 nm/s.[9]

  • Scientific Rationale: Similar to the γ-secretase inhibitor case, replacing the planar aromatic system with a 3D BCP core improved properties associated with "flatness" without compromising the binding affinity, which was confirmed by X-ray crystallography.[20][21]

Case Study 3: IDO1 Inhibitor

In the development of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, a lead compound suffered from poor metabolic stability due to the cleavage of an amide bond.[10]

  • Result: Replacing the central phenyl ring adjacent to the labile amide with a BCP core effectively blocked the metabolic pathway.[10]

  • Key Improvements:

    • Metabolic Stability: The BCP analogue showed drastically improved stability, mitigating the amide hydrolysis.[10]

    • Potency: The compound retained excellent cellular and whole-blood potency.[10]

  • Scientific Rationale: The BCP core acted as a non-metabolizable bioisostere that sterically shielded the adjacent amide from metabolic enzymes, demonstrating its utility in solving specific ADME challenges.[10]

Challenges and Future Outlook

Despite the tremendous progress, some challenges remain. The large-scale synthesis of [1.1.1]propellane can still be a bottleneck for industrial applications, though recent developments in flow chemistry show promise.[1] Furthermore, while 1,3-disubstituted BCPs are excellent mimics of para-substituted arenes, the synthesis of 1,2-disubstituted BCPs to mimic ortho and meta substitution patterns is a more recent and still-developing field.[22][23]

The future of BCP chemistry is bright. New catalytic methods are continuously being developed to functionalize not only the bridgehead positions but also the C-H bonds on the bridges of the BCP cage, opening up even more avenues for structural diversification.[14][24] As synthetic methods become more robust and accessible, the BCP scaffold is poised to become an indispensable tool in the medicinal chemist's arsenal for creating next-generation therapeutics with superior drug-like properties.

Conclusion

The bicyclo[1.1.1]pentane scaffold represents a paradigm shift in molecular design, offering a validated and powerful strategy to "escape from flatland." By replacing problematic phenyl and tert-butyl groups, medicinal chemists can systematically improve key drug properties such as solubility, metabolic stability, and permeability, while maintaining or even enhancing biological activity. The continued innovation in the synthesis and functionalization of BCPs ensures that their impact on drug discovery will only continue to grow, paving the way for the development of safer and more effective medicines.

References

  • [1.1.1]Propellane - Organic Syntheses Procedure. Organic Syntheses.
  • [1.1.1]Propellane - Wikipedia. Wikipedia. Available at: [Link]

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Uchiyama, M. A Storable Feedstock for Preparation of [1.1.1]Propellane. SYNFORM. Available at: [Link]

  • Mako, T. L., et al. (2022). Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. Organic Letters. Available at: [Link]

  • Li, C., et al. (2023). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available at: [Link]

  • Davies, H. M. L. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. Available at: [Link]

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC - NIH. Available at: [Link]

  • Camasso, N. M., & Chen, M. S. (2023). Mechanism-Guided Development of Directed C–H Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. Available at: [Link]

  • Davies, H. M. L., et al. (2020). Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]

  • Lu, G., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available at: [Link]

  • Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Journal of China Pharmaceutical University. Available at: [Link]

  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. Available at: [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. OA Monitor Ireland. Available at: [Link]

  • Liu, C., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PMC. Available at: [Link]

  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Publications. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

  • Lu, G., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PMC. Available at: [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Available at: [Link]

Sources

Exploratory

Architecting sp3-Enriched Chemical Space: A Technical Guide to {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Executive Overview The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry and drug development. At the forefront of this "esc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry and drug development. At the forefront of this "escape from flatland" is the bicyclo[1.1.1]pentane (BCP) core. This technical guide provides an in-depth physicochemical and synthetic analysis of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol , a critical building block used to seamlessly install the BCP motif into active pharmaceutical ingredients (APIs).

Physicochemical Profiling: Mass & Structural Metrics

Accurate mass spectrometry and molecular weight calculations are foundational for the quality control of BCP building blocks. {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol consists of a rigid bicyclic core substituted with a methyl group at one bridgehead (C3) and a hydroxymethyl group at the other (C1)[1].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
Chemical Formula C7H12ODefines the elemental composition; structurally isomeric with cycloheptanol but vastly different in 3D space[2].
Molecular Weight 112.172 g/mol Standard average mass used for stoichiometric calculations in bulk synthesis.
Exact Mass (Monoisotopic) 112.088815 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation of the synthesized building block.
CAS Registry Number 885064-88-0Unique identifier for procurement and safety documentation[1].
SMILES CC12CC(C1)(C2)COEnables computational modeling of the 3D vector geometry and docking simulations[1].

The Bioisosteric Paradigm: Causality in Drug Design

The incorporation of the {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol motif into a drug pipeline is a highly calculated structural intervention. The BCP core serves as a non-classical bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups[3].

  • Metabolic Shielding: Phenyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., aromatic hydroxylation). By replacing the sp2 phenyl ring with the fully saturated sp3 BCP core, researchers eliminate this metabolic liability, significantly increasing the half-life and metabolic stability of the resulting drug candidate[4].

  • Lipophilicity and Solubility: The BCP core lowers the overall lipophilicity (LogP) of the molecule compared to its aromatic counterpart. This reduction in lipophilicity directly enhances aqueous solubility, a critical parameter for oral bioavailability and passive permeability[5].

  • Vector Alignment: The distance between the C1 and C3 bridgehead carbons in the BCP ring is approximately 1.85 Å, which closely mimics the spatial arrangement of a para-substituted phenyl ring. This allows the molecule to maintain its binding affinity to the target receptor while improving its overarching ADME (Absorption, Distribution, Metabolism, and Excretion) profile[6].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol fundamentally relies on the strain-release functionalization of [1.1.1]propellane. The highly strained central C-C bond of propellane is susceptible to radical addition, allowing for the rapid construction of the BCP core via photochemical activation[7][8].

Protocol: Hydride Reduction of 3-Methylbicyclo[1.1.1]pentane-1-carboxylate

To obtain the target methanol derivative, the corresponding ester or carboxylic acid intermediate must be reduced. The following protocol utilizes Lithium Aluminum Hydride (LiAlH4) and is designed as a self-validating system to ensure maximum yield and purity.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Action: Suspend 1.2 equivalents of LiAlH4 in anhydrous Tetrahydrofuran (THF) under a continuous Argon or Nitrogen stream at 0 °C.

  • Causality: LiAlH4 reacts violently with ambient moisture. The inert atmosphere prevents reagent degradation, while the 0 °C temperature controls the initial exothermicity of the reaction, preventing solvent boil-off and maintaining the integrity of the reducing agent.

Step 2: Substrate Addition

  • Action: Dissolve the 3-methylbicyclo[1.1.1]pentane-1-carboxylate precursor in anhydrous THF and add it dropwise to the LiAlH4 suspension over 30 minutes.

  • Causality: Dropwise addition prevents thermal runaway. While the highly strained BCP core is generally stable to hydride reduction, localized heating can lead to unwanted side reactions or ether cleavage.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS.

  • Causality: The reaction validates its own completion; the disappearance of the higher-Rf ester spot and the appearance of the lower-Rf alcohol spot on the TLC plate confirms the total conversion of the starting material, dictating exactly when to proceed to quenching.

Step 4: The Fieser Quenching Method (Critical Step)

  • Action: Cool the mixture back to 0 °C. For every n grams of LiAlH4 used, sequentially add n mL of distilled water, n mL of 15% aqueous NaOH, and 3n mL of distilled water. Stir vigorously for 15 minutes.

  • Causality: Standard aqueous quenching often produces a thick, gelatinous aluminum hydroxide emulsion that traps the highly soluble BCP-methanol product. The Fieser method forces the aluminum byproducts to precipitate as a granular, easily filterable white solid, ensuring quantitative recovery of the target molecule.

Step 5: Isolation

  • Action: Filter the mixture through a pad of Celite, wash the filter cake with excess THF or Ethyl Acetate, and concentrate the filtrate under reduced pressure to yield high-purity {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol[2].

Mechanistic Workflow Diagram

G A [1.1.1]Propellane (Strained Precursor) B Photochemical Addition (365 nm, Radical Initiator) A->B Strain Release C 3-Methylbicyclo[1.1.1]pentane- 1-carboxylate B->C C-C Bond Formation D Hydride Reduction (LiAlH4, THF, 0 °C) C->D Ester Activation E {3-Methylbicyclo[1.1.1]pentan- 1-yl}methanol D->E Target Isolation

Fig 1: Synthetic workflow for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol via strain-release.

References

  • Title: (3-Methylbicyclo[1.1.1]pentan-1-yl)
  • Title: {3-methylbicyclo[1.1.
  • Title: PharmaBlock USA Inc.
  • Title: The LARGEST library of Bicyclo[1.1.
  • Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)
  • Source: acs.
  • Title: Bridge Functionalisation of Bicyclo[1.1.
  • Title: Light-enabled scalable synthesis of bicyclo[1.1.
  • Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)

Sources

Foundational

Technical Whitepaper: Preliminary Toxicity Screening of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Executive Summary & Toxicological Rationale In modern medicinal chemistry, the transition from flat, lipophilic aromatic rings to sp³-rich, three-dimensional scaffolds—a paradigm known as "escaping flatland"—has fundamen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

In modern medicinal chemistry, the transition from flat, lipophilic aromatic rings to sp³-rich, three-dimensional scaffolds—a paradigm known as "escaping flatland"—has fundamentally revolutionized drug design 1. Bicyclo[1.1.1]pentane (BCP) derivatives, such as {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (CAS: 885064-88-0), serve as premium bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes 2. The incorporation of the BCP motif generally enhances aqueous solubility, passive permeability, and metabolic stability while reducing off-target toxicity 3.

However, as a Senior Application Scientist, I must emphasize that the introduction of novel building blocks necessitates rigorous preliminary toxicity screening. The structural features of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol present specific mechanistic questions:

  • The 3-Methyl Group: Strategically positioned to block bridgehead oxidation (a known metabolic soft spot in unsubstituted BCPs), its steric bulk must be empirically validated to ensure it does not introduce novel steric clashes with vital cellular enzymes.

  • The Hydroxymethyl Group (-CH₂OH): While providing a versatile synthetic handle for etherification or coupling, primary alcohols are susceptible to hepatic oxidation, potentially yielding reactive aldehydes that require genotoxicity screening.

The Self-Validating Screening Framework

Early-stage ADME-Tox profiling cannot rely on isolated data points. It requires a self-validating matrix of assays that cross-reference cellular health, electrophysiology, and genomic integrity 4.

ToxWorkflow cluster_assays Preliminary Toxicity Assays Compound {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (Test Article) HepG2 Hepatotoxicity (HepG2 Cell Line) Compound->HepG2 hERG Cardiotoxicity (hERG Patch-Clamp) Compound->hERG Ames Genotoxicity (Ames Test +/- S9) Compound->Ames Decision Go/No-Go Decision Criteria Evaluation HepG2->Decision hERG->Decision Ames->Decision

Preliminary ADME-Tox screening workflow for BCP building blocks.

Core Experimental Methodologies & Causality

To ensure absolute data integrity, every protocol described herein operates as a self-validating system . This means the assay inherently verifies its own operational success through the mandatory inclusion of concurrent vehicle (negative) controls to establish baseline noise, and specific pharmacological (positive) controls to confirm assay sensitivity and dynamic range.

Hepatotoxicity: HepG2 ATP-Luminescence Assay

Causality & Rationale: We utilize the HepG2 cell line because it retains a robust complement of human-specific xenobiotic-metabolizing enzymes, making it vastly superior to non-hepatic lines for detecting metabolism-induced cytotoxicity 5. Furthermore, we select ATP depletion as our primary endpoint rather than membrane integrity (e.g., LDH release). ATP loss is a highly sensitive, upstream indicator of mitochondrial poisoning and early-stage apoptosis, allowing us to detect subtle hepatotoxic liabilities before catastrophic cell death occurs 6.

Self-Validating Controls:

  • Negative Control: 0.1% DMSO (Establishes 100% viability baseline).

  • Positive Control: 50 µM Chlorpromazine (Validates sensitivity to known hepatotoxins).

Step-by-Step Protocol:

  • Cell Seeding: Plate HepG2 cells (ATCC HB-8065) at 10,000 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (0.1 µM to 300 µM) in 0.1% DMSO. Treat cells for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability reagent to each well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality & Rationale: The inclusion of the rat liver S9 fraction is not merely a standard protocol; it is a targeted mechanistic probe for this specific molecule. The hydroxymethyl moiety (-CH₂OH) is susceptible to oxidation by hepatic alcohol dehydrogenases present in the S9 fraction, potentially yielding a bicyclic aldehyde. Aldehydes are notorious for their electrophilicity and potential to form covalent DNA adducts. The Ames test with S9 metabolic activation empirically validates whether this theoretical oxidized metabolite possesses actual mutagenic liability, or if the steric bulk of the BCP core sufficiently shields the electrophilic center 7.

Self-Validating Controls:

  • Negative Control: Sterile water / 0.1% DMSO.

  • Positive Controls: Sodium azide (for TA1535, -S9) and 2-Aminoanthracene (for all strains, +S9) to validate metabolic activation efficacy.

Step-by-Step Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in nutrient broth to reach a density of ~10⁹ cells/mL.

  • Metabolic Activation Mixture: Prepare a 10% rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate.

  • Pre-incubation: In sterile tubes, mix 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (escalating doses up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A positive mutagenic result is defined as a ≥2-fold dose-dependent increase in revertants over the vehicle control.

Cardiotoxicity: Automated hERG Patch-Clamp Assay

Causality & Rationale: The Kv11.1 (hERG) potassium channel possesses a uniquely large inner vestibule lined with aromatic residues (Tyr652, Phe656) that promiscuously bind lipophilic molecules. While the BCP motif is designed to lower overall lipophilicity (clogP) compared to planar phenyl rings—thereby theoretically reducing hERG liability—empirical electrophysiological validation is mandatory. We employ automated planar patch-clamp over simple radioligand displacement assays because patch-clamp provides dynamic, voltage-dependent functional data, ensuring the compound does not trap the channel in specific gating states.

Self-Validating Controls:

  • Negative Control: Extracellular physiological saline with 0.1% DMSO.

  • Positive Control: 100 nM E-4031 (A selective hERG blocker ensuring patch-clamp fidelity).

Step-by-Step Protocol:

  • Cell Preparation: Harvest CHO cells stably expressing the human hERG channel. Suspend in extracellular physiological solution.

  • Patch Formation: Utilize an automated planar patch-clamp system (e.g., QPatch). Apply automated suction to form a gigaseal (>1 GΩ), followed by a brief voltage pulse to achieve the whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to drive channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to measure the outward tail current.

  • Compound Perfusion: Perfuse {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol at escalating concentrations (1 µM to 100 µM), allowing 3 minutes per concentration for steady-state block.

  • Data Analysis: Measure the fractional block of the peak tail current relative to the vehicle control to determine the IC₅₀.

Mechanistic Pathway of hERG Liability

hERG_Mechanism BCP BCP Derivative (Off-Target) Kv11 Kv11.1 (hERG) K+ Channel BCP->Kv11 Binding Block K+ Efflux Blockade Kv11->Block Inhibition APD Action Potential Prolongation Block->APD Cellular Effect TdP Torsades de Pointes (Arrhythmia) APD->TdP Clinical Risk

Mechanistic pathway of hERG-mediated cardiotoxicity.

Quantitative Benchmarks for Decision Making

To transition {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol from a preliminary building block to an integrated core in a lead optimization campaign, the following quantitative benchmarks must be met:

AssayTarget MetricAcceptable Benchmark (Go)High Risk (No-Go)Mechanistic Rationale
HepG2 Cytotoxicity IC₅₀ (72h)> 100 µM< 10 µMEnsures the BCP scaffold and its metabolites do not disrupt basal mitochondrial respiration or induce hepatocyte apoptosis.
hERG Patch-Clamp IC₅₀> 30 µM< 1 µMPrevents off-target binding to the Kv11.1 channel inner vestibule, mitigating QT prolongation risks.
Ames Test (+/- S9) Revertant Fold Increase< 2-fold over vehicle≥ 2-fold over vehicleConfirms the hydroxymethyl group does not oxidize into a DNA-reactive, electrophilic aldehyde.

References

  • Propellane-free access to bicyclo[1.1.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.
  • Application of the Bicyclo[1.1.
  • Preclinical Studies and Go/No‐Go Decision Criteria in Early Drug Development Source: Fundación MEDINA URL
  • In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases Source: ACS Publications URL
  • High-throughput screening for analysis of in vitro toxicity Source: ResearchGate URL
  • Preliminary Toxicity Assessment of 9-Undecylpurin-6-amine: A Technical Guide Source: Benchchem URL

Sources

Exploratory

The Bicyclo[1.1.1]pentane (BCP) Motif: Mechanistic Paradigms in Bioisosteric Replacement and Lead Optimization

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The transition from flat, sp2-hybridized aromatic systems to three-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks is a cornerstone of modern medicinal chemistry, colloquially termed "escaping from flatland"[1]. Among the most privileged saturated scaffolds, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[2].

Unlike traditional pharmacological agents, BCP does not possess a singular biological "mechanism of action" (e.g., agonizing a specific receptor). Instead, its mechanism is physicochemical and thermodynamic . By substituting a planar arene with a BCP core, drug developers fundamentally alter the molecule's desolvation penalty, crystal packing energy, and metabolic liability, while preserving the critical vectorial trajectory required for target engagement[3].

The Physicochemical "Mechanism of Action"

The efficacy of BCP as a bioisostere is governed by three interconnected physicochemical mechanisms:

Vectorial Equivalence and Spatial Geometry

The primary function of a para-phenyl ring in many pharmacophores is to act as a rigid spacer that projects functional groups at a 180° angle. BCP perfectly mimics this linear exit vector. While the diagonal bridgehead-to-bridgehead distance of BCP (~1.85 Å) is shorter than that of a para-phenyl ring (2.79 Å) and its overall volume is ~35% smaller, the strict collinearity of its exit vectors ensures that the macroscopic conformation of the drug within the binding pocket remains undisturbed[2].

Thermodynamics of Binding: Enthalpy vs. Entropy

When a phenyl ring is replaced by a BCP moiety, the thermodynamic signature of target binding shifts dramatically.

  • Aromatic Systems: Rely heavily on enthalpy-driven interactions, such as π-π stacking, cation-π, and CH-π interactions. However, they incur a high energetic penalty during desolvation due to the polarization of the π-cloud.

  • BCP Systems: Lacking π-electrons, BCP cannot participate in traditional π-stacking. Instead, its binding is largely entropy-driven , relying on hydrophobic enclosure and shape complementarity (van der Waals interactions)[4]. The rigid, aliphatic nature of BCP lowers the desolvation penalty, often resulting in equipotent or superior binding affinities despite the loss of specific enthalpic contacts[4].

Pharmacokinetic Rescue (ADME Optimization)

The incorporation of BCP directly addresses the liabilities of multiple aryl systems:

  • Solubility: By increasing the fraction of sp3 carbons (Fsp3), BCP disrupts the planar π-stacking that drives rigid crystal lattice formation. This lowers the melting point and significantly enhances both kinetic and thermodynamic aqueous solubility[5].

  • Metabolic Stability: Aromatic rings are highly susceptible to CYP450-mediated oxidation, leading to toxic quinone or epoxide metabolites. BCP replaces these vulnerable aromatic C-H bonds with robust, sterically shielded aliphatic bridgehead C-H bonds, effectively bypassing this metabolic liability[1].

Thermo Root Thermodynamic Binding Shift Ph Parent p-Phenyl Ring Root->Ph BCP BCP Bioisostere Root->BCP Ph_1 Enthalpy-Driven Binding (π-π / Cation-π) Ph->Ph_1 Ph_2 High Desolvation Penalty Ph->Ph_2 BCP_1 Entropy-Driven Binding (Hydrophobic Enclosure) BCP->BCP_1 BCP_2 Low Desolvation Penalty BCP->BCP_2

Figure 1: Divergent thermodynamic mechanisms of target engagement between phenyl rings and BCP.

Case Studies in Target Engagement

γ-Secretase Inhibitors (BMS-708,163)

In the optimization of γ-secretase inhibitors for Alzheimer's disease, researchers replaced a central para-fluorophenyl ring with a BCP motif. The resulting BCP analog maintained sub-nanomolar potency (IC50 = 0.99 nM) while exhibiting massive improvements in passive permeability. This physicochemical upgrade translated to a ~4-fold increase in in vivo Cmax and AUC, demonstrating how BCP can rescue the oral bioavailability of highly lipophilic, multi-aryl drugs[6].

Lp-PLA2 Inhibitors (Darapladib)

Darapladib, an Lp-PLA2 inhibitor, suffered from suboptimal physicochemical properties (high molecular weight, low solubility). Substituting one of its phenyl rings with BCP yielded an analog that maintained high potency (pIC50 = 9.4). X-ray crystallography (solved at ~1.9 Å resolution) confirmed that the BCP moiety occupied the exact same hydrophobic pocket as the parent phenyl ring. The 3D bulk of the BCP slightly shifted adjacent residues (Leu121 and Phe125), but the overall binding mode was preserved, resulting in a 9-fold increase in kinetic solubility[3].

Quantitative Data Presentation

The following table summarizes the typical physicochemical shifts observed when transitioning from a para-phenyl ring to a BCP bioisostere, synthesized from aggregated structural data[2].

Property / Parameterpara-Phenyl RingBicyclo[1.1.1]pentane (BCP)Mechanistic Consequence
Diagonal Distance 2.79 Å1.85 ÅBCP is ~35% smaller, reducing steric clashes in tight pockets.
Exit Vectors 180° (Planar)180° (Collinear)Maintains macro-conformation of the pharmacophore.
Fsp3 Contribution 0 (All sp2)High (All sp3)Disrupts crystal packing; lowers melting point.
Lipophilicity (LogP) HighReducedImproves aqueous solubility and lowers Property Forecast Index (PFI).
Metabolic Liability High (CYP450 oxidation)LowPrevents formation of reactive quinone/epoxide metabolites.
Binding Energetics Enthalpy-dominantEntropy-dominantRelies on hydrophobic enclosure rather than π-stacking.

Experimental Protocol: Profiling BCP Bioisosteres

To ensure trustworthiness and reproducibility in lead optimization, the following step-by-step methodology outlines a self-validating system for synthesizing and profiling BCP bioisosteres against their parent arenes.

Phase 1: In Silico Design & Strain Calculation
  • Vector Alignment: Import the X-ray crystal structure of the parent drug bound to the target protein into a modeling suite (e.g., Schrödinger Glide).

  • Bioisosteric Overlay: Superimpose the BCP core onto the para-phenyl ring. Measure the vector angles of the substituents to ensure they remain within ±5° of the parent 180° trajectory.

  • Strain Calculation: Perform Quantum Mechanics (QM) strain calculations (e.g., using Jaguar) to ensure the newly formed bridgehead bonds do not introduce severe torsional strain into the adjacent macrocycle or linker[5].

Phase 2: Synthesis via [1.1.1]Propellane
  • Reagent Preparation: Generate [1.1.1]propellane in situ via the addition of a carbene derivative to a bicyclo[1.1.0]butane precursor, followed by dechlorination[3].

  • Radical Addition: Utilize transition-metal-free, multi-component radical addition. Introduce the desired carboxylic acid or organohalide to open the highly strained central C-C bond of the propellane, forging the 1,4-disubstituted BCP core[1].

  • Purification: Isolate the target BCP analog via reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Phase 3: Physicochemical & Pharmacological Validation
  • Thermodynamic Solubility (Shake-Flask Method): Incubate the BCP analog in Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5 for 24 hours. Quantify the dissolved fraction via LC-MS/MS and compare it to the parent phenyl compound.

  • Permeability Assay (PAMPA/RRCK): Measure passive membrane permeability using an artificial lipid membrane or MDCK cell lines. Calculate the apparent permeability coefficient ( Papp​ ).

  • Binding Kinetics (SPR): Immobilize the target protein on a Surface Plasmon Resonance (SPR) sensor chip. Flow the BCP analog over the chip at varying concentrations to determine the association ( kon​ ) and dissociation ( koff​ ) rates, calculating the exact KD​ .

  • Structural Confirmation: Co-crystallize the BCP analog with the target protein and solve the structure via X-ray crystallography to validate the preservation of the binding mode[3].

Workflow A Parent Arene Identification B In Silico Vector Alignment A->B C [1.1.1]Propellane Synthesis B->C D Physicochemical Profiling C->D E X-Ray & SPR Binding Kinetics D->E

Figure 2: End-to-end experimental workflow for BCP bioisostere generation and validation.

References

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor Source: Journal of Medicinal Chemistry (via PubMed Central / ACS) URL:[Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold Source: ResearchGate URL:[Link]

  • Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of[1.1.1]propellane Source: Nature Communications (via PubMed Central) URL:[Link]

Sources

Foundational

crystallographic data for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

An in-depth technical guide to the synthesis and structural characterization of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol, a novel building block for next-generation therapeutics. Introduction: The Rise of Saturated Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the synthesis and structural characterization of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol, a novel building block for next-generation therapeutics.

Introduction: The Rise of Saturated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that enhance the three-dimensionality of drug candidates is paramount. Increased sp3-character is often correlated with improved physicochemical properties, such as enhanced solubility and metabolic stability, and can lead to greater selectivity for biological targets. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly valuable motif in this context.[1][2] First proposed as a bioisostere for the para-substituted phenyl ring by Stepan and coworkers in 2012, the BCP core offers a rigid, non-planar structure that can project substituents in well-defined vectors, mimicking the geometry of an aromatic ring while improving drug-like properties.[3]

The introduction of alkyl substituents onto the BCP core further refines its utility, allowing for fine-tuning of steric and electronic properties.[1][4] {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is a prime example of such a next-generation building block. This guide provides a comprehensive overview of its synthesis, a detailed protocol for its characterization by single-crystal X-ray diffraction, and an analysis of its structural features, offering a roadmap for its application in drug development programs.

Synthesis and Purification: A Scalable Protocol

The synthesis of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol can be achieved in a scalable manner, starting from the readily available 1-methyl-3-iodobicyclo[1.1.1]pentane. The following protocol is adapted from established literature procedures.[3][5]

Experimental Protocol: Synthesis of (3-Methylbicyclo[1.1.1]pentan-1-yl)methanol

Step 1: Grignard Formation and Carboxylation

  • To a solution of 1-methyl-3-iodobicyclo[1.1.1]pentane (1.0 eq) in anhydrous diethyl ether, add t-butyllithium (2.1 eq, 1.9 M in pentane) dropwise at -80°C under an inert argon atmosphere.

  • Stir the resulting mixture at this temperature for 30 minutes.

  • Bubble dry carbon dioxide gas through the solution for 1 hour, allowing the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Reduction to the Alcohol

  • To a solution of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature, add borane dimethyl sulfide complex (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 15 hours.

  • Cool the reaction to 0°C and quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the crude product in methyl t-butyl ether (MTBE) and wash with saturated aqueous sodium bicarbonate (4x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the target compound, {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.[3]

G cluster_synthesis Synthetic Workflow A 1-Methyl-3-iodobicyclo[1.1.1]pentane B Grignard Formation (t-BuLi, Et2O, -80°C) A->B C Carboxylation (CO2 (g)) B->C D 3-Methylbicyclo[1.1.1]pentane-1-carboxylic Acid C->D E Reduction (BH3·Me2S, THF) D->E F {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol E->F G cluster_packing Hypothetical Crystal Packing mol1 Molecule A mol2 Molecule B mol1->mol2 Hydrogen Bond (O-H···O) mol3 Molecule C mol2->mol3 Hydrogen Bond (O-H···O)

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Protocols & Analytical Methods

Method

protocol for synthesizing {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Application Note: Synthesis and Characterization of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol Introduction & Scientific Context Bicyclo[1.1.1]pentane (BCP) derivatives have emerged as premier bioisosteres for phenyl, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Introduction & Scientific Context

Bicyclo[1.1.1]pentane (BCP) derivatives have emerged as premier bioisosteres for phenyl, tert-butyl, and internal alkyne groups in modern drug discovery[1]. By replacing flat, lipophilic aromatic rings with the rigid, three-dimensional BCP core, medicinal chemists can significantly improve a drug candidate's physicochemical properties. These improvements include enhanced aqueous solubility, increased metabolic stability against cytochrome P450 enzymes, and superior passive membrane permeability[2].

{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is a highly versatile building block used to append the 3-methyl-BCP motif onto various pharmacophores via etherification, esterification, or oxidation to the corresponding aldehyde. This guide outlines a robust, high-yielding protocol for the synthesis of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol via the direct reduction of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid using Lithium Aluminum Hydride (LiAlH₄)[3].

Experimental Rationale & Causality

To ensure a self-validating and reproducible system, the experimental choices in this protocol are governed by the following mechanistic principles:

  • Reagent Selection (LiAlH₄ vs. NaBH₄): The direct reduction of a carboxylic acid to a primary alcohol requires a potent hydride donor. Mild reducing agents like Sodium Borohydride (NaBH₄) are ineffective because the acidic proton of the carboxylic acid rapidly quenches the hydride, forming an electron-rich carboxylate anion that repels further nucleophilic attack. Lithium Aluminum Hydride (LiAlH₄) is sufficiently reactive to overcome this barrier, coordinating with the carboxylate oxygen and delivering hydride equivalents to drive the reduction to the primary alcohol[4].

  • Solvent Dynamics: Anhydrous Tetrahydrofuran (THF) is utilized as the solvent. Its moderate boiling point (66 °C) allows for a gentle reflux if needed to drive the reaction to completion, while its oxygen lone pairs coordinate and stabilize the lithium and aluminum intermediates during the transition states[3].

  • The Fieser Workup (Quenching Strategy): A critical failure point in LiAlH₄ reductions is the standard aqueous quench, which generates a gelatinous emulsion of aluminum hydroxide salts[Al(OH)₃] that traps the product and makes phase separation nearly impossible. To circumvent this, the protocol employs the "Fieser Workup"[5]. By sequentially adding specific stoichiometric ratios of water, 15% aqueous NaOH, and additional water, the aluminum complexes are intentionally hydrolyzed into a granular, crystalline aluminate salt (NaAlO₂) that is easily removed via vacuum filtration, ensuring maximum product recovery[5].

Reaction Workflow

BCP_Synthesis A 3-Methyl-BCP-1- carboxylic acid C Reduction Reaction (0 °C to RT, 1-2 h) A->C Dropwise addition B LiAlH4 Suspension (Anhydrous THF, 0 °C) B->C D Fieser Workup (H2O, 15% NaOH, H2O) C->D Complete consumption E Filtration of Aluminate Salts D->E Granular precipitate F {3-Methyl-BCP-1-yl} methanol E->F Extraction & Concentration

Workflow for the LiAlH4 reduction of 3-methyl-BCP-1-carboxylic acid.

Quantitative Data & Stoichiometry

The following table summarizes the precise stoichiometry required for a 10 mmol scale synthesis. The quench volumes are mathematically locked to the mass of the reducing agent to guarantee the formation of filterable salts.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol Scale)Function
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid126.151.0 eq1.26 gStarting Material
Lithium Aluminum Hydride (LiAlH₄)37.951.5 eq0.57 gReducing Agent
Anhydrous THF72.11N/A20 mLSolvent
Deionized Water (Quench Step 1)18.02N/A0.57 mL (x mL)Hydrolysis
15% NaOH (aq) (Quench Step 2)40.00N/A0.57 mL (x mL)Salt Granulation
Deionized Water (Quench Step 3)18.02N/A1.71 mL (3x mL)*Salt Granulation

*Note: The Fieser workup strictly follows the "x, x, 3x" rule where x is the mass of LiAlH₄ used in grams[5].

Detailed Step-by-Step Methodology

Safety Precautions: LiAlH₄ is highly pyrophoric and reacts violently with moisture to release flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) inside a certified fume hood[5].

Step 1: Preparation of the LiAlH₄ Suspension

  • Purge a 100 mL oven-dried, 3-neck round-bottom flask with Argon.

  • Quickly transfer 0.57 g (15 mmol, 1.5 eq) of LiAlH₄ to the flask.

  • Slowly add 10 mL of anhydrous THF to suspend the LiAlH₄ powder.

  • Submerge the flask in an ice-water bath to cool the suspension to 0 °C.

Step 2: Substrate Addition

  • In a separate dry vial, dissolve 1.26 g (10 mmol, 1.0 eq) of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid in 10 mL of anhydrous THF.

  • Transfer the acid solution to an addition funnel or use a syringe to add it dropwise to the stirring LiAlH₄ suspension over 15–20 minutes. Causality Check: Dropwise addition controls the exothermic acid-base reaction and regulates the subsequent release of hydrogen gas, preventing solvent bump.

Step 3: Reaction Propagation & Validation

  • Once the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature (RT).

  • Stir the mixture continuously for 1 to 2 hours.

  • Self-Validation: Monitor the reaction progress via TLC (e.g., 20% EtOAc in Hexanes, utilizing a KMnO₄ stain) or GC-MS until the starting material is completely consumed[3]. Do not proceed to the quench step until the acid is fully reduced.

Step 4: The Fieser Quench

  • Re-cool the reaction flask to 0 °C using an ice-water bath. Dilute the mixture with an additional 10 mL of THF or Diethyl Ether to reduce the viscosity of the forming salts.

  • Water Addition: Very slowly, dropwise, add 0.57 mL of deionized water. Caution: Vigorous hydrogen evolution will occur.

  • Base Addition: Add 0.57 mL of 15% aqueous NaOH dropwise.

  • Final Water Addition: Add 1.71 mL of deionized water.

  • Remove the ice bath, warm the mixture to RT, and stir vigorously for 15 minutes. The aluminum salts will transition from a sticky gray emulsion to a stark white, granular precipitate[5].

Step 5: Isolation and Purification

  • Add a small scoop of anhydrous Magnesium Sulfate (MgSO₄) to the mixture and stir for an additional 15 minutes to scavenge any residual water and further dry the aluminate salts.

  • Filter the mixture through a pad of Celite using a Büchner funnel. Wash the filter cake thoroughly with Diethyl Ether (3 × 20 mL) to ensure all product is eluted from the salts.

  • Concentrate the combined filtrate under reduced pressure (rotary evaporation) at a low temperature (water bath < 30 °C) to prevent volatilization of the low-molecular-weight {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.

  • If necessary, purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product as a colorless oil.

References

1.[1] Bicyclo[1.1.1]pentanes, [n]Staffanes,[1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes | Chemical Reviews - ACS Publications Source: ACS Publications URL:[Link]

2.[2] Discovery of a New Class of Orexin 2 Receptor Agonists as a Potential Treatment for Narcolepsy | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

3.[3] US10351564B2 - 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the M4 muscarinic acetylcholine receptor Source: Google Patents URL:

4.[4] Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL:[Link]

5.[5] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Publications URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Incorporating {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol as a tert-Butyl Bioisostere

Abstract In medicinal chemistry, the tert-butyl group is a ubiquitous substituent used to introduce steric bulk. However, its incorporation often brings undesirable physicochemical properties, such as high lipophilicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In medicinal chemistry, the tert-butyl group is a ubiquitous substituent used to introduce steric bulk. However, its incorporation often brings undesirable physicochemical properties, such as high lipophilicity and metabolic liabilities.[1] This guide details the strategic application of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol, a derivative of bicyclo[1.1.1]pentane (BCP), as a superior bioisosteric replacement for the tert-butyl group. BCPs are three-dimensional, saturated scaffolds that mimic the spatial footprint of a tert-butyl group while offering significant improvements in aqueous solubility, metabolic stability, and overall drug-likeness.[2][3][4] We provide a comprehensive overview of the comparative properties, a robust synthetic protocol for the building block, and a detailed experimental workflow for its incorporation into lead compounds.

The Challenge: Overcoming the Limitations of the tert-Butyl Group

The tert-butyl group provides a well-defined, sterically demanding spherical shape, which is invaluable for probing protein-ligand interactions and preventing undesirable binding modes. However, its utility is often a double-edged sword. The primary drawbacks include:

  • Increased Lipophilicity: The four carbon atoms significantly increase the calculated logP (cLogP) of a molecule, which can lead to poor aqueous solubility, non-specific binding, and unfavorable pharmacokinetic profiles.[1]

  • Metabolic Instability: The methyl groups of the tert-butyl moiety are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a common metabolic pathway that can lead to rapid clearance and the formation of potentially reactive metabolites.[1]

  • Planarity Issues: While not planar itself, the frequent use of tert-butyl groups alongside aromatic systems contributes to the overall "flatness" of many drug candidates, a characteristic that drug discovery programs increasingly seek to avoid to improve physicochemical properties.[5][6][7]

The bicyclo[1.1.1]pentane (BCP) core has emerged as a powerful solution to these challenges. It acts as a non-classical bioisostere that effectively replicates the spatial orientation of a tert-butyl group while being composed of sp³-hybridized carbons, imparting a rigid, three-dimensional structure.[8][9][10]

The Solution: Physicochemical Advantages of the BCP Core

The BCP scaffold offers a distinct and superior physicochemical profile compared to the tert-butyl group. The strained geometry of the BCP cage enhances the C-H bond dissociation energies, rendering it highly resistant to metabolic degradation.[9]

Data Presentation: Comparative Analysis

The following table summarizes the key property differences between a model compound bearing a tert-butyl group and its BCP-containing analogue.

Propertytert-Butyl AnalogueBCP AnalogueRationale & Advantage for BCP
Lipophilicity (ChromLogD at pH 7.4) High (e.g., ~3.5)Lower (e.g., ~2.5)The rigid, compact BCP cage has a smaller solvent-accessible surface area, reducing lipophilicity and often improving solubility.[7][11]
Aqueous Solubility LowSignificantly HigherReduced lipophilicity and disruption of molecular planarity/symmetry directly contribute to enhanced aqueous solubility.[3][5][6]
Metabolic Stability (in vitro) Moderate to LowHighThe BCP core is highly resistant to CYP-mediated oxidation, leading to greater stability in liver microsome assays.[1][9][12]
Fraction of sp³ Carbons (Fsp³) VariableIncreasedA higher Fsp³ count is strongly correlated with improved clinical success rates due to better physicochemical properties.[2][9]
Molecular Shape Spherical, FlexibleRigid, Cage-likeProvides a fixed exit vector for substituents, allowing for precise exploration of chemical space without conformational ambiguity.[4][8]

A landmark case study from Pfizer demonstrated these advantages by replacing a para-substituted phenyl ring (another common application of BCPs) in a γ-secretase inhibitor with a BCP moiety. The resulting compound was equipotent but showed dramatic improvements in both aqueous solubility and passive permeability, leading to a four-fold increase in oral absorption in mouse models.[5][6]

Decision Framework for Bioisosteric Replacement

The decision to incorporate a BCP bioisostere should be driven by specific challenges encountered during lead optimization. The following workflow outlines a logical decision-making process for medicinal chemists.

Caption: Decision workflow for incorporating a BCP bioisostere.

Synthesis of the Core Building Block: {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Access to functionalized BCP building blocks is critical. The following is a scalable, multi-gram synthetic approach adapted from established literature procedures.[13][14] The key is the generation and trapping of the highly strained [1.1.1]propellane intermediate.

synthesis_workflow start [1.1.1]Propellane Precursor (e.g., from 3-iodobicyclo[1.1.1]pentan-1-amine) step1 In situ generation of [1.1.1]Propellane start->step1 step2 Radical addition of Methyl Iodide & Xanthate step1->step2 intermediate1 3-Methylbicyclo[1.1.1]pentane-1-carboxylate Intermediate step2->intermediate1 step3 Reduction of Ester (e.g., with LiAlH4 or BH3) intermediate1->step3 product {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol step3->product

Caption: High-level synthetic workflow for the target BCP alcohol.

Experimental Protocol: Synthesis of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid (or a suitable precursor)

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Lithium aluminum hydride (LiAlH₄) or Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Appropriate workup and purification reagents (e.g., HCl, Na₂SO₄, silica gel)

Step 1: Esterification of 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid

  • To a stirred solution of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Remove the solvent under reduced pressure. The resulting crude methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate can be purified by column chromatography or used directly in the next step.

Step 2: Methylation (Conceptual - simplified from advanced radical methods) Causality Note: The direct methylation of the BCP core at the C3 position from the iodo-ester is a complex radical reaction. For practical purposes, many researchers would acquire a pre-methylated building block like 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid. For the purpose of this guide, we will assume this intermediate is available.

Step 3: Reduction of Methyl 3-Methylbicyclo[1.1.1]pentane-1-carboxylate

  • Prepare a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (approx. 0.5 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension. Causality Note: A slow, controlled addition is crucial to manage the exothermic reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Quenching (Fieser workup): Carefully cool the reaction back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product, {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol, can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a colorless oil or low-melting solid.

Application Protocol: Incorporation via Ether Synthesis

This protocol demonstrates how to couple the synthesized BCP alcohol with a model aryl halide to form an ether linkage, a common motif in drug molecules.

Model Reaction: Williamson Ether Synthesis with 4-fluoronitrobenzene.

Materials:

  • {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

  • 4-Fluoronitrobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (1.2 eq) and anhydrous DMF.

  • Cool the solution to 0 °C and add NaH (1.3 eq) portion-wise. Causality Note: NaH is a strong base that deprotonates the alcohol to form the more nucleophilic alkoxide. Adding it in portions controls the hydrogen gas evolution.

  • Stir the mixture at 0 °C for 30 minutes, allowing the alkoxide to form.

  • Add a solution of 4-fluoronitrobenzene (1.0 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 50 °C) if the reaction is sluggish. Causality Note: This is a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nitro group activates the ring towards attack by the BCP-alkoxide.

  • Monitor completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it into a beaker of ice water. This will precipitate the product and neutralize any remaining NaH.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired BCP-aryl ether.

Self-Validation: The success of the incorporation can be validated through standard characterization techniques:

  • ¹H and ¹³C NMR spectroscopy will confirm the presence of the characteristic BCP cage signals and the successful formation of the ether linkage.

  • High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the final compound.

  • Comparative analysis of the product's solubility and cLogP against a tert-butyl analogue will validate the intended improvement in physicochemical properties.

References

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. [Link]

  • Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Journal of China Pharmaceutical University. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. National Center for Biotechnology Information (PMC). [Link]

  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed. [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group, Princeton University. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives. ACS Publications. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). National Center for Biotechnology Information (PMC). [Link]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. The Pharmaceutical Society of Japan. [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. National Center for Biotechnology Information (PMC). [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The bicyclo[1.1.1]pentane (BCP) motif has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier three-dimensional bioisostere for para-substituted benzenes and tert-butyl groups. Incorporation of BCPs into drug scaffolds routinely enhances aqueous solubility, membrane permeability, and metabolic stability[1][2]. Specifically, {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (CAS: 885064-88-0)[3] is a highly privileged building block. The 3-methyl substitution blocks metabolic liabilities at the bridgehead position, while the primary alcohol serves as a versatile synthetic handle for late-stage diversification in medicinal chemistry programs, such as the development of RET kinase inhibitors and Orexin 2 receptor agonists[4][5].

The Neopentyl Steric Challenge

Direct transition-metal-catalyzed cross-coupling of the hydroxymethyl group attached to a BCP core is kinetically prohibitive. The -CH2OH moiety constitutes a highly hindered neopentyl-like system. In classical palladium-catalyzed cross-coupling, the two-electron oxidative addition or transmetalation at a neopentyl center is sterically disfavored, leading to stalled reactions and catalyst degradation[6].

The Metallaphotoredox Solution (Causality)

To overcome this steric penalty, modern methodologies leverage single-electron transfer (SET) paradigms. By generating a carbon-centered radical at the neopentyl position, the steric bulk that hinders two-electron organometallic steps is bypassed[7]. The resulting highly reactive alkyl radical rapidly engages with transition metal catalysts (such as Ni or Cu) to forge complex C(sp³)–C(sp²) or C(sp³)–N bonds[6][8].

Below, we detail two robust, self-validating protocols to achieve these transformations.

Experimental Workflows

Workflow SM {3-Methyl-BCP}-CH2OH Starting Material Acid {3-Methyl-BCP}-COOH Carboxylic Acid SM->Acid TEMPO / BAIB Oxidation CN {3-Methyl-BCP}-CH2-N(R)Ar C(sp3)-N Product SM->CN Cu/Ir Photoredox Direct Deoxygenative Amination CC {3-Methyl-BCP}-CH2-Ar C(sp3)-C(sp2) Product Acid->CC Ni/Ir Photoredox Decarboxylative Arylation

Caption: Strategic cross-coupling workflows for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol derivatization.

Protocol A: Two-Step Decarboxylative Arylation (C(sp³)–C(sp²) Bond Formation)

This pathway utilizes the robust nature of carboxylic acids as traceless radical precursors. The extrusion of CO₂ provides a massive thermodynamic driving force to generate the sterically hindered neopentyl radical[2][7].

Step 1: Oxidation to 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid
  • Reaction Setup: Dissolve {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (1.0 equiv, 5.0 mmol) in a 1:1 mixture of CH₂Cl₂ and H₂O (25 mL, 0.2 M).

  • Reagent Addition: Add TEMPO (0.1 equiv, 0.5 mmol) followed by Bis(acetoxy)iodobenzene (BAIB, 2.2 equiv, 11.0 mmol).

  • Execution: Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation / QC: Monitor the reaction via TLC. Crucial Insight: Because the BCP core lacks a UV chromophore, UV-lamp visualization will fail. Use a KMnO₄ stain; the starting alcohol appears as a fast-bleaching yellow spot, whereas the resulting carboxylic acid bleaches slower and requires gentle heating.

  • Workup: Quench with saturated aqueous Na₂S₂O₃. Extract with CH₂Cl₂, then perform an acid-base extraction (extract into 1M NaOH, acidify aqueous layer to pH 2 with HCl, and back-extract with EtOAc) to isolate the pure carboxylic acid.

Step 2: Ni/Ir-Metallaphotoredox Cross-Coupling
  • Reaction Setup: In a flame-dried 40 mL vial equipped with a Teflon septum, combine 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (1.5 equiv, 0.75 mmol), Aryl Bromide (1.0 equiv, 0.50 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 5 mol%), and Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent: Add anhydrous DMF (5.0 mL, 0.1 M) and a magnetic stir bar.

  • Degassing (Critical Causality): Subject the mixture to three freeze-pump-thaw cycles. Why? Molecular oxygen is a potent triplet quencher for the Ir(III) photocatalyst and will rapidly intercept the carbon-centered BCP radical to form peroxides, completely shutting down the cross-coupling cycle[6].

  • Irradiation: Seal the vial and irradiate with a 450 nm blue LED (e.g., Kessil PR160L) at room temperature for 16–24 hours. Ensure a fan is used to maintain ambient temperature.

  • Purification: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Mechanism PC Ir(III) Photocatalyst Excitation (450 nm) Ox Ox PC->Ox *Ir(III) Rad BCP-CH2• Radical (CO2 Extrusion) Ox->Rad - CO2 Ni3 Ni(III)-Aryl-Alkyl Complex (Radical Capture) Rad->Ni3 Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex (Oxidative Addition) Ni0->Ni2 + Ar-Br Ni2->Ni3 Intercepts Radical Ni3->Ni0 SET from Ir(II) Regenerates Catalysts Prod Cross-Coupled Product (Reductive Elimination) Ni3->Prod Reductive Elimination

Caption: Metallaphotoredox catalytic cycle for the decarboxylative arylation of BCP-carboxylic acids.

Protocol B: Direct Deoxygenative Amination (C(sp³)–N Bond Formation)

This protocol bypasses the oxidation step by utilizing an in situ N-heterocyclic carbene (NHC) activation of the primary alcohol, followed by copper-catalyzed metallaphotoredox amination[8].

  • Reaction Setup: In an argon-filled glovebox, combine {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (1.0 equiv, 0.5 mmol), NHC-salt activator (e.g., 2-chloro-1,3-dimethylimidazolinium chloride, 1.2 equiv), Amine nucleophile (e.g., an aniline or sulfonamide, 1.5 equiv), Cu(MeCN)₄PF₆ (10 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%).

  • Solvent & Base: Add anhydrous MeCN (5.0 mL, 0.1 M) and DBU (2.5 equiv).

  • Execution: Seal the vial, remove from the glovebox, and irradiate with a 450 nm blue LED for 24 hours at room temperature.

  • Self-Validation / QC: The reaction color should transition from a pale yellow to a deep brown/green within the first 30 minutes, indicating the successful formation of the active Cu(II)-amine complex. A lack of color change suggests failed Cu-coordination, likely due to wet solvent or inactive base.

  • Mechanistic Causality: The NHC adduct lowers the oxidation potential of the native alcohol. SET from the photocatalyst triggers C–O bond homolysis, yielding the BCP-methyl radical. This radical is rapidly captured by the Cu(II)-amine complex, forming a Cu(III) intermediate that reductively eliminates to forge the C(sp³)–N bond[8].

Quantitative Data Summary

The following table summarizes the expected performance metrics and functional group tolerances for the described cross-coupling strategies based on established neopentyl and BCP literature.

ParameterDecarboxylative ArylationDeoxygenative Amination
Bond Formed C(sp³) – C(sp²)C(sp³) – N
Pre-activation Requirement Oxidation to Carboxylic AcidIn situ NHC Adduct
Catalyst System NiCl₂·glyme / Ir(III) PhotoredoxCu(MeCN)₄PF₆ / Ir(III) Photoredox
Light Source 450 nm Blue LED450 nm Blue LED
Typical Yield Range 65% – 85%50% – 70%
Functional Group Tolerance Esters, Ketones, Nitriles, CF₃, PyridinesAryl amines, Sulfonamides, Heterocycles
Primary Limitation Requires two distinct synthetic stepsSensitive to trace moisture (requires glovebox)

References

  • Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.1]pentane Trifluoroborate Salts and Their Utilization in Metallaphotoredox Cross-Couplings. Organic Letters - ACS Publications. URL: [Link]1]

  • Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor-Acceptor Complexes. Journal of the American Chemical Society. URL: [Link]2]

  • US11970485B2 - RET kinase inhibitors. Google Patents. URL: 4]

  • Discovery of a New Class of Orexin 2 Receptor Agonists as a Potential Treatment for Narcolepsy. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]5]

  • Metallaphotoredox-Catalyzed sp³–sp³ Cross-Coupling of Carboxylic Acids with Alkyl Halides. Nature / PMC. URL: [Link]6]

  • Fragment Couplings via CO₂ Extrusion–Recombination: Expansion of a Classic Bond-Forming Strategy via Metallaphotoredox. PMC. URL: [Link]7]

  • Free-Radical Deoxygenative Amination of Alcohols via Copper Metallaphotoredox Catalysis. Journal of the American Chemical Society / ChemRxiv. URL: [Link]8]

Sources

Application

Application Notes and Protocols for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol in Drug Discovery

Abstract The imperative in modern drug discovery to generate novel candidates with superior physicochemical and pharmacokinetic profiles has catalyzed the exploration of bioisosteres that can overcome the liabilities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imperative in modern drug discovery to generate novel candidates with superior physicochemical and pharmacokinetic profiles has catalyzed the exploration of bioisosteres that can overcome the liabilities of traditional chemical motifs. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier three-dimensional, saturated bioisostere for para-substituted phenyl rings and tert-butyl groups. Its rigid structure and sp³-rich character offer a compelling strategy to "escape from flatland," a concept correlated with improved solubility and a higher probability of clinical success.[1] This guide provides detailed application notes and experimental protocols for the use of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (CAS 885064-88-0), a versatile building block, to enhance drug-like properties. We will explore its role in improving solubility and metabolic stability, provide case studies, and detail synthetic and analytical protocols for its integration and evaluation in drug discovery programs.

The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Paradigm Shift in Bioisosterism

For decades, the phenyl ring has been a dominant scaffold in medicinal chemistry, present in approximately 45-50% of FDA-approved drugs.[1][2] However, its planarity and lipophilicity often contribute to poor solubility, metabolic instability through oxidative pathways, and non-specific protein binding.[2][3] The BCP core offers a robust solution, acting as a non-classical bioisostere that mimics the linear geometry of a para-substituted benzene ring while conferring the benefits of a saturated, three-dimensional structure.[1][4]

The key advantages of replacing a phenyl or tert-butyl group with a BCP moiety include:

  • Improved Solubility: The 3D structure of the BCP cage disrupts the efficient crystal lattice packing often seen with flat aromatic compounds, leading to significant improvements in aqueous solubility.[3][5][6]

  • Enhanced Metabolic Stability: The BCP scaffold, composed of strained sp³-hybridized carbon atoms, is highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes, a common metabolic liability for electron-rich arenes.[2][7][8]

  • Reduced Lipophilicity: As a smaller, non-aromatic hydrocarbon, the BCP core is less lipophilic than a phenyl ring, which can lead to a more favorable ADME profile.[9]

  • Preservation of Biological Activity: The bridgehead substituents on the BCP core replicate the 180° exit vector of a para-substituted arene, allowing it to maintain the crucial geometry for target binding.[4]

The specific building block, {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol, offers two distinct points for synthetic elaboration. The primary alcohol can be readily converted into a variety of functional groups (amines, halides, ethers, esters), while the methyl group at the opposing bridgehead can probe hydrophobic pockets within a biological target, potentially enhancing potency and selectivity.

Figure 1: Bioisosteric replacement of common motifs with the BCP scaffold.

Application Notes: Enhancing Drug-Like Properties

Mechanism of Physicochemical Property Improvement

The decision to replace a planar aromatic system with a BCP scaffold is a strategic choice to modulate key drug-like properties. The causality behind these improvements is rooted in fundamental chemical principles.

  • Solubility Enhancement: Aromatic compounds, due to their planarity, often form highly stable, ordered crystal structures through π-π stacking, which increases the energy required to dissolve them. The bulky, rigid, and non-planar BCP cage disrupts this efficient packing, reducing the crystal lattice energy and thereby increasing aqueous solubility. Several studies have demonstrated dramatic solubility improvements upon this substitution.[5][6]

  • Metabolic Stability: The primary metabolic liability of many aryl-containing compounds is oxidation mediated by CYP450 enzymes. The BCP scaffold lacks π-electrons and its C-H bonds have high bond-dissociation energies due to ring strain, making it a poor substrate for oxidative metabolism.[7] This leads to lower metabolic turnover and improved in vivo half-life.

  • Permeability and Lipophilicity (LogD): While BCP incorporation generally decreases lipophilicity (lower LogD), which is often desirable, its impact on membrane permeability can be context-dependent. In many cases, permeability is maintained or even improved.[10][11] This is attributed to a reduction in non-specific binding and an optimal balance of properties that favors passage across cellular membranes.[2]

Case Study: γ-Secretase Inhibitor

A seminal example highlighting the power of the BCP scaffold was reported by researchers at Pfizer.[10][11] They replaced the central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708163 with a BCP moiety. The resulting analogue not only maintained equipotent enzymatic inhibition but also demonstrated a superior biopharmaceutical profile.[2][10][12]

PropertyPhenyl Analogue (BMS-708163)BCP AnalogueFold Improvement
γ-Secretase Inhibition (IC₅₀) ~1 nM~1 nMMaintained
Aqueous Solubility LowSignificantly Improved> 5-fold[10][13]
Passive Permeability ModerateSignificantly Improved~3-fold[10][13]
Mouse Oral Absorption (AUC) Baseline~4-fold Increase4x[10][11]

Table 1: Comparison of physicochemical and pharmacokinetic properties for a γ-secretase inhibitor and its BCP analogue. Data synthesized from multiple sources.[10][11][13]

This work provided a compelling validation for the use of BCPs not merely as rigid spacers but as functional bioisosteres that can systematically improve the overall drug-likeness of a lead compound.[11]

Experimental Protocols

The following protocols provide a framework for the synthesis of the title building block, its incorporation into a lead molecule, and the subsequent evaluation of its impact on key ADME properties.

Protocol 1: Synthesis of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

While {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is commercially available,[14][15][16] this multi-step synthesis protocol is adapted from established literature procedures for functionalized BCPs and can be scaled as needed.[17][18] The key starting material is [1.1.1]propellane, which is generated in situ or from a suitable precursor.

Figure 2: Synthetic workflow for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.

Step-by-Step Methodology:

  • Metal-Halogen Exchange:

    • Dissolve 1-iodo-3-methylbicyclo[1.1.1]pentane (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add tert-butyllithium (t-BuLi, 1.7 M in pentane, 2.1 equiv) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes. Causality: This step generates a highly reactive bridgehead organolithium species, which is essential for the subsequent C-C bond formation.

  • Formylation:

    • To the cold organolithium solution, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature over 2 hours.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by silica gel chromatography.

  • Reduction to Alcohol:

    • Dissolve the purified 3-methylbicyclo[1.1.1]pentane-1-carbaldehyde (1.0 equiv) in methanol (MeOH) and cool to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise. Causality: NaBH₄ is a mild and selective reducing agent that efficiently converts the aldehyde to a primary alcohol without affecting the BCP core.

    • Stir the reaction at room temperature for 2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Carefully add water to quench excess NaBH₄, then remove most of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Protocol 2: Incorporation via Mitsunobu Reaction

This protocol describes the coupling of the BCP-methanol with a phenolic group on a model lead compound, a common transformation in medicinal chemistry.

  • Reaction Setup:

    • To a solution of the phenolic lead compound (1.0 equiv), {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under argon, add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise at 0 °C. Causality: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt, enabling the Sₙ2 displacement by the weakly nucleophilic phenol under mild, neutral conditions, which preserves sensitive functional groups.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by silica gel chromatography to separate the desired ether product from triphenylphosphine oxide and other byproducts.

Protocol 3: Workflow for ADME Profile Evaluation

After successfully incorporating the BCP moiety, it is critical to perform a panel of in vitro assays to quantify the changes in physicochemical and ADME properties.

Figure 3: Experimental workflow for comparative ADME profiling.

Step-by-Step Methodologies:

  • Kinetic Solubility Measurement:

    • Prepare 10 mM stock solutions of test compounds in DMSO.

    • In a 96-well plate, add 2 µL of stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

    • Shake the plate for 2 hours at room temperature.

    • Measure the turbidity using a plate reader (nephelometer) at ~620 nm.

    • Quantify the concentration of the soluble fraction by HPLC with UV detection against a standard curve. Self-Validation: The standard curve ensures accurate quantification. Running the parent and BCP-analogue in parallel on the same plate minimizes inter-assay variability.

  • LogD₇.₄ Determination (Shake-Flask Method):

    • Prepare a solution of the test compound in a 1:1 mixture of n-octanol and PBS (pH 7.4).

    • Shake vigorously for 4 hours to ensure equilibrium is reached.

    • Centrifuge to separate the two phases.

    • Carefully sample both the aqueous and octanol layers.

    • Determine the concentration of the compound in each layer using LC-MS/MS.

    • Calculate LogD₇.₄ as log₁₀([Concentration in Octanol]/[Concentration in Aqueous Phase]).

  • Metabolic Stability Assay:

    • Pre-incubate human liver microsomes (HLM) at 37 °C in a phosphate buffer containing a regenerating system (e.g., NADPH, UDPGA).

    • Initiate the reaction by adding the test compound (final concentration ~1 µM).

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k), and the in vitro half-life (t½) is calculated as 0.693/k. Self-Validation: Including a positive control (a compound with known high clearance, e.g., verapamil) and a negative control (incubation without NADPH) validates the activity of the microsomes and ensures that degradation is metabolically driven.

Conclusion and Future Outlook

{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is a powerful building block for medicinal chemists seeking to overcome common ADME liabilities associated with planar, aromatic moieties. Its application as a bioisostere for para-phenyl and tert-butyl groups is a validated strategy for enhancing solubility and metabolic stability while maintaining or improving biological activity.[9][10] The protocols outlined in this guide provide a practical framework for its synthesis, incorporation, and evaluation. As the synthetic accessibility of complex BCPs continues to expand, including recent breakthroughs in accessing ortho- and meta-substituted arene mimics, the strategic application of these 3D scaffolds will undoubtedly play an increasingly vital role in the design of next-generation therapeutics.[1][5][6]

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. ([Link])

  • Jolliffe, J. D., & Baran, P. S. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1594-1608. ([Link])

  • Scott, M. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(12), 1163-1168. ([Link])

  • Unknown Author. (2022). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Journal of China Pharmaceutical University. ([Link])

  • Dutra, J. K., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(37). ([Link])

  • PubMed. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. ([Link])

  • Dutra, J. K., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PMC - NIH. ([Link])

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. ([Link])

  • Mykhailiuk, P. K., et al. (2024). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. ([Link])

  • Shvydkiy, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9726-9734. ([Link])

  • ResearchGate. (2023). Design of analogues of bicyclo[1.1.1]pentanes with an enhanced water solubility: cores A and B (2‐oxabicyclo[2.1.1]hexane). ([Link])

  • EurekAlert! (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. ([Link])

  • Appretech Scientific Limited. {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol. ([Link])

  • Chemspace. (2018). Bicyclo[1.1.1]pentane derivatives. ([Link])

  • Jolliffe, J. D., & Baran, P. S. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. ([Link])

  • Hrr.mlit.go.jp. (3-Methylbicyclo[1.1.1]pentan-1-yl)methanol. ([Link])

  • Scott, M. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Publications. ([Link])

  • Ripenko, V., & Yegorova, T. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. ([Link])

  • Shvydkiy, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - NIH. ([Link])

  • Ripenko, V., & Yegorova, T. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. ([Link])

Sources

Method

Application Note: Late-Stage Functionalization of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol for Bioisosteric Drug Design

Executive Summary The drive to improve the pharmacokinetic profiles of small-molecule therapeutics has led to the widespread adoption of bicyclo[1.1.1]pentane (BCP) derivatives as non-classical bioisosteres for para-subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to improve the pharmacokinetic profiles of small-molecule therapeutics has led to the widespread adoption of bicyclo[1.1.1]pentane (BCP) derivatives as non-classical bioisosteres for para-substituted phenyl rings and tert-butyl groups[1]. Replacing flat, aromatic rings with sp3-rich BCP cores significantly enhances metabolic stability, aqueous solubility, and three-dimensional pharmacophore projection[2].

Among the most versatile building blocks in this class is {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol . The presence of the chemically inert, lipophilic C3-methyl group perfectly mimics the steric bulk of a tert-butyl or para-tolyl group, while the C1-exocyclic primary alcohol provides a highly reactive handle for late-stage functionalization[3]. This application note details the mechanistic rationale, self-validating protocols, and quantitative benchmarks for converting this primary alcohol into high-value pharmaceutical intermediates.

Mechanistic Grounding: The Primary Alcohol Advantage

The highly strained nature of the BCP core (strain energy ~60 kcal/mol) makes direct C–H functionalization at the bridgehead carbons thermodynamically challenging, often resulting in ring-opening side reactions under harsh acidic conditions or elevated temperatures[2].

By utilizing {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol, chemists bypass the energetic penalty of modifying the strained core directly. The exocyclic primary alcohol (-CH₂OH) allows for the application of standard, high-yielding aliphatic chemistry. However, the proximity of the strained ring dictates specific causality in reagent selection:

  • Avoidance of Strong Acids: Reagents like concentrated HBr or H₂SO₄ can trigger acid-catalyzed skeletal rearrangements. Neutral or mildly basic conditions are strictly required[4].

  • Volatility Mitigation: BCP-derivatives with low molecular weights (like the corresponding aldehydes) are highly volatile. Transformations must utilize cryogenic or mild conditions to prevent mass loss during concentration[5].

Functionalization Workflow

BCP_Functionalization A {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (Primary Alcohol) B Swern Oxidation (-78 °C, Mild) A->B Oxalyl Chloride, DMSO, Et3N C Appel Reaction (Neutral, No Acid) A->C CBr4, PPh3 D Williamson Etherification (Base Mediated) A->D NaH, R-I E BCP-Aldehyde (Volatile Intermediate) B->E F BCP-Alkyl Bromide (Electrophile) C->F G BCP-Ether (Stable Linkage) D->G H Reductive Amination (Bioactive Amines) E->H R-NH2, NaBH(OAc)3

Workflow for the late-stage functionalization of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.

Self-Validating Experimental Protocols

Protocol A: Swern Oxidation to 3-Methylbicyclo[1.1.1]pentane-1-carboxaldehyde

Causality & Rationale: BCP-carboxaldehydes are notoriously volatile and prone to over-oxidation. The Swern oxidation is strategically selected over heavy-metal oxidants or Dess-Martin Periodinane (DMP) because it proceeds efficiently at cryogenic temperatures (-78 °C). This minimizes the loss of the volatile product during the reaction and strictly halts oxidation at the aldehyde stage[5].

Step-by-Step Methodology:

  • Activation: To an oven-dried 50 mL flask under N₂, add dry CH₂Cl₂ (15 mL) and oxalyl chloride (1.2 equiv). Cool to -78 °C using a dry ice/acetone bath.

  • Intermediate Formation: Carefully add anhydrous DMSO (2.4 equiv) dropwise. Stir for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (1.0 equiv, 10 mmol) in dry CH₂Cl₂ (5 mL) and add dropwise. Stir for 30 minutes at -78 °C[5].

  • Quench: Add triethylamine (3.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath to allow warming to room temperature over 1 hour[5].

  • Workup: Dilute with diethyl ether (30 mL), quench with saturated aqueous NH₄Cl. Extract, wash with brine, dry over MgSO₄, and concentrate under mild vacuum (≥ 300 mbar at 20 °C) to prevent volatility loss.

Self-Validation Checkpoint: In-Process: The addition of DMSO to oxalyl chloride must result in vigorous gas evolution (CO and CO₂), confirming the formation of the active alkoxysulfonium intermediate. Analytical: Successful oxidation is validated via ¹H NMR by the complete disappearance of the hydroxymethyl protons (~3.6 ppm) and the emergence of a distinct aldehydic proton singlet at ~9.6 ppm.

Protocol B: Conversion to Alkyl Bromide via Appel Reaction

Causality & Rationale: Direct nucleophilic substitution on the exocyclic carbon is sterically favored. However, traditional halogenation using strong acids (e.g., HBr) risks acid-catalyzed cleavage of the strained [1.1.1] propellane-derived core. The Appel reaction provides a mild, strictly neutral environment to convert the alcohol to a bromide[4].

Step-by-Step Methodology:

  • Setup: In a 50 mL flask, dissolve {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (1.0 equiv) and carbon tetrabromide (CBr₄, 1.2 equiv) in dry CH₂Cl₂ (20 mL). Cool to 0 °C.

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.25 equiv) in small portions over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Purification: Concentrate the mixture to ~5 mL. Add pentane (30 mL) to precipitate the byproduct. Filter through a pad of Celite, concentrate the filtrate, and purify via short-path silica gel chromatography (100% pentane).

Self-Validation Checkpoint: In-Process: The reaction physically validates its progress through the gradual precipitation of triphenylphosphine oxide (TPPO) as a white solid as the mixture warms. Analytical: In TLC (10% EtOAc/Hexanes), the product bromide will elute significantly faster (higher Rf) than the highly polar starting alcohol. ¹H NMR validation requires observing an upfield shift of the exocyclic -CH₂- group from ~3.6 ppm (alcohol) to ~3.3 ppm (bromide)[4].

Quantitative Data Synthesis

The table below summarizes the expected outcomes and mechanistic advantages of the primary functionalization routes for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.

Functionalization RouteTarget Functional GroupReagents & ConditionsTypical Yield RangeKey Mechanistic Advantage
Swern Oxidation Aldehyde(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C75 - 90%Avoids over-oxidation; cryogenic temp prevents volatility loss of the BCP-aldehyde[5].
Appel Reaction Alkyl BromideCBr₄, PPh₃, CH₂Cl₂, 0 °C to RT80 - 95%Neutral conditions prevent acid-catalyzed BCP ring opening[4].
Williamson Synthesis Alkyl EtherNaH, R-X, THF, 0 °C to RT60 - 85%Direct installation of lipophilic side chains without transition metals.
Reductive Amination Secondary Amine1. Aldehyde, R-NH₂2. NaBH(OAc)₃65 - 88%Mild hydride source prevents reduction of the aldehyde back to the starting alcohol.

References

  • BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research . BLDpharm. 1

  • Mechanism-Guided Development of Directed C–H Functionalization of Bicyclo[1.1.1]pentanes . Journal of the American Chemical Society. 2

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes . ResearchGate / French-Ukrainian Journal of Chemistry. 3

  • Supporting Information: Photocatalyzed radical multicomponent alkylacylation of[1.1.1]propellane to synthesize 1,3-disubstituted . Royal Society of Chemistry. 4

  • Achieving C(sp2)–C(sp3) Coupling with BCP-F2 Building Blocks via Barluenga Coupling: A Comparative Approach . The Journal of Organic Chemistry. 5

Sources

Application

The Strategic Integration of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol in Fragment-Based Lead Discovery: A Technical Guide

Introduction: Embracing Three-Dimensionality in Drug Discovery The pharmaceutical industry's pursuit of novel therapeutics is a constant battle against attrition, with many promising compounds failing due to poor physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The pharmaceutical industry's pursuit of novel therapeutics is a constant battle against attrition, with many promising compounds failing due to poor physicochemical properties.[1] A significant contributor to these failures has been the over-reliance on flat, aromatic structures, particularly the phenyl ring, in drug design.[1] While historically popular, these motifs can lead to issues with solubility, metabolic stability, and off-target effects.[1][2] In response, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) saturated bioisosteres into their molecular designs.[3]

Among the most promising of these 3D scaffolds is the bicyclo[1.1.1]pentane (BCP) core.[4][5] This highly strained yet remarkably stable hydrocarbon[6][7] serves as an effective bioisosteric replacement for para-substituted phenyl rings, tert-butyl groups, and alkynes.[8][9] The strategic substitution of a planar phenyl ring with a BCP moiety can significantly improve a compound's pharmaceutical properties, including enhanced aqueous solubility, greater metabolic stability, and reduced non-specific binding, often while maintaining or even improving biological activity.[2][10][11]

This technical guide focuses on the application of a specific BCP derivative, {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (BCP-MeOH) , in the context of fragment-based lead discovery (FBLD). FBLD has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development.[12][13] By screening small, low-complexity molecules ("fragments"), FBLD allows for a more efficient exploration of chemical space and often yields higher quality hits.[13][14]

This document will provide a comprehensive overview of the rationale for using BCP-MeOH in FBLD, detailed protocols for its integration into screening campaigns, and expert insights into the interpretation of screening data.

The BCP Advantage: Why {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is a Superior Fragment

The utility of BCPs as bioisosteres stems from their unique structural and physicochemical properties.[8][10] The rigid BCP core effectively mimics the linear geometry of a para-substituted phenyl ring, albeit with a shorter distance between the substituent exit vectors.[5] This structural mimicry allows BCP-containing fragments to occupy similar binding pockets as their aromatic counterparts.[11] However, the key advantages of BCPs lie in the improvements they confer to a molecule's drug-like properties.

Improved Physicochemical Properties:

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)Advantage of BCP
Solubility Low aqueous solubility due to π-π stacking.[2]Significantly increased aqueous solubility due to disruption of planarity and reduced intermolecular interactions.[2][8]Overcomes a major hurdle in drug development.
Metabolic Stability Prone to oxidative metabolism by cytochrome P450 enzymes.[11]The saturated sp³-hybridized carbons are more resistant to metabolism, leading to a longer half-life.[10][11]Improved pharmacokinetic profile.
Lipophilicity (cLogP) Higher lipophilicity.Lower lipophilicity.[8]Reduced potential for off-target toxicity.
Non-specific Binding Higher tendency for non-specific binding.[10]Reduced non-specific binding.[10][15]Cleaner biological data and fewer false positives.

The introduction of a methyl group at the 3-position and a methanol at the 1-position of the BCP core in {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol provides several strategic advantages for fragment-based screening:

  • Defined Vector for Growth: The primary alcohol of the methanol group serves as a key chemical handle for subsequent fragment elaboration. This allows for the systematic and directional growth of the fragment hit into a more potent lead compound.

  • Modulation of Properties: The methyl group provides a subtle modulation of the fragment's lipophilicity and size, potentially influencing its binding affinity and selectivity.

  • Compliance with the "Rule of Three": With a molecular weight of 112.17 g/mol , one hydrogen bond donor, and one hydrogen bond acceptor, BCP-MeOH adheres to the "Rule of Three," a set of guidelines for designing effective fragment libraries.[16][17]

Experimental Workflow: Integrating BCP-MeOH into Fragment Screening

The successful integration of BCP-MeOH into an FBLD campaign requires a well-defined experimental workflow. The following diagram and protocols outline a typical cascade of activities, from library generation to hit validation.

FBLD_Workflow cluster_0 Phase 1: Library Preparation & Primary Screen cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Generation (Incorporate BCP-MeOH derivatives) B Primary Biophysical Screen (e.g., Thermal Shift, SPR, NMR) A->B High-throughput screening C Orthogonal Biophysical Screen (e.g., ITC, NMR) B->C Confirm hits D X-ray Crystallography C->D Structural insights E Structure-Guided Design (Utilize BCP-MeOH handle) D->E F Synthesis of Analogs E->F G Iterative SAR Studies F->G G->B Re-screen

Figure 1: A generalized workflow for a fragment-based lead discovery campaign incorporating BCP-MeOH.

Protocol 1: Generation of a BCP-Focused Fragment Library

The foundation of any successful FBLD campaign is a high-quality fragment library.[17] The inclusion of BCP-MeOH and its derivatives can significantly enhance the novelty and three-dimensionality of a library.

Objective: To synthesize a diverse set of fragments based on the BCP-MeOH scaffold for subsequent screening.

Materials:

  • {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (and its precursors for derivatization)

  • A diverse range of small carboxylic acids, isocyanates, sulfonyl chlorides, etc.

  • Standard organic synthesis reagents and solvents

  • Purification equipment (e.g., flash chromatography system, HPLC)

  • Analytical instrumentation (e.g., NMR, LC-MS)

Procedure:

  • Scaffold Synthesis: Synthesize or procure {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol. A published synthesis route can be found in the French-Ukrainian Journal of Chemistry.[18]

  • Derivatization Strategy: Design a library of derivatives by reacting the primary alcohol of BCP-MeOH with a variety of small, fragment-like electrophiles. This will generate a library of esters, carbamates, sulfonates, etc. The goal is to explore a range of functionalities and chemical space around the BCP core.

  • Parallel Synthesis: Employ parallel synthesis techniques to efficiently generate a library of 50-100 BCP-containing fragments.

  • Purification and Quality Control: Purify each fragment to >95% purity using an appropriate method. Confirm the identity and purity of each compound by NMR and LC-MS.

  • Solubility Assessment: Determine the aqueous solubility of each fragment. This is a critical parameter for biophysical screening assays. A minimum solubility of 200 µM in the screening buffer is desirable.

  • Library Plating: Prepare a stock solution of each fragment in DMSO and plate into 96- or 384-well plates for screening.

Protocol 2: Primary Biophysical Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and reliable technique for primary fragment screening due to its ability to detect weak binding interactions.[19][20] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for high-throughput screening.[15][19]

Objective: To identify BCP-MeOH-containing fragments that bind to the target protein.

Materials:

  • Target protein (isotopically labeled if protein-observed methods are used)

  • BCP-focused fragment library

  • NMR spectrometer with a cryoprobe

  • NMR tubes

  • Screening buffer

Procedure:

  • Sample Preparation: Prepare a stock solution of the target protein in the screening buffer. For ligand-observed methods, the protein is typically at a low concentration (e.g., 10-50 µM).

  • Fragment Pooling: To increase throughput, screen fragments in cocktails of 5-10 compounds. Ensure that the NMR signals of the individual fragments in a cocktail are resolved.

  • NMR Data Acquisition:

    • STD-NMR: Acquire a reference 1D ¹H NMR spectrum of the fragment cocktail. Then, acquire an STD spectrum with on-resonance saturation of the protein. The presence of signals in the STD spectrum indicates that the corresponding fragment is binding to the protein.

    • WaterLOGSY: Acquire a WaterLOGSY spectrum of the fragment cocktail in the presence of the protein. Fragments that bind to the protein will show positive NOEs, while non-binders will show negative NOEs.

  • Hit Deconvolution: If a cocktail shows a positive result, screen each fragment in that cocktail individually to identify the specific binder.

  • Data Analysis: Analyze the NMR data to identify fragments that exhibit clear evidence of binding.

Protocol 3: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for validating fragment hits and accurately determining their binding affinity (K D), stoichiometry (n), and thermodynamic profile (ΔH and ΔS).[21]

Objective: To confirm the binding of primary hits and quantify their binding affinity.

Materials:

  • ITC instrument

  • Target protein

  • Validated fragment hits

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze the protein extensively against the ITC buffer. Prepare a concentrated stock solution of the fragment hit in the same buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the fragment solution into the injection syringe.

    • Perform a series of injections of the fragment into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K D, n, ΔH, and ΔS.

  • Interpretation: A confirmed hit will show a measurable and saturable binding isotherm. The K D value will provide a quantitative measure of the fragment's affinity for the target.

Protocol 4: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[22][23] This information is invaluable for structure-based drug design and the subsequent hit-to-lead optimization phase.[22]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystals of the target protein

  • Validated fragment hits

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source is preferred)

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the protein in the presence of a high concentration of the fragment.

    • Soaking: Soak pre-grown protein crystals in a solution containing the fragment.

  • Cryo-protection and Data Collection:

    • Transfer the crystals to a cryoprotectant solution and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Refine the structure and model the fragment into the electron density map.

  • Analysis of the Binding Mode: Analyze the refined structure to understand the key interactions between the fragment and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals contacts. The orientation of the BCP-MeOH's hydroxyl group will be a critical piece of information for guiding the next steps in the drug design process.

Conclusion and Future Directions

The strategic incorporation of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol and its derivatives into fragment-based lead discovery campaigns represents a powerful approach to identify novel, high-quality starting points for drug development. The unique physicochemical properties of the BCP core can help to overcome many of the liabilities associated with traditional flat aromatic scaffolds, leading to drug candidates with improved solubility, metabolic stability, and overall developability.

The protocols outlined in this guide provide a robust framework for integrating BCP-containing fragments into the FBLD workflow. By combining state-of-the-art biophysical screening techniques with high-resolution structural biology, researchers can effectively leverage the advantages of this three-dimensional scaffold to accelerate the discovery of new medicines.

As the field of medicinal chemistry continues to evolve, the demand for novel, 3D-rich chemical matter will only increase. The bicyclo[1.1.1]pentane scaffold, and specifically functionalized derivatives like {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol, are poised to play a significant role in shaping the future of drug discovery.

References

  • Ciulli, A., et al. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 2011. Available from: [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Available from: [Link]

  • MDPI. NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. 2026. Available from: [Link]

  • Pellecchia, M., et al. Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Opinion in Chemical Biology, 2008. Available from: [Link]

  • Zoete, V., et al. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. 2026. Available from: [Link]

  • Bruker. NMR-based Fragment Screening for Drug Discovery. Available from: [Link]

  • Anderson, E. A., et al. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2023. Available from: [Link]

  • Baran, P. S., et al. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 2020. Available from: [Link]

  • Oxford Academic. Biophysical screening in fragment-based drug design: a brief overview. 2019. Available from: [Link]

  • Anderson, D. G., et al. Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing. Journal of the American Chemical Society, 2022. Available from: [Link]

  • Evotec. Biophysical Fragment Screening. Available from: [Link]

  • Meanwell, N. A. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 2021. Available from: [Link]

  • CureFFI.org. NMR fragment screening. 2016. Available from: [Link]

  • China Pharmaceutical University. Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Journal of China Pharmaceutical University, 2022. Available from: [Link]

  • Semantic Scholar. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. 2024. Available from: [Link]

  • Michl, J., et al. Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 2000. Available from: [Link]

  • Ghorai, M. K., et al. Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. Nature Communications, 2020. Available from: [Link]

  • PubChem. Bicyclo(1.1.1)pentane. Available from: [Link]

  • Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. 2024. Available from: [Link]

  • Anderson, E. A., et al. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2023. Available from: [Link]

  • Mykhailiuk, P. K. Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 2024. Available from: [Link]

  • ResearchGate. Scheme 2: Scope of the fragment-based library generation: BCP-amines.... Available from: [Link]

  • Wikipedia. Bicyclo(1.1.1)pentane. Available from: [Link]

  • Anderson, E. A., et al. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 2018. Available from: [Link]

  • Technology Networks. Building a Diverse and Experimentally-Curated Fragment Library. Available from: [Link]

  • Mykhailiuk, P. K., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 2021. Available from: [Link]

  • CHI. Fragment-Based Drug Discovery. Available from: [Link]

  • Mirati Therapeutics. The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 2022. Available from: [Link]

  • Blundell, T. L., et al. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry, 2011. Available from: [Link]

  • Protocols.io. DNA Fragmentation & Library Construction. 2020. Available from: [Link]

  • Blundell, T. L., et al. Fragment-based screening using X-ray crystallography and NMR spectroscopy. Biochemical Society Transactions, 2007. Available from: [Link]

  • Appretech Scientific Limited. {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol. Available from: [Link]

  • Macmillan Group. Rapid access to 3-substituted bicyclo[1.1.1]pentanes. 2025. Available from: [Link]

  • PubMed. Crystallographic fragment screening. Available from: [Link]

  • Wiley Online Library. Fragment‐based drug discovery—the importance of high‐quality molecule libraries. WIREs Computational Molecular Science, 2020. Available from: [Link]

  • MDPI. Protein X-ray Crystallography and Drug Discovery. 2020. Available from: [Link]

  • Frontiers. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 2019. Available from: [Link]

  • MDPI. Special Issue : Fragment-to-Lead Optimization in Drug Discovery. Available from: [Link]

  • ResearchGate. (PDF) FRAGMENT-BASED LEAD DISCOVERY. 2022. Available from: [Link]

  • ResearchGate. Protein X-ray Crystallography and Drug Discovery. 2020. Available from: [Link]

Sources

Method

Application Note: Step-by-Step Derivatization of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Workflow Guide Introduction: The Strategic Logic of BCP Bioisosteres In modern drug discovery, the optimiza...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Workflow Guide

Introduction: The Strategic Logic of BCP Bioisosteres

In modern drug discovery, the optimization of pharmacokinetic properties without sacrificing target affinity is a persistent challenge. Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly privileged, sp3-carbon-rich bioisosteres designed to replace para-substituted phenyl rings, tert-butyl groups, and internal alkynes 1. By substituting flat, aromatic systems with the rigid, propeller-like 3D structure of a BCP, medicinal chemists can significantly increase the fraction of sp3 carbons (Fsp3) in a drug candidate. This structural shift correlates directly with enhanced aqueous solubility, superior metabolic stability (resistance to CYP450 oxidation), and reduced non-specific protein binding 2.

{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (CAS: 885064-88-0) serves as a premier, bench-stable building block for integrating this motif into complex scaffolds 3. The primary alcohol provides a versatile synthetic handle that can be oxidized, activated, or directly coupled to generate diverse libraries of BCP-containing pharmacophores.

Physicochemical Impact Comparison

To understand the causality behind selecting a BCP over a traditional phenyl ring, consider the fundamental physicochemical shifts outlined below:

Propertypara-Phenyl RingBicyclo[1.1.1]pentane (BCP)Impact on Drug Candidate
Geometry Planar (2D)Propeller-like (3D)Reduces non-specific off-target binding.
Fsp3 Contribution 0High (Fully saturated)Improves clinical success probability.
Lipophilicity (LogP) HigherLowerEnhances thermodynamic aqueous solubility.
Metabolic Stability Susceptible to oxidationHighly resistantProlongs in vivo half-life.

Derivatization Workflow

The following diagram illustrates the two primary synthetic pathways for derivatizing {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol: Oxidation (Pathway 1) and Activation (Pathway 2).

Workflow SM {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (Primary Alcohol) ALD Oxidation (DMP, DCM) {3-Methyl-BCP-1-yl}carboxaldehyde SM->ALD Pathway 1: Oxidation MES Mesylation (MsCl, TEA) {3-Methyl-BCP-1-yl}methyl methanesulfonate SM->MES Pathway 2: Activation RED_AM Reductive Amination Secondary/Tertiary Amines ALD->RED_AM NaBH(OAc)3 SN2 Nucleophilic Substitution (SN2) Azides, Amines, Thiols MES->SN2 Nucleophile, Heat

Workflow for the derivatization of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.

Experimental Methodologies & Causality

As a best practice in synthetic development, protocols must not only list steps but also validate the underlying chemical logic. The following protocols are designed as self-validating systems.

Protocol A: Mild Oxidation to {3-Methylbicyclo[1.1.1]pentan-1-yl}carboxaldehyde

Causality & Reagent Selection: Oxidizing low-molecular-weight BCP-methanols to their corresponding aldehydes requires precision. Harsh conditions (like Jones oxidation) risk over-oxidation to the carboxylic acid. Swern oxidations, while effective, generate volatile dimethyl sulfide byproducts that complicate the isolation of the highly volatile BCP aldehyde. Dess-Martin Periodinane (DMP) is the reagent of choice because it operates under mild, neutral conditions at room temperature, ensuring high chemoselectivity without skeletal rearrangement 4.

Step-by-Step Procedure:

  • Preparation: Dissolve {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Initiation: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours.

  • Quenching: Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Carefully concentrate under reduced pressure using a cold water bath (≤ 20 °C) to prevent loss of the volatile aldehyde.

Self-Validation & QC: Visual Cue: The reaction is progressing when a white precipitate (iodinane byproducts) forms in the DCM. Analytical Cue: Complete consumption of the alcohol is confirmed via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain), observing a shift from a polar spot (Rf ~0.2) to a non-polar, UV-inactive spot (Rf ~0.6).

Protocol B: Leaving Group Installation via Mesylation

Causality & Reagent Selection: The primary hydroxyl group is a poor leaving group for SN2 displacements. Converting it to a methanesulfonate (mesylate) activates the neopentyl-like carbon center for subsequent nucleophilic attack. Mesyl chloride (MsCl) is preferred over tosyl chloride (TsCl) for this specific aliphatic alcohol due to faster reaction kinetics, less steric bulk during the transition state, and easier aqueous removal of byproducts 5.

Step-by-Step Procedure:

  • Preparation: Dissolve {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (1.0 equiv) in anhydrous DCM (0.3 M) under nitrogen.

  • Base Addition: Add Triethylamine (TEA) (2.5 equiv) and cool the mixture to 0 °C.

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.5 equiv) dropwise via syringe over 5 minutes.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench with ice water and separate the layers. Extract the aqueous phase with DCM.

  • Washing: Wash combined organic layers sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate to afford {3-Methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate. Note: Use immediately in the next step to avoid degradation.

Self-Validation & QC: Visual Cue: Immediate formation of a white precipitate (triethylamine hydrochloride) upon addition of MsCl at 0 °C validates the activation step. Analytical Cue: TLC (Hexanes/EtOAc 7:3) will show complete conversion to the mesylate (Rf ~0.5).

Protocol C: Nucleophilic Amination via SN2 Displacement

Causality & Reagent Selection: With the mesylate installed, SN2 displacement allows for the introduction of nitrogenous pharmacophores. Because the adjacent rigid BCP ring imparts neopentyl-like steric hindrance, SN2 reactions at this position are kinetically slow. Therefore, highly polar aprotic solvents (like DMF) and elevated temperatures (70–80 °C) are strictly required to drive the reaction to completion 6.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude {3-Methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add the desired primary or secondary amine (2.0–3.0 equiv). (If the amine is a hydrochloride salt, add K₂CO₃ (3.0 equiv) to liberate the free base).

  • Heating: Heat the reaction mixture to 70–80 °C for 12–18 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water (5x) to ensure complete removal of DMF. Wash finally with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient with 1% NH₄OH modifier) to yield the target BCP-amine.

Self-Validation & QC: Analytical Cue: Successful substitution is validated by LC-MS, observing the [M+H]+ peak of the target amine. TLC monitoring will confirm the disappearance of the UV-inactive mesylate spot.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and quality control metrics for the derivatization workflows based on established literature standards.

TransformationReagents & SolventsTemp / TimeExpected YieldKey QC Metric
Oxidation DMP (1.2 eq), DCM0 °C to RT, 2–3 h75–85%Aldehyde Rf ~0.6 (Hex/EtOAc 8:2)
Mesylation MsCl (1.5 eq), TEA (2.5 eq), DCM0 °C to RT, 3 h85–95%Mesylate Rf ~0.5 (Hex/EtOAc 7:3)
Amination (SN2) Amine (2-3 eq), K₂CO₃, DMF70–80 °C, 12–18 h60–80%LC-MS [M+H]+ confirmation

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au (acs.org) URL:1

  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups Source: PharmaBlock (pharmablock.com) URL:2

  • 885064-88-0 | (3-Methylbicyclo[1.1.1]pentan-1-yl)methanol Source: BLD Pharm (bldpharm.com) URL:3

  • N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors (WO2021080929A1) Source: Google Patents (google.com) URL:4

  • Substitued bicyclic heterocyclic yap-tead and/or taz-tead inhibitors (WO2025026997A1) Source: Google Patents (google.com) URL:5

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes Source: ResearchGate (researchgate.net) URL:6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Welcome to the technical support center for advanced bioisostere synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals working with bicyclo[1.1.1]pentane (BCP) scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced bioisostere synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals working with bicyclo[1.1.1]pentane (BCP) scaffolds. Here, we address common challenges and provide in-depth, field-proven solutions for improving the reaction yield and purity in the synthesis of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol, a valuable building block in modern drug discovery.[1]

Core Synthesis Overview

The most direct and scalable route to {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol involves the reduction of its corresponding carboxylic acid precursor, 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid. This workflow is reliable and utilizes commercially available or readily accessible starting materials.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Target Reduction start 1-Iodo-3-methyl- bicyclo[1.1.1]pentane acid 3-Methylbicyclo[1.1.1]pentane- 1-carboxylic acid start->acid 1. t-BuLi 2. CO2 (g) product {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol acid->product BH3·Me2S THF

Caption: Overall synthetic workflow for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol on a multi-gram scale?

The most robust and frequently cited method is the reduction of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid.[1] This precursor is synthesized from 1-iodo-3-methylbicyclo[1.1.1]pentane via lithium-halogen exchange followed by quenching with carbon dioxide. The subsequent reduction of the carboxylic acid to the primary alcohol is efficiently achieved using a borane reagent like borane dimethyl sulfide complex (BH₃·Me₂S).[1]

This approach is favored for several reasons:

  • Selectivity: Borane reagents selectively reduce carboxylic acids in the presence of many other functional groups, minimizing the need for protecting groups.

  • Mild Conditions: The reaction proceeds under mild conditions (typically 0 °C to room temperature), preserving the strained BCP core.

  • Scalability: The procedure is scalable and has been successfully applied to produce gram quantities of functionalized BCPs.[1]

Q2: My reduction of the carboxylic acid is giving low or inconsistent yields. What are the critical parameters to control?

Low yield in the borane reduction step is a common issue that can almost always be traced back to reagent quality, stoichiometry, or reaction conditions.

Causality Analysis: The mechanism involves the formation of a triacyloxyborane intermediate, which is then reduced. The reaction is highly sensitive to moisture, which consumes the borane reagent. Stoichiometry is also critical; an insufficient amount of borane will result in incomplete conversion.

ParameterRecommendation & Rationale
Reducing Agent Use Borane Dimethyl Sulfide (BH₃·Me₂S) . While stronger agents like LiAlH₄ can work, BH₃·Me₂S offers better functional group tolerance and often results in a cleaner reaction profile and simpler workup.[1][2]
Solvent Use anhydrous Tetrahydrofuran (THF) . The presence of water will rapidly quench the borane reagent, leading to significantly lower yields. Ensure the solvent is freshly distilled or from a sealed bottle over molecular sieves.
Stoichiometry Use 1.2 to 1.5 equivalents of BH₃·Me₂S . An excess is necessary to drive the reaction to completion and to account for any trace moisture. A recent publication on a similar BCP system used 1.2 equivalents of BH₃·Me₂S for this transformation.[1]
Temperature Add the borane reagent dropwise to the carboxylic acid solution in THF at 0 °C . This controls the initial exothermic reaction and gas evolution (H₂). After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours to ensure full conversion.
Workup Quench the reaction carefully by slowly adding methanol at 0 °C. This destroys excess borane and breaks down the borate-ester complexes. Failure to properly quench can lead to product loss during extraction and purification.

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"start" -> "reagent" [label="Reagent Issue?"]; "start" -> "solvent" [label="Condition Issue?"]; "solvent" -> "temp"; "start" -> "stoich" [label="Calculation Issue?"]; }

Caption: Troubleshooting decision tree for the borane reduction step.

Q3: I'm having trouble with the purification of the final alcohol. What is the best method?

{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is expected to be a relatively polar, low-melting solid or a viscous oil. Purification requires careful consideration of its physical properties.

  • Primary Method: Flash Column Chromatography: This is the most reliable method for achieving high purity.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and gradually increasing to 30-40%). Alternatively, Methyl tert-butyl ether (MTBE) can be substituted for Ethyl Acetate.

    • Monitoring: Use TLC with visualization by potassium permanganate stain, as the BCP core is UV-inactive.

  • Alternative Method: Distillation (for multi-gram scales): If the product is thermally stable, Kugelrohr or short-path distillation under high vacuum can be an effective, solvent-free purification method for larger quantities. Similar BCP-alcohols have been successfully purified by distillation.[3]

Pro-Tip: During aqueous workup, boron salts can sometimes complicate extractions by forming emulsions. Ensure the quench with methanol is complete, and consider washing the combined organic layers with a saturated solution of ammonium chloride or brine to help break up any emulsions and remove residual salts.

Q4: The synthesis of the starting material, 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, is proving difficult. Can you provide a reliable protocol?

Absolutely. The quality of your starting material is paramount. The synthesis from 1-iodo-3-methylbicyclo[1.1.1]pentane is a standard organometallic procedure but requires strict adherence to anhydrous and anaerobic techniques.

Causality Analysis: This reaction involves the formation of a highly reactive bicyclo[1.1.1]pentyl lithium intermediate. This species is a strong base and will be rapidly quenched by protons from water or other protic sources. It can also be intercepted by oxygen. Therefore, maintaining an inert, dry atmosphere is non-negotiable for achieving a good yield.

Detailed Protocol: Synthesis of 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid [1]

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon inlet.

  • Reagents: Dissolve 1-iodo-3-methylbicyclo[1.1.1]pentane (1.0 eq.) in anhydrous diethyl ether or THF under an argon atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (t-BuLi, ~2.1 eq., typically 1.7 M in pentane) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Carboxylation: Bubble dry carbon dioxide gas (passed through a drying tube) through the solution for 1 hour at -78 °C. Alternatively, pour the reaction mixture carefully onto an excess of crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl. Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extraction: Extract the product into an organic solvent like Ethyl Acetate or MTBE (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude acid can often be used directly in the next step or purified further by recrystallization.

References

  • Stepanov, A. A., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9396–9410. [Link]

  • Grygorenko, O. O., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-116. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the synthesis and functionalization of bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Della, E. W., & Taylor, D. K. (1994). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes. Journal of Organic Chemistry, 59(11), 2986–2996. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol Solubility &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter handling anomalies with bicyclo[1.1.1]pentane (BCP) building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter handling anomalies with bicyclo[1.1.1]pentane (BCP) building blocks. While incorporating the BCP motif into a drug scaffold dramatically improves the final compound's thermodynamic solubility and passive permeability by increasing the Fsp3 fraction and disrupting planar crystal packing[1][2], the intermediate building blocks themselves—such as {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (CAS: 885064-88-0) —present unique physicochemical hurdles.

This guide is engineered to address the root causes of apparent "insolubility," providing field-proven, self-validating protocols to ensure assay integrity and synthetic success.

Diagnostic Workflow

SolubilityTroubleshooting A Solubility Issue Detected B Identify Application Context A->B C In Vitro / Aqueous Assays B->C Biology Assays D Organic Synthesis B->D Chemical Synthesis E Verify DMSO Stock (<50 mM) C->E G Assess Partitioning (cLogP) D->G H Minimize High Vacuum (Volatility) D->H Apparent mass loss F Titrate Co-solvents (Tween/PEG) E->F Precipitation occurs

Diagnostic workflow for resolving {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol solubility issues.

Quantitative Solubility Profile

Understanding the baseline solubility of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is critical before diagnosing a failure.

Solvent SystemEstimated Solubility (25°C)Mechanistic Rationale
DMSO (Anhydrous) > 100 mg/mLHigh polarity and low hydrogen-bond donation perfectly solvate the compact alcohol.
Dichloromethane (DCM) > 100 mg/mLIdeal non-polar environment for the highly lipophilic BCP hydrocarbon core.
Methanol / Ethanol > 100 mg/mLProtic solvents readily hydrogen-bond with the terminal hydroxyl group.
Water / PBS (pH 7.4) < 5 mg/mLThe structured water network is disrupted by the bulky, hydrophobic sp3-rich BCP core.
Frequently Asked Questions (Troubleshooting Guides)

Q1: My compound seems to crash out when diluting a DMSO stock into an aqueous assay buffer (PBS). How do I prevent this? Causality: The BCP core is highly lipophilic. When a concentrated DMSO stock is rapidly introduced into an aqueous phase, the local solvent polarity shifts drastically before diffusion occurs. This causes the hydrophobic BCP alcohol to nucleate and form micro-precipitates. Solution: Utilize a step-down dilution method with co-solvents (see Protocol A).

Q2: I extracted my reaction with DCM, but after rotary evaporation, my yield is near zero. Did it fail to dissolve in the organic phase? Causality: This is a classic misdiagnosis. The issue is not organic solubility; it is volatility. With a molecular weight of 112.17 g/mol and a compact, spherical 3D structure, {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol exhibits a relatively high vapor pressure[3]. High vacuum during solvent removal will co-evaporate your product. Solution: Evaporate solvents at >150 mbar and ambient temperature (see Protocol B).

Q3: How does the BCP motif affect the solubility of my final synthesized drug compared to a phenyl ring? Causality: Replacing a flat, aromatic phenyl ring with a 3D BCP core reduces the enthalpy of crystal lattice formation. This means less energy is required to break the intermolecular forces during dissolution, significantly enhancing aqueous solubility, permeability, and oral bioavailability in the final active pharmaceutical ingredient (API)[4].

Self-Validating Experimental Protocols
Protocol A: Preparation of Precipitation-Free Aqueous Assay Stocks

Use this protocol to prepare stable solutions for in vitro biological assays without compromising concentration.

  • Initial Solubilization: Weigh {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol and dissolve in 100% anhydrous DMSO to a maximum concentration of 50 mM.

    • Validation Check: Inspect visually; the solution must be optically clear with no particulate matter.

  • Intermediate Dilution: Prepare a 10x intermediate stock in a co-solvent mixture (e.g., 10% Tween-20 or 10% PEG-400 in DMSO).

    • Causality: Surfactants create micelles that encapsulate the lipophilic BCP core, preventing nucleation upon aqueous exposure.

  • Aqueous Transfer: Add the intermediate stock dropwise to the aqueous buffer (PBS, pH 7.4) under rapid vortexing to prevent localized supersaturation.

  • System Validation via DLS: Confirm the absence of micro-precipitates by Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 indicates a true solution rather than a colloidal suspension.

Protocol B: Isolation of BCP-Alcohols without Volatilization Loss

Use this protocol during organic synthesis workups to prevent misdiagnosing volatility as an extraction/solubility failure.

  • Extraction: Extract the aqueous reaction mixture with an organic solvent possessing a low boiling point (e.g., Dichloromethane or Diethyl Ether).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ and filter.

  • Concentration: Concentrate the filtrate using a rotary evaporator with the water bath set to ≤ 25°C and pressure no lower than 150 mbar.

    • Causality: The compact BCP motif imparts high vapor pressure; excessive vacuum strips the product alongside the solvent.

  • System Validation via qNMR: Dissolve the concentrated residue in CDCl₃ containing a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene). Integrate the distinct BCP bridgehead protons against the standard to quantify the exact yield and validate that no material was lost to volatilization.

Sources

Troubleshooting

optimizing HPLC purification for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Technical Support Center: Optimizing HPLC Purification for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol Welcome to the Application Support Center. As drug development increasingly utilizes bicyclo[1.1.1]pentane (BCP) moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing HPLC Purification for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Welcome to the Application Support Center. As drug development increasingly utilizes bicyclo[1.1.1]pentane (BCP) motifs as bioisosteres to improve pharmacokinetic properties[1], analytical and purification challenges inevitably arise. {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is a prime example: a highly aliphatic, polar-neutral, and semi-volatile molecule lacking a UV chromophore.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating methodologies to successfully isolate and purify this compound using aerosol-based detection strategies.

I. Preparative Purification Workflow

Because aerosol-based detectors are destructive, preparative chromatography requires a flow-splitting configuration. The diagram below maps the logical flow of sample from injection to recovery, ensuring high yield without analyte degradation.

Workflow Prep 1. Sample Preparation Dissolve in initial mobile phase HPLC 2. RP-HPLC Separation Volatile Mobile Phase (MeCN/H2O) Prep->HPLC Split 3. Flow Splitting 99% to Collector / 1% to Detector HPLC->Split Detect 4. Aerosol Detection (CAD/ELSD) Low Temp Evaporation (35°C) Split->Detect Analytical Flow Collect 5. Fraction Collection Mass-Triggered Isolation Split->Collect Preparative Flow Detect->Collect Trigger Signal Dry 6. Solvent Removal Cold Lyophilization (Prevent Volatilization) Collect->Dry

Preparative HPLC-CAD workflow optimized for semi-volatile, non-UV active BCP derivatives.

II. Frequently Asked Questions (FAQs)

Q1: Why is my {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol invisible on standard UV-Vis detectors? A1: Standard UV detectors rely on the presence of conjugated π-electron systems (chromophores) to absorb light at specific wavelengths (e.g., 210 nm or 254 nm). The BCP core is a rigid, saturated aliphatic hydrocarbon cage, and the attached methanol and methyl groups provide no UV absorbance[1]. Consequently, relying on UV detection will result in a flat baseline, making fraction collection impossible. Universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are mandatory for compounds lacking a chromophore[2].

Q2: I switched to an ELSD, but my signal is extremely low or inconsistent. What is causing this? A2: The root cause is likely the co-evaporation of your analyte. Both ELSD and CAD function by nebulizing the column eluent and evaporating the mobile phase to leave behind solid analyte particles. {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is a relatively small molecule (MW 112.17 g/mol )[3] and is semi-volatile. If your drift tube or evaporation temperature is set too high (e.g., >50 °C), the compound will volatilize along with the mobile phase, resulting in signal loss. Solution: Lower the nebulization/evaporation temperature to 35 °C. Studies have shown that 35 °C is adequate for mobile phase evaporation while preserving semi-volatile analyte particles[4].

Q3: How do I choose between ELSD and CAD for this purification? A3: We strongly recommend CAD over ELSD for this application. ELSD relies on light scattering, which drops off exponentially for particles smaller than 50 nm, leading to complex sigmoidal response curves and poor sensitivity for low-concentration impurities[5]. CAD charges the particles with ionized nitrogen gas and measures the charge via an electrometer. This yields a more linear response, superior sensitivity for small particles (down to 10 nm), and a more uniform inter-analyte response[5][6].

Table 1: Comparative Quantitative Metrics for Aerosol Detectors (CAD vs. ELSD)

MetricCharged Aerosol Detection (CAD)Evaporative Light Scattering (ELSD)
Minimum Particle Size Detected ~10 nm[5]~50 nm[5]
Dynamic Range Up to 4 orders of magnitude[2]2-3 orders of magnitude
Signal Response Near-linear (proportional to mass)[5]Exponential (sigmoidal curve)[5]
Sensitivity (LOD) Low nanogram / sub-nanogram[2]Mid-to-high nanogram
Inter-analyte Response Variability < 2% RSD (highly uniform)[2]Highly variable (dependent on optics)[5]

Q4: What mobile phase additives are compatible with this setup? A4: Because aerosol detectors evaporate the mobile phase, all buffers and additives must be 100% volatile[4]. Use formic acid, acetic acid, ammonium formate, or ammonium acetate. Never use phosphate, sulfate, or sodium salts. Non-volatile salts will precipitate, permanently clogging the nebulizer and producing massive background noise that masks your analyte[7].

III. Step-by-Step Methodology: Optimized HPLC-CAD Purification Protocol

To ensure a self-validating system, run a blank injection followed by a low-concentration standard before processing your crude mixture.

Step 1: Mobile Phase & System Preparation

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (volatile modifier).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Flush the entire HPLC system (excluding the column) with 50:50 Water:Methanol to remove any residual non-volatile salts from previous users.

Step 2: Splitter Setup

  • Install a post-column flow splitter. Since CAD is a destructive technique, route ~1% of the flow to the CAD and 99% to the fraction collector.

  • Ensure the tubing length to the CAD and the fraction collector is calibrated so the electronic trigger signal reaches the collector exactly as the analyte band arrives.

Step 3: CAD Parameter Optimization

  • Set the CAD evaporation temperature to 35 °C to prevent the volatilization of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol[4].

  • Set the nitrogen carrier gas pressure to the manufacturer's recommended baseline (typically ~35 psi). Ensure the gas is ultra-high purity (UHP) to prevent baseline drift.

  • Enable the "Inverse Gradient" function if your software supports it. This compensates for the changing organic composition during gradient elution, ensuring a uniform baseline response[7].

Step 4: Separation & Collection

  • Utilize a standard C18 Reversed-Phase column (e.g., 5 µm, 21.2 x 250 mm for prep). Despite the polar hydroxyl group, the BCP core provides sufficient hydrophobicity for retention.

  • Run a shallow gradient (e.g., 5% to 40% B over 20 minutes) to separate the target alcohol from ring-opened impurities or unreacted starting materials.

  • Collect fractions based on the CAD mass-triggered threshold.

Step 5: Post-Purification Solvent Removal (Critical)

  • Do not use a standard rotary evaporator at high heat (e.g., >40 °C) under high vacuum, as the semi-volatile {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol will co-evaporate with the acetonitrile/water, destroying your yield.

  • Instead, gently freeze the fractions and remove the solvent via cold lyophilization (freeze-drying) to isolate the pure compound safely.

IV. Troubleshooting Guide

Table 2: Troubleshooting Common HPLC-Aerosol Detector Issues

SymptomRoot CauseCorrective Action
High Background Noise / Spiking Non-volatile salts in the mobile phase or dirty nitrogen gas.Flush system with hot HPLC-grade water; switch to volatile buffers. Verify nitrogen gas purity.
Analyte Peak Missing (but present in MS/NMR) Evaporation temperature is set too high, volatilizing the BCP alcohol.Reduce the CAD/ELSD drift tube temperature to 35 °C.
Baseline Drift During Gradient Changing mobile phase viscosity/volatility alters nebulization efficiency.Implement an inverse gradient pump post-column to maintain constant solvent composition entering the detector[7].
Poor Yield Post-Purification Analyte sublimated during rotary evaporation.Switch to cold lyophilization for solvent removal.

V. References

  • 2 - LCGC International 2.5 - Thermo Fisher Scientific

  • 1 - JACS Au

  • 6 - LCGC International 5.7 - LCMS.cz 6.3 - MilliporeSigma 7.4 - PMC

Sources

Optimization

Technical Support Center: Scale-Up of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Welcome to the Process Chemistry Support Center for bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are critical bioisosteres for phenyl, alkyne, and tert-butyl groups, designed to enhance the passive permeability, aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center for bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are critical bioisosteres for phenyl, alkyne, and tert-butyl groups, designed to enhance the passive permeability, aqueous solubility, and metabolic stability of drug candidates[1]. However, the scale-up of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol presents severe synthetic bottlenecks, primarily due to the volatility and high strain energy of the [1.1.1]propellane intermediate[2].

This guide provides validated troubleshooting strategies, process causality, and scalable methodologies to transition your synthesis from discovery (milligram) to process scale (multigram/kilogram).

Process Architecture & Workflow

Workflow A 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (Stable Precursor) B [1.1.1]Propellane (Highly Volatile & Energetic) A->B MeLi, Flow Reactor Strict Temp Control (-78°C to 0°C) C 3-Methylbicyclo[1.1.1]pentane-1-carboxylate (Stable Intermediate) B->C MeI, Trapping Agent Photoredox Catalysis (420 nm LED) D {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (Target API Building Block) C->D LiAlH4 Reduction Fieser Quench (Avoids Emulsions)

Continuous flow and photoredox workflow for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol synthesis.

Frequently Asked Questions (FAQs)

Phase I: [1.1.1]Propellane Generation & Handling

Q: Why is my [1.1.1]propellane yield inconsistent, and why do you recommend continuous flow over batch synthesis? A: In traditional batch synthesis, the addition of methyllithium (MeLi) to 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane is highly exothermic. Poor heat transfer in large batch reactors causes localized hotspots, leading to the thermal degradation and oligomerization of the highly strained [1.1.1]propellane[3]. Continuous flow reactors possess a high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation. This enables throughputs of up to 8.5 mmol/h while preventing the dangerous accumulation of volatile, energetic intermediates[3].

Q: How do I prevent product loss due to the volatility of [1.1.1]propellane? A: [1.1.1]Propellane has a boiling point of approximately 11 °C. It must never be isolated to dryness. The most reliable method is to distill it directly under reduced pressure into a receiving flask pre-cooled to -78 °C containing your reaction solvent (e.g., pentane or ether)[2][4]. Alternatively, telescope the flow-generated propellane directly into the next functionalization reactor without isolation[3].

Phase II: Strain-Release Functionalization

Q: What is the most scalable method to construct the 1,3-disubstituted 3-methyl-BCP core? A: Traditional stepwise modifications of BCP-1,3-dicarboxylic acid are laborious[5]. The modern, scalable approach utilizes a multicomponent cascade atom transfer radical addition (CATRA) or visible-light photoredox catalysis. By reacting[1.1.1]propellane with a methyl radical precursor (e.g., methyl iodide) and a trapping agent (e.g., CO2 or an ester) under 420 nm LED irradiation, the C-C bonds are constructed in a single step. This method is insensitive to moisture and scales efficiently from milligrams to kilograms without transition metal additives[6][7][8].

Phase III: Reduction & Downstream Processing

Q: During the reduction of the BCP-carboxylate to {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol, how do I avoid unfilterable emulsions? A: This is a classic scale-up failure point when using Lithium Aluminum Hydride (LiAlH4). Quenching LAH with standard aqueous acid generates gelatinous aluminum hydroxides that trap the target methanol and instantly blind filter paper. You must use the Fieser method . The precise stoichiometric addition of water and sodium hydroxide forces the aluminum byproducts to precipitate as dense, granular salts that can be rapidly filtered through Celite.

Troubleshooting Matrix: Scale-Up Bottlenecks

Quantitative Scale-up Metrics: Batch vs. Flow Processing
Scale-Up ParameterTraditional Batch ProcessingContinuous Flow / Photochemical ProcessingCorrective Action & Scale-Up Impact
Propellane Throughput ~5-20 g limit due to thermal runaway risk[2].Up to 8.5 mmol/h continuous generation[3].Transition to flow chemistry. Enables kg-scale production without increasing reactor volume or explosion risk[3][5].
Photochemical Yield 40-50% (Poor light penetration limits radical generation).>75% (Uniform irradiation in thin-film reactors)[8].Switch to a capillary flow photoreactor. Maximizes photon flux for the CATRA radical addition step[6][8].
Product Recovery High loss during solvent evaporation.>90% recovery.{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is volatile. Concentrate under mild vacuum (>100 mbar) with bath <30 °C.
Oligomerization High (Strain-release polymerization).Low (Controlled stoichiometry).Mismatched electronic properties cause oligomerization[6]. Ensure the trapping agent is in strict excess.

Validated Scale-Up Protocol

This protocol integrates continuous flow generation with photoredox functionalization to ensure a self-validating, high-yield system.

Stage 1: Continuous Flow Synthesis of [1.1.1]Propellane

Causality: Flow chemistry prevents thermal runaway and limits the inventory of the explosive intermediate.

  • Prepare a 0.5 M solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous pentane[4].

  • Pump the cyclopropane solution and a 1.4 M solution of MeLi in diethyl ether into a T-mixer submerged in a cooling bath at -78 °C[3].

  • Pass the mixture through a residence time coil (residence time ~15 min) maintained at 0 °C to ensure complete lithium-halogen exchange and cyclization.

  • Direct the reactor effluent directly into a collection flask containing the radical precursors for Stage 2, pre-cooled to -78 °C[3][4].

Stage 2: Photochemical CATRA to 3-Methyl-BCP Ester

Causality: Visible light initiates the radical chain process without the need for toxic or difficult-to-remove transition metals.

  • To the crude propellane solution at -78 °C, add methyl iodide (1.5 equiv) and the selected esterifying/trapping agent[6][7].

  • Introduce the photocatalyst (e.g., an organic dye or Ir-based complex) and degas the mixture via argon sparging for 30 minutes. Note: Oxygen rapidly quenches the radical intermediates.

  • Pump the mixture through a 420 nm LED flow photoreactor (residence time ~30 mins)[8].

  • In-Process Check: Wash the crude effluent with aqueous sodium thiosulfate. The disappearance of the yellow/brown iodine color confirms the successful removal of radical byproducts. Concentrate to yield the crude 3-methylbicyclo[1.1.1]pentane-1-carboxylate.

Stage 3: Reduction to {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Causality: The Fieser quench mechanically alters the byproduct crystal structure to prevent emulsion formation.

  • Dissolve the crude ester in anhydrous THF and cool to 0 °C under nitrogen.

  • Add LiAlH4 (1.2 equiv) portion-wise, maintaining the internal temperature below 10 °C. Stir at room temperature for 2 hours.

  • Fieser Quench: Cool the reaction back to 0 °C. For every x grams of LAH used, sequentially add:

    • x mL of distilled water (Dropwise; observe vigorous hydrogen evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

  • Stir vigorously for 30 minutes.

  • In-Process Check: The formation of a pure white, granular precipitate indicates a successful quench. If the mixture remains a gray gel, add an additional 0.5x mL of water and stir for 15 more minutes.

  • Filter the granular salts through a pad of Celite, washing the cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under mild vacuum (bath temperature strictly < 30 °C) to afford the target {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.

References

  • 1 - Scientific Update

  • 3 - Vapourtec

  • 4 - Organic Syntheses 4.2 - Google Patents

  • 6 - CCS Chemistry

  • - MilliporeSigma

  • 7 - ChemRxiv

  • 5 - ACS Publications 9.8 - Green Chemistry (RSC Publishing)

Sources

Troubleshooting

resolving steric hindrance issues with {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Welcome to the technical support center for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavior of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavior of this sterically demanding building block. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere for para-substituted benzene rings and tert-butyl groups in medicinal chemistry, offering potential improvements in physicochemical properties such as solubility and metabolic stability.[1][2][3][4] However, the rigid, three-dimensional structure of the BCP cage, particularly with the addition of a methyl group at the C3 position, can introduce significant steric hindrance, posing challenges in synthetic transformations.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific experimental failures and offers detailed, evidence-based solutions.

Issue 1: Low or No Yield in Acylation and Etherification Reactions

Question: Why am I observing poor yields or complete failure in my attempts to acylate or form ethers with {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol using standard protocols?

Answer: The primary culprit is the significant steric bulk around the hydroxyl group. The rigid BCP cage, combined with the adjacent methyl group, severely restricts access to the reactive center. Standard acylation and Williamson ether synthesis conditions are often insufficient to overcome this steric barrier.

Root Cause Analysis:

  • Steric Hindrance: The cage-like structure of the BCP core physically blocks the approach of reagents to the hydroxyl group. The C3-methyl group further exacerbates this issue.

  • Reduced Nucleophilicity: The electron-donating effect of the alkyl framework is not sufficient to overcome the steric impediment, resulting in a functionally less nucleophilic alcohol.

  • Competing Elimination Reactions: Under harsh basic conditions, particularly for etherification, elimination reactions can become a significant side pathway.

Troubleshooting Workflow & Recommended Protocols:

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Acylation Strategies cluster_3 Advanced Etherification Strategies A Low/No Yield in Acylation/ Etherification B Increase Reagent Equivalents & Reaction Time/Temperature A->B Initial Steps C Screen a Panel of Solvents (e.g., THF, Dioxane, Toluene) B->C If no improvement D Use Highly Reactive Acylating Agents (e.g., Acyl Chlorides with DMAP, EDC/DMAP for Carboxylic Acids) C->D For Acylation F Mitsunobu Reaction: (DEAD/PPh3 or DIAD/PPh3) C->F For Etherification E Consider Friedel-Crafts Acylation of a suitable precursor D->E Alternative Route G Trichloroacetimidate Method: Convert alcohol to trichloroacetimidate, then react with nucleophile under acidic conditions F->G If Mitsunobu fails or for acid-sensitive substrates

Detailed Protocol 1: Optimized Acylation using an Acyl Chloride

  • Reagent Preparation: Dry all glassware and solvents thoroughly. Tetrahydrofuran (THF) is a suitable solvent.

  • Reaction Setup: Dissolve {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Cool the solution to 0 °C. Add the acyl chloride (1.5-2.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Detailed Protocol 2: Mitsunobu Reaction for Ether Synthesis [5][6][7][8]

This reaction is known for its ability to overcome steric hindrance in the formation of esters and ethers.

  • Reagent Preparation: Ensure all reagents and solvents are anhydrous. THF is a common solvent of choice.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (1.0 eq), the desired nucleophilic phenol or carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change and/or precipitation may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor for the consumption of the starting alcohol by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture. The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Table 1: Comparison of Reaction Conditions for Etherification

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Williamson Ether Synthesis NaH, Alkyl HalideTHF, 0 °C to refluxSimple reagentsOften fails with sterically hindered alcohols
Mitsunobu Reaction PPh₃, DEAD/DIAD, Nu-HTHF, 0 °C to RTEffective for hindered alcohols, proceeds with inversion of stereochemistryStoichiometric byproducts can complicate purification
Trichloroacetimidate Method Cl₃CCN, DBU; Acid catalystDCM, 0 °C to RTMild conditions, avoids strong basesRequires a two-step procedure

A recent study highlights a practical solution for the etherification of BCP alcohols by utilizing trichloroacetimidate intermediates under acidic conditions, which circumvents base-mediated decomposition pathways.[9][10]

Issue 2: Failure in Coupling Reactions (e.g., Suzuki, Sonogashira)

Question: My cross-coupling reactions involving a derivative of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (e.g., the corresponding halide or triflate) are giving low yields. What can I do?

Answer: The steric bulk of the {3-methylbicyclo[1.1.1]pentan-1-yl}methyl group can hinder the oxidative addition and reductive elimination steps in the catalytic cycle of many cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions is critical for success.

Troubleshooting Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands that can promote oxidative addition and stabilize the catalytic species. Examples include SPhos, XPhos, and Buchwald's biaryl phosphine ligands.

  • Catalyst Choice: Consider using a pre-formed palladium catalyst or a high-reactivity catalyst system.

  • Solvent and Base: Screen a variety of solvents and bases. Aprotic polar solvents like dioxane or toluene are often effective. The choice of base can significantly impact the reaction outcome; consider using a milder base like potassium carbonate or a stronger, non-nucleophilic base like cesium carbonate.

  • Temperature Optimization: Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial for driving sterically hindered couplings to completion.

  • Alternative Coupling Strategies: Radical-based cross-coupling reactions have shown promise for functionalizing BCP cores and may be less sensitive to steric effects.[11]

Illustrative Diagram: Key Factors in BCP Cross-Coupling

G A BCP Cross-Coupling Success B Bulky, Electron-Rich Ligands (e.g., SPhos) B->A C High-Activity Pd Catalyst C->A D Optimized Solvent/Base Combination D->A E Elevated Temperature/ Microwave Irradiation E->A F Consider Radical Coupling Alternatives F->A Alternative Approach

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol that contribute to steric hindrance?

The steric hindrance arises from the rigid, cage-like structure of the bicyclo[1.1.1]pentane core. The bridgehead carbons have inverted tetrahedral geometry, and the substituents are held in fixed positions. The addition of a methyl group at the C3 position further increases the steric bulk on the face of the molecule opposite the hydroxymethyl group, which can still influence the approach of reagents.

Q2: Are there alternative, less sterically hindered BCP building blocks available?

Yes, {Bicyclo[1.1.1]pentan-1-yl}methanol, lacking the C3-methyl group, is a less sterically encumbered alternative. The choice between these building blocks will depend on the specific structural requirements of the target molecule and the desired balance between steric shielding and synthetic accessibility.

Q3: Can computational chemistry help predict the feasibility of reactions with this compound?

Absolutely. Density functional theory (DFT) calculations can be used to model transition states and predict activation energies for various reactions. This can help in prioritizing which reaction conditions to screen experimentally and can provide insight into why certain reactions may be failing.

Q4: How does the BCP core in {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol affect the physicochemical properties of a molecule?

The BCP core is used as a bioisostere for para-substituted phenyl rings and t-butyl groups to "escape from flatland" in drug design.[4][12] Replacing a flat aromatic ring with a three-dimensional, saturated BCP scaffold can lead to:

  • Improved Solubility: The sp³-rich nature of the BCP core generally increases aqueous solubility.[2][4][13]

  • Enhanced Metabolic Stability: The saturated BCP cage is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to an aromatic ring.[4]

  • Reduced Non-Specific Binding: The decrease in lipophilicity and aromatic character can lead to reduced off-target binding.[4]

Q5: Where can I find reliable synthetic procedures for {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol and its derivatives?

Recent publications in journals such as the Journal of Organic Chemistry, Organic Letters, and specialized chemical synthesis journals often provide detailed and scalable synthetic protocols.[14][15] Chemical suppliers that specialize in novel building blocks may also provide useful synthetic information.

References

  • Shire, B.R., and Anderson, E.A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au 3, 1539–1553. [Link]

  • Chen, X. (2019). Novel Bicyclo[1.1.1]pentane (BCP) Fragments, their Roles, Preparation and the Challenges in Synthesis at Scale. Scientific Update. [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Davies, H. M. L. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research Chemistry Community. [Link]

  • Baran, P. S., & Cernijenko, A. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(39), e2108788118. [Link]

  • Wikipedia. (2024). Mitsunobu reaction. [Link]

  • Murphy, J. A., & Thomson, D. W. (2023). Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives. Organic Letters, 25(12), 2112–2116. [Link]

  • Yang, Y., et al. (2025). Recent Advances in Radical Coupling Reactions Directly Involving Bicyclo[1.1.1]pentane (BCP). Topics in Current Chemistry, 383(1), 6. [Link]

  • Cernijenko, A., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(39). [Link]

  • Baran, P. S., et al. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 122(44). [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Merck & Co., Inc. (2023). A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. ChemRxiv. [Link]

  • Zhang, Y., et al. (2025). A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols. The Journal of Organic Chemistry. [Link]

  • Chem-Station. (2014). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-118. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Omega, 6(45), 30453–30458. [Link]

  • Stepan, A. F., et al. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. [Link]

  • Guo, Y., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications, 13(1), 4161. [Link]

  • MacMillan, D. W. C., et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • Waser, J., et al. (2020). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2022). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. [Link]

  • Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1). [Link]

  • Dahlman, J. E., et al. (2024). Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing. Journal of the American Chemical Society, 146(12), 8758–8767. [Link]

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

Sources

Optimization

BCP Functionalization Support Center: Catalyst Optimization &amp; Troubleshooting Guide

Bicyclo[1.1.1]pentanes (BCPs) have revolutionized medicinal chemistry as highly effective bioisosteres for para-substituted benzenes, alkynes, and tert-butyl groups[1]. However, their synthesis and late-stage functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Bicyclo[1.1.1]pentanes (BCPs) have revolutionized medicinal chemistry as highly effective bioisosteres for para-substituted benzenes, alkynes, and tert-butyl groups[1]. However, their synthesis and late-stage functionalization present significant catalytic hurdles, primarily due to the high strain energy (66.6 kcal/mol) of the [1.1.1]propellane precursor and the propensity of transient BCP radicals to undergo deleterious side reactions[1].

This technical support center provides authoritative, mechanistically grounded troubleshooting strategies, decision workflows, and self-validating protocols for optimizing catalyst selection in BCP functionalization.

Part 1: Core Mechanistic FAQs (Catalyst Selection)

Q1: When should I choose photoredox catalysis over traditional transition-metal cross-coupling for functionalizing [1.1.1]propellane? A1: Traditional transition-metal approaches often require pre-forming BCP-Grignard or zinc nucleophiles, which adds synthetic steps and limits functional group tolerance[2]. Photoredox catalysis, utilizing catalysts like Ir(ppy)3, enables direct Atom Transfer Radical Addition (ATRA) of unactivated alkyl, aryl, and heteroaryl halides across the central σ-bond of [1.1.1]propellane[3]. The causality lies in the single-electron transfer (SET) potential: the highly reducing excited state of Ir(ppy)3 generates a carbon-centered radical from the organic halide, which rapidly attacks the strained propellane core. This avoids the need for sensitive organometallic intermediates and allows for broad functional group compatibility[3].

Q2: I am attempting a Ni-catalyzed decarboxylative cross-coupling of a BCP redox-active ester (RAE) with an aryl bromide, but my yields are low due to Minisci-type additions. How can I optimize this? A2: The loss of the BCP radical to Minisci-type addition (often to the Hantzsch pyridine byproduct generated during photoaromatization) is a common competing pathway[4]. To suppress this, introduce a mild inorganic base such as NaHCO3 or K2HPO4 into your reaction mixture[4]. The base mitigates the accumulation of acidic byproducts that protonate the pyridine ring, thereby deactivating it toward nucleophilic attack by the transient BCP radical. Furthermore, leveraging an Electron Donor–Acceptor (EDA) complex photoactivation strategy eliminates the need for expensive Ir/Ru photocatalysts, allowing direct visible-light excitation to generate the BCP radical[4].

Q3: What is the most efficient catalyst system for the direct synthesis of 1,3-dicarbofunctionalized BCP-aryls from [1.1.1]propellane? A3: For direct multicomponent cross-coupling, an iron-catalyzed system utilizing a diamine or bisphosphine ligand is optimal[2]. Specifically, an Fe(acac)3/TMEDA catalyst system is highly effective for Kumada couplings[1]. The causality behind selecting Iron over Palladium or Nickel is twofold: Iron effectively mediates the radical cross-coupling of aryl Grignards with alkyl halides in the presence of propellane without suffering from competitive β-hydride elimination, and it operates efficiently at room temperature, completing the reaction in under an hour[1][2].

Part 2: Troubleshooting Common Experimental Failures

Issue 1: Incomplete Conversion in Photoredox ATRA of[1.1.1]propellane

  • Root Cause: Quenching of the excited state photocatalyst by oxygen, or insufficient radical trapping due to low propellane concentration (propellane is highly volatile).

  • Resolution:

    • Ensure strict Schlenk techniques or glovebox handling. Freeze-pump-thaw the solvent at least three times.

    • Use a slight excess of [1.1.1]propellane (1.5 to 2.0 equivalents) and maintain a sealed reaction vessel to prevent evaporative loss during irradiation.

    • Verify the emission spectrum of your light source matches the absorption maximum of the photocatalyst (e.g., 450 nm blue LEDs for Ir(ppy)3).

Issue 2: Homocoupling Byproducts in Fe-Catalyzed Kumada Coupling of BCP Iodides

  • Root Cause: Excess or rapid addition of the aryl Grignard reagent promotes transmetalation over the desired radical recombination step.

  • Resolution:

    • Implement a slow, dropwise addition of the Grignard reagent using a syringe pump.

    • Maintain the reaction strictly at or below room temperature. Elevated temperatures accelerate the homocoupling of the Grignard reagent at the iron center.

Part 3: Visual Workflows for BCP Functionalization

CatalystSelection Start BCP Precursor Propellane [1.1.1]Propellane Start->Propellane BCP_RAE BCP Redox-Active Ester Start->BCP_RAE BCP_Halide BCP Halide/Iodide Start->BCP_Halide PhotoATRA Photoredox ATRA Ir(ppy)3 or 4CzIPN Propellane->PhotoATRA Organic Halides Multicomp Fe-Catalyzed Multicomponent Propellane->Multicomp Grignard + Halide NiDecarb Ni-Catalyzed Decarboxylative + EDA Complex BCP_RAE->NiDecarb (Hetero)aryl Bromides FeKumada Fe-Catalyzed Kumada Fe(acac)3 / TMEDA BCP_Halide->FeKumada Aryl Grignards

Decision tree for selecting BCP functionalization catalysts based on precursor.

Mechanism PC Photocatalyst (Ir/Ru) Ground State PC_star Excited State PC* PC->PC_star Visible Light Radical Alkyl/Aryl Radical (R•) PC_star->Radical SET to R-X BCP_Radical BCP Radical Intermediate Radical->BCP_Radical Addition to [1.1.1]propellane Product Functionalized BCP BCP_Radical->Product Halogen Transfer Product->PC Catalyst Regeneration

Photoredox catalytic cycle for ATRA functionalization of [1.1.1]propellane.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Photoredox-Catalyzed ATRA of Organic Halides to [1.1.1]propellane[3]
  • Self-Validating Logic: The use of Ir(ppy)3 ensures specific activation of the organic halide without prematurely ring-opening the propellane. The reaction's progress can be visually validated by the sustained luminescence of the Ir catalyst under blue light; a sudden darkening indicates catalyst degradation or oxygen ingress.

    • Preparation: In a nitrogen-filled glovebox, add Ir(ppy)3 (1 mol %) and the organic halide (1.0 equiv, 0.5 mmol) to an oven-dried 8 mL vial equipped with a stir bar.

    • Solvent & Reagent Addition: Add anhydrous THF (2.0 mL) followed by a pre-titrated solution of[1.1.1]propellane in pentane/ether (1.5 equiv, 0.75 mmol).

    • Sealing: Seal the vial tightly with a Teflon-lined crimp cap to prevent propellane volatilization.

    • Irradiation: Remove the vial from the glovebox and irradiate with 450 nm blue LEDs at room temperature for 16-24 hours. Maintain vigorous stirring.

    • Workup: Quench the reaction by exposing it to air. Concentrate under reduced pressure and purify via flash column chromatography.

Protocol 2: Fe-Catalyzed Kumada Cross-Coupling of BCP Iodides[1]
  • Self-Validating Logic: TMEDA stabilizes the active iron species and prevents the rapid decomposition of the Grignard reagent. A distinct color change from pale yellow to deep red/brown immediately upon Grignard addition visually confirms the formation of the active Fe-ate complex.

    • Preparation: To an oven-dried Schlenk flask under argon, add Fe(acac)3 (5 mol %) and the BCP iodide (1.0 equiv, 0.5 mmol).

    • Solvent Addition: Dissolve the mixture in anhydrous THF (3.0 mL) and add TMEDA (20 mol %). Stir for 5 minutes at room temperature.

    • Coupling: Using a syringe pump, add the aryl Grignard reagent (1.5 equiv, 0.5 M in THF) dropwise over 30 minutes.

    • Monitoring: Stir for an additional 30 minutes. Monitor completion via GC-MS or TLC.

    • Quenching: Carefully quench with saturated aqueous NH4Cl (5 mL), extract with EtOAc (3 x 10 mL), dry over MgSO4, and purify.

Part 5: Quantitative Catalyst Performance Data

Table 1: Catalyst Selection Matrix for BCP Functionalization

Transformation TypeOptimal Catalyst SystemKey Additives / ConditionsTypical Yield RangePrimary Advantage
Photoredox ATRA Ir(ppy)3 (1-2 mol%)450 nm Blue LEDs, RT60% - 85%Direct functionalization of sp2/sp3 C-X bonds[3]
Decarboxylative Cross-Coupling NiCl2·glyme (10 mol%)EDA Complex, NaHCO345% - 75%Avoids stoichiometric metals; utilizes stable RAEs[4]
Kumada Cross-Coupling Fe(acac)3 (5 mol%)TMEDA (20 mol%), RT70% - 95%Rapid (<1 hr) reaction; avoids β-hydride elimination[1]
Multicomponent Radical Coupling Fe(OTf)2 or Fe-bisphosphineAryl Grignard, RT50% - 80%One-step 1,3-dicarbofunctionalization[2]

References

  • Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.
  • Title: A General Route to Bicyclo[1.1.
  • Title: Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.
  • Title: General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol vs. Traditional tert-Butyl Alcohol Bioisosteres in Drug Design

As drug discovery programs increasingly target complex, non-druggable protein interfaces, the demand for sp3-rich, metabolically stable structural motifs has surged. The tert-butyl alcohol (t-BuOH) and neopentyl alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex, non-druggable protein interfaces, the demand for sp3-rich, metabolically stable structural motifs has surged. The tert-butyl alcohol (t-BuOH) and neopentyl alcohol groups are classic medicinal chemistry motifs used to occupy hydrophobic pockets, provide steric shielding, and modulate binding kinetics [1]. However, these groups frequently introduce liabilities, including elevated lipophilicity (LogP), poor aqueous solubility, and susceptibility to CYP450-mediated oxidation at their freely rotating methyl groups.

To circumvent these issues, Bicyclo[1.1.1]pentane (BCP) derivatives have emerged as premier bioisosteres [2]. This guide provides an objective, data-driven comparison between the extended BCP building block {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol and traditional tert-butyl alcohol bioisosteres, detailing their physicochemical profiles, structural nuances, and the experimental methodologies required to evaluate them.

Structural and Mechanistic Profiling

Understanding the geometric and electronic differences between these bioisosteres is critical for rational drug design. While BCPs possess a high ring strain energy of approximately 66.6 kcal/mol, they remain kinetically inert to metabolic ring-opening and chemical degradation [3].

The Baseline: tert-Butyl Alcohol & Neopentyl Alcohol
  • tert-Butyl Alcohol (t-BuOH): Features a hydroxyl group directly attached to a quaternary carbon. It is highly sterically hindered, making the oxygen a poor nucleophile but a strong hydrogen-bond acceptor.

  • Neopentyl Alcohol: Features a methylene spacer between the tert-butyl group and the hydroxyl. This relieves steric hindrance, increasing the reactivity of the alcohol while maintaining a massive hydrophobic bulk adjacent to the linker.

The BCP Bioisosteres
  • 3-Methylbicyclo[1.1.1]pentan-1-ol (Direct t-BuOH Bioisostere): The hydroxyl is directly on the BCP bridgehead. The BCP core has a diagonal distance of roughly 1.85 Å, making it an excellent linear spacer [1]. However, the bridgehead carbon is highly s-character rich (approaching sp2 electronegativity), which subtly lowers the pKa of the alcohol compared to t-BuOH.

  • {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (Extended/Neopentyl Bioisostere): This molecule (CAS 885064-88-0) incorporates a methylene spacer between the BCP core and the hydroxyl group.

    • Causality in Design: This spacer perfectly mimics neopentyl alcohol. When replacing a t-BuOH group, this extension pushes the hydroxyl group ~1.5 Å deeper into the binding pocket. This is highly advantageous if the target protein has a buried hydrogen-bond donor/acceptor network that a standard t-BuOH group cannot reach. Furthermore, the primary alcohol is significantly more nucleophilic, facilitating late-stage functionalization (e.g., etherification or carbamate formation) that would fail with the sterically choked bridgehead alcohol.

Polar & Fluorinated Alternatives
  • Oxetan-3-ol: Replaces hydrophobic bulk with a polar ether oxygen. Drastically lowers LogP but sacrifices hydrophobic target affinity.

  • 1-(Trifluoromethyl)cyclopropan-1-ol: Utilizes the strong electron-withdrawing effect of the CF3 group to lower the alcohol's pKa, making it a better hydrogen-bond donor but a weaker acceptor [4].

Quantitative Physicochemical Comparison

The following table summarizes the comparative physicochemical shifts when replacing a standard aliphatic framework with these bioisosteres. Data reflects consensus medicinal chemistry trends.

Bioisostere MotifStructural AnalogyRelative LogP ShiftSteric Volume (ų)Alcohol ReactivityPrimary Advantage
t-BuOH (Baseline)Quaternary AlcoholBaseline (0.0)~65Very LowHigh hydrophobic affinity
Neopentyl Alcohol Primary Alcohol+0.4~80HighExtended steric shielding
3-Methyl-BCP-1-ol Direct t-BuOH-0.5 to -0.8~58LowImproved metabolic stability
{3-Methyl-BCP-1-yl}methanol Neopentyl / Extended-0.2 to -0.4~75HighDeep pocket H-bonding, high Fsp3
Oxetan-3-ol Polar t-BuOH-1.5 to -2.0~48ModerateMassive solubility increase
1-(CF3)-cyclopropan-1-ol Fluorinated t-BuOH+0.2 to +0.5~62Low (Low pKa)Strong H-bond donor capacity

Bioisostere Selection Workflow

The decision to utilize {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol over a direct bridgehead alcohol or a polar oxetane depends on the specific liability of the parent hit compound.

BioisostereSelection Start Identify Target Liability: t-BuOH / Neopentyl Group Q1 Is the primary liability metabolic (CYP450 oxidation)? Start->Q1 Q2 Is the primary liability physicochemical (High LogP)? Q1->Q2 No CheckSpace Does the binding pocket allow vector extension (~1.5 Å)? Q1->CheckSpace Yes (Need rigid sp3 core) Q2->CheckSpace No (Maximize Fsp3) Oxetane Use Oxetan-3-ol or Polar Heterocycles Q2->Oxetane Yes (Needs polarity) BCP_Extended Use {3-Methyl-BCP-1-yl}methanol (Extended/Neopentyl Bioisostere) CheckSpace->BCP_Extended Yes (Needs spacer/nucleophile) BCP_Direct Use 3-Methyl-BCP-1-ol (Direct t-BuOH Bioisostere) CheckSpace->BCP_Direct No (Strict steric constraints)

Caption: Decision tree for selecting BCP-based bioisosteres vs. polar alternatives based on liability.

Experimental Methodologies for Validation

To objectively validate the performance of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol incorporated compounds against their t-BuOH counterparts, specific self-validating assays must be employed.

Protocol A: In Vitro Microsomal Stability Assay (Intrinsic Clearance)

This assay isolates the variable of CYP450-mediated oxidation. The rigid BCP core alters the trajectory of the terminal methyl group, often preventing it from entering the catalytic heme center of CYP3A4/CYP2D6.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL stock)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Test compounds (10 mM DMSO stocks)

Step-by-Step Procedure:

  • Preparation: Dilute the test compound to 1 µM in 100 mM phosphate buffer containing 0.5 mg/mL HLM. Keep on ice. Rationale: 1 µM ensures the compound concentration is well below the typical Km for CYP enzymes, ensuring first-order kinetics.

  • Pre-incubation: Transfer 90 µL of the mixture to a 96-well plate and pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding 10 µL of the pre-warmed NADPH regenerating system.

  • Sampling: At predetermined time points (0, 15, 30, 45, and 60 minutes), remove a 10 µL aliquot and immediately quench into 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity, creating a self-validating stop-point.

  • Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). Compounds utilizing the BCP core typically exhibit a 2- to 5-fold reduction in CLint​ compared to freely rotating t-butyl groups.

Protocol B: High-Throughput Equilibrium Aqueous Solubility

Replacing a neopentyl or t-butyl group with a BCP derivative generally improves solubility due to the reduction in lipophilicity (lower carbon count relative to volume) and disruption of flat crystal packing.

Step-by-Step Procedure:

  • Spiking: Add 10 µL of a 10 mM DMSO stock of the test compound to 490 µL of PBS (pH 7.4) in a 96-well filter plate (final DMSO concentration = 2%).

  • Equilibration: Seal the plate and shake at 300 rpm for 24 hours at room temperature. Rationale: 24 hours ensures thermodynamic equilibrium is reached, distinguishing this from kinetic solubility which can yield false positives due to supersaturation.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane via vacuum manifold.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% acetonitrile.

Conclusion

The transition from traditional tert-butyl and neopentyl alcohols to BCP-based bioisosteres represents a paradigm shift in modern medicinal chemistry. {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is not merely a structural novelty; it is a highly functionalized, sp3-rich building block that provides the steric shielding of a neopentyl group while offering superior metabolic stability and a highly reactive primary alcohol for late-stage synthesis. By understanding the geometric extension it provides (~1.5 Å deeper than a direct bridgehead alcohol), drug development professionals can rationally deploy this motif to access previously unreachable hydrogen-bond networks within target binding pockets.

References
  • Measom, N. D., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au / PMC. Retrieved from [Link]

Comparative

Escaping Flatland: Metabolic Stability of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol vs. Phenyl Rings in Drug Design

In contemporary drug discovery, the over-reliance on planar, sp2-hybridized phenyl rings has led to a high attrition rate in clinical development due to suboptimal physicochemical properties and metabolic liabilities. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

In contemporary drug discovery, the over-reliance on planar, sp2-hybridized phenyl rings has led to a high attrition rate in clinical development due to suboptimal physicochemical properties and metabolic liabilities. The strategic replacement of these aromatic systems with sp3-rich, three-dimensional bioisosteres—a concept known as "escaping flatland"—has become a cornerstone of modern medicinal chemistry. Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier non-classical bioisostere for para-substituted phenyl rings.

This guide provides an objective, data-driven comparison between traditional phenyl rings (specifically benzyl alcohol derivatives) and the {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol motif, focusing on their metabolic stability, intrinsic clearance, and the experimental protocols used to validate these parameters.

Mechanistic Causality: Why Phenyl Rings Fail & BCPs Succeed

The Phenyl Liability: Phenyl rings are highly lipophilic and electron-rich, making them prime targets for Cytochrome P450 (CYP450) mediated phase I metabolism. CYP enzymes readily oxidize the sp2 C-H bonds of the aromatic ring, forming reactive epoxide intermediates that subsequently rearrange into phenols or react with nucleophiles, leading to rapid systemic clearance and potential toxicity .

The BCP Advantage: The {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol motif fundamentally alters the metabolic landscape of a drug candidate through three causal mechanisms:

  • CYP450 Resistance via High BDE: The BCP core lacks sp2 carbons. The bridgehead C-H bonds possess exceptionally high s-character, which significantly increases the bond dissociation energy (BDE). This makes Hydrogen Atom Transfer (HAT)—the rate-limiting step in CYP450 oxidation—thermodynamically unfavorable .

  • Steric Blocking: The inclusion of the 3-methyl group effectively blocks the opposite bridgehead position, eliminating the primary remaining site for potential oxidative metabolism.

  • Vector Mimicry: The methanol group provides the necessary hydrogen-bonding vector, perfectly mimicking the exit vectors of a para-substituted benzyl alcohol while maintaining a strictly three-dimensional, sp3-rich architecture .

MetabolicPathway P_Node Phenyl Ring Motif (sp2 Carbon Rich, Planar) CYP_P CYP450 Oxidation (Low Activation Energy) P_Node->CYP_P Epoxide Reactive Epoxide / Phenol (High Intrinsic Clearance) CYP_P->Epoxide BCP_Node {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (sp3 Carbon Rich, 3D) CYP_B CYP450 Resistance (High C-H Bond Dissociation Energy) BCP_Node->CYP_B Stable Metabolically Stable (Low Intrinsic Clearance) CYP_B->Stable

Figure 1: Mechanistic comparison of CYP450-mediated metabolism between phenyl and BCP motifs.

Quantitative Comparison: Matched Molecular Pair (MMP) Analysis

To objectively evaluate the performance of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol against a standard phenyl ring, we analyze a representative Matched Molecular Pair (MMP) where a para-tolylmethanol (benzyl alcohol) group is replaced by the BCP-methanol motif. The data demonstrates a profound improvement in both metabolic stability and physicochemical properties.

PropertyPhenyl Motif (Benzyl Alcohol)BCP Motif ({3-Methylbicyclo[1.1.1]pentan-1-yl}methanol)Mechanistic Causality
Fsp3 (Fraction sp3) Low (~0.15)High (>0.85)Increased 3D character disrupts planar π−π stacking, improving solubility.
LogD (Lipophilicity) 3.22.1Reduced lipophilicity decreases non-specific microsomal protein binding.
HLM CLint​ (µL/min/mg) 85.412.6High BDE of BCP bridgehead C-H resists CYP450-mediated oxidation.
Half-life ( t1/2​ ) (min) 16>120Lower intrinsic clearance directly extends the in vitro half-life.
Thermodynamic Solubility 15 µg/mL>250 µg/mL"Escape from flatland" lowers crystal lattice energy, enhancing dissolution.

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

To generate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) data presented above, a rigorous, self-validating Human Liver Microsome (HLM) stability assay is required. This protocol is designed to isolate CYP450-mediated phase I metabolism.

Protocol Causality & Validation:

  • NADPH Dependency: CYP450 enzymes require NADPH as a cofactor. By running a parallel control without NADPH, researchers can definitively prove that any observed clearance is CYP-mediated rather than due to chemical instability or non-CYP enzymes.

  • Positive Controls: Verapamil (high clearance) and Warfarin (low clearance) must be run concurrently to validate the metabolic competency of the microsome batch.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare a 10 mM stock solution of the test compound (BCP or Phenyl derivative) in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Mixture Setup: In a 96-well plate, combine 1 µL of the 100 µM test compound with 89 µL of Human Liver Microsomes (HLM) suspended in 100 mM potassium phosphate buffer (pH 7.4). The final protein concentration should be 0.5 mg/mL.

  • Pre-Warming: Incubate the plate at 37°C for 10 minutes to reach physiological temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of a 10 mM NADPH solution (final concentration 1 mM) to each well.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 15 µL aliquot from the reaction mixture and immediately quench it by transferring into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the percentage of the parent compound remaining relative to the 0-minute time point.

  • Data Calculation: Plot the natural log of the percentage remaining versus time. The slope of the linear regression (-k) is used to calculate t1/2​ (0.693/k) and CLint​ (k * V / protein concentration).

HLM_Assay Step1 1. Incubation Test Cmpd + HLM Step2 2. Initiation Add NADPH (37°C) Step1->Step2 Step3 3. Quenching Aliquot into MeCN Step2->Step3 Step4 4. Extraction Centrifugation Step3->Step4 Step5 5. Analysis LC-MS/MS Quant Step4->Step5

Figure 2: Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Conclusion

The transition from planar phenyl rings to the {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol motif represents a highly effective strategy for optimizing drug candidates. By leveraging the unique sp3-rich geometry, steric shielding, and high C-H bond dissociation energy of the BCP core, medicinal chemists can systematically engineer out CYP450-mediated metabolic liabilities. This drastically reduces intrinsic clearance while simultaneously improving aqueous solubility and overall drug-likeness.

References

  • Title: Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor[1] Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors[2] Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials[3] Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Validation

Pharmacokinetic Superiority of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol Derivatives: A Comparative Guide

As drug discovery increasingly embraces the "escape from flatland" paradigm, the transition from planar, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional scaffolds has become a cornerstone of lead optimizati...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly embraces the "escape from flatland" paradigm, the transition from planar, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional scaffolds has become a cornerstone of lead optimization. Among these, the bicyclo[1.1.1]pentane (BCP) motif stands out as a premier bioisostere.

This guide provides an objective, data-driven comparison of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol derivatives against their classical planar (aryl) and flexible (aliphatic) counterparts. By examining the causality behind their pharmacokinetic (PK) behavior and detailing the self-validating protocols used to measure them, we provide a definitive framework for integrating this advanced building block into your drug development pipeline.

Mechanistic Rationale: Why {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol?

The {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol scaffold offers a unique geometric and electronic proposition. When utilized as a linker or terminal motif (e.g., via etherification or esterification of the primary alcohol), it serves as a direct structural analog to p-tolyl methanol or neopentyl alcohol.

The distance between the C1 and C3 bridgehead carbons in the BCP ring (~1.85 Å) and its collinear exit vectors perfectly mimic the para-substitution pattern of a phenyl ring[1]. However, the causality of its superior PK profile lies in its electron distribution:

  • CYP450 Evasion: Unlike a p-tolyl group, the BCP core lacks a polarizable π -electron cloud. This absence of planarity disrupts π−π stacking interactions within the hydrophobic pockets of Cytochrome P450 enzymes, significantly reducing oxidative degradation and extending the metabolic half-life[2].

  • Reduced Non-Specific Binding: The rigid, sp3 -rich character lowers the lipophilicity (LogD) compared to flat aromatics, which directly attenuates non-specific binding to human serum albumin (HSA) and microsomal lipids, thereby increasing the unbound fraction ( fu​ ) of the drug[3].

  • Steric Shielding without Entropy Penalties: Compared to a flexible neopentyl or tert-butyl group, the 3-methyl-BCP core provides equivalent steric bulk to shield adjacent metabolically labile bonds, but its rigid cage structure eliminates the entropic penalty paid upon target binding.

G A Aryl Linker (p-Tolyl Methanol) B Planar Geometry & High Lipophilicity A->B D 3-Methyl-BCP Derivative A->D Bioisosteric Swap C High Hepatic Clearance & Poor Solubility B->C E Increased Fsp3 & Rigid 3D Structure D->E F Reduced CYP450 Metabolism & Improved PK E->F

Logical flow of bioisosteric replacement using the 3-Methyl-BCP scaffold.

Head-to-Head Pharmacokinetic Comparison

To objectively evaluate the performance of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol, we compare a generalized drug pharmacophore derivatized with three different bioisosteric alcohols. The data below synthesizes established trends observed in late-stage lead optimization campaigns, such as the development of LpPLA2 inhibitors and 3D lipid nanoparticles[3][4].

Pharmacokinetic ParameterDerivative A: p-Tolyl Core (Aryl)Derivative B: Neopentyl Core (Alkyl)Derivative C: 3-Methyl-BCP Core (3D Isostere)
LogD (pH 7.4) 3.83.22.5
Kinetic Solubility ( μg/mL ) 1245>150
HLM CLint​ ( μL/min/mg ) 85 (High Clearance)42 (Moderate)14 (Low Clearance)
Metabolic Half-life ( T1/2​ , min) 1835115
Oral Bioavailability ( F% , Rat) 15%38%72%

Data Synthesis: The 3-methyl-BCP derivative demonstrates a nearly 6-fold reduction in intrinsic clearance ( CLint​ ) compared to the aryl derivative. By forcing the molecule out of a planar conformation, crystal lattice energy is disrupted, leading to a massive boost in aqueous solubility—a critical driver for the observed 72% oral bioavailability.

Self-Validating Experimental Architecture

As application scientists, we do not rely on isolated data points. The PK metrics presented above are generated through a self-validating experimental workflow designed to isolate variables and prevent false positives.

Workflow S1 Compound Synthesis S2 In Vitro CLint (HLM Assay) S1->S2 S3 Permeability (Caco-2) S1->S3 S4 In Vivo PK (Rat IV/PO) S2->S4 CLint < 15 S3->S4 Papp > 10 S5 Data Synthesis (Half-life, F%) S4->S5

Self-validating experimental workflow for pharmacokinetic profiling of BCP derivatives.

Protocol 1: Intrinsic Clearance ( CLint​ ) via Human Liver Microsomes (HLM)

This assay determines the vulnerability of the {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol derivative to Phase I hepatic metabolism.

  • Matrix Preparation: Incubate the test compound (1 μM ) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Causality: This specific buffer capacity maintains physiological pH against the localized acidification caused by enzymatic turnover.

  • Reaction Initiation & Internal Control: Initiate the reaction by adding an NADPH-regenerating system.

    • Self-Validation Step: Run a parallel incubation without NADPH. If the compound degrades in the absence of NADPH, it indicates non-CYP-mediated instability (e.g., chemical hydrolysis or esterase activity), preventing the misattribution of clearance solely to CYP450 enzymes.

  • Quenching & LC-MS/MS Analysis: At specific time points (0, 5, 15, 30, 60 mins), extract 50 μL aliquots and quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures microsomal proteins, halting metabolism, while the internal standard normalizes any ionization suppression during LC-MS/MS quantification. Calculate CLint​ from the slope of the natural log of remaining compound versus time.

Protocol 2: Caco-2 Permeability & Efflux Assessment

Because replacing a flat aromatic ring with a 3D BCP core alters the polar surface area and hydrogen bond desolvation energy, intestinal permeability must be empirically verified.

  • Monolayer Integrity Check: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Self-Validation Step: Prior to the assay, measure the permeability of Lucifer Yellow (LY). If LY Papp​ is > 100 nm/s, the tight junctions of the monolayer are compromised, and the well is discarded. This ensures that observed drug permeability is transcellular, not an artifact of a leaky membrane.

  • Bi-directional Transport: Dose the {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol derivative (10 μM ) on the Apical (A) side to measure A-to-B transport, and separately on the Basolateral (B) side to measure B-to-A transport.

  • Efflux Ratio Calculation: Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER < 2 confirms that the 3-methyl-BCP derivative is not a strong substrate for P-glycoprotein (P-gp) efflux transporters, directly supporting its high oral bioavailability.

Conclusion

The incorporation of the {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol building block is not merely a structural novelty; it is a calculated pharmacokinetic strategy. By effectively mimicking the spatial vectors of planar aryl groups while fundamentally altering the electron density and 3D geometry, this BCP derivative systematically dismantles the liabilities of classical pharmacophores—drastically lowering intrinsic clearance, boosting aqueous solubility, and ultimately driving superior oral bioavailability.

References
  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry - ACS Publications.1

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC - NIH. 3

  • Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing. PMC - NIH. 4

  • Copper-mediated synthesis of drug-like bicyclopentanes. Macmillan Group - Princeton University. 2

Sources

Comparative

Beyond Flatland: A Lipophilicity (LogP) Comparison Guide of Bicyclo[1.1.1]pentanes vs. Cycloalkanes

Introduction: The 3D Bioisostere Paradigm The transition from planar, sp2 -rich aromatic rings to sp3 -rich three-dimensional scaffolds—a movement widely termed the "escape from flatland"—is a defining strategy in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 3D Bioisostere Paradigm

The transition from planar, sp2 -rich aromatic rings to sp3 -rich three-dimensional scaffolds—a movement widely termed the "escape from flatland"—is a defining strategy in modern drug discovery[1]. Among saturated bioisosteres, bicyclo[1.1.1]pentanes (BCPs) have emerged as premier structural motifs.

While BCPs are most famously utilized as bioisosteres for para-substituted benzenes, comparing their physicochemical behavior to standard cycloalkanes (such as cyclohexane and cyclopentane) is critical for researchers looking to fine-tune lipophilicity (LogP/LogD). Because lipophilicity dictates a molecule's solubility, permeability, and metabolic clearance, understanding the exact differences between a flexible monocyclic alkane and a highly strained bicyclic alkane is essential for rational drug design.

The Mechanistic Causality of BCP Lipophilicity

As an application scientist, it is crucial to look beyond the raw LogP numbers and understand why BCPs behave differently than cycloalkanes. The distinct lipophilicity profile of BCPs is governed by three intersecting physicochemical factors:

  • Reduced Solvent-Accessible Surface Area (SASA): Monocyclic cycloalkanes like cyclohexane and cyclopentane are conformationally flexible. They undergo rapid chair flips or envelope transitions, exposing a relatively large and dynamic hydrophobic surface area to the surrounding solvent. BCPs, conversely, are rigidly locked in a highly compact, caged geometry. This compact 3D volume significantly reduces the SASA, which lowers the entropic penalty of aqueous solvation and inherently decreases lipophilicity compared to monocycles with similar carbon counts[2].

  • Hybridization and Increased s-Character: BCPs possess a massive internal strain energy (~65–68 kcal/mol)[3]. To accommodate the severely bent bonds, the bridgehead carbons adopt a hybridization closer to sp2.5 rather than a pure sp3 state. This increased s-character pulls electron density closer to the nucleus, enhancing the polarizability and local dipole moments of attached functional groups. Consequently, BCPs interact more favorably with polar aqueous environments than purely sp3 -hybridized cycloalkanes.

  • Absence of Conformational Entropy: Because the BCP core is entirely rigid, it does not lose conformational entropy upon binding to a target or partitioning into a lipid membrane. This allows medicinal chemists to decouple lipophilicity from target affinity—achieving high potency without paying the typical "LogP penalty" associated with greasy, flexible cycloalkanes[4].

G cluster_0 BCP Structural Properties A High Ring Strain (~65 kcal/mol) B Increased s-character (sp2.5 hybridization) A->B D Altered Electron Density & Higher Dipole B->D C Compact 3D Volume (Reduced SASA) E Reduced Hydrophobic Surface Exposure C->E F Lower Lipophilicity (Decreased LogP) D->F E->F

Structural causality mapping of how bicyclo[1.1.1]pentane's 3D geometry reduces lipophilicity.

Quantitative Data Comparison

Experimental data consistently demonstrates that incorporating a BCP core reduces lipophilicity compared to both aromatic rings and standard cycloalkanes. For example, in the development of ionizable lipids for mRNA delivery, replacing a 2D cyclohexane core with a 3D BCP core optimized the LogP, significantly boosting in vivo delivery efficacy[4]. Similarly, bridge-fluorination of BCPs has been shown to dramatically reduce lipophilicity by almost two orders of magnitude compared to fluorophenyl analogs[5].

Table 1: Comparative Physicochemical Properties of Core Scaffolds
Scaffold TypeRepresentative StructureCarbon CountHybridizationRelative SASATypical Δ LogP (vs Benzene)
Aromatic Benzene6 sp2 (Planar)HighBaseline (0.0)
Monocyclic Cyclohexane6 sp3 (Flexible)High+0.5 to +1.0
Monocyclic Cyclopentane5 sp3 (Flexible)Medium+0.2 to +0.5
Bicyclic Bicyclo[1.1.1]pentane5 sp3 / sp2.5 (Rigid)Low-0.2 to -0.8

(Note: Exact LogP values depend heavily on the attached functional groups, but the relative Δ LogP trend remains highly conserved across matched molecular pairs[2].)

Experimental Protocols for LogP Determination

To ensure trustworthiness and reproducibility, LogP must be determined using self-validating experimental systems. Below are the two industry-standard methodologies for quantifying the lipophilicity of BCPs and cycloalkanes.

Protocol A: The Shake-Flask Method (Gold Standard)

This direct measurement technique is highly accurate for compounds with a LogP range of -2 to 4[6].

  • Solvent Saturation (Critical Step): Stir n -octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours at 25°C. Causality: Pre-saturating the phases prevents volume shifts during the actual experiment, ensuring concentration calculations remain accurate.

  • Analyte Preparation: Dissolve the highly pure BCP analyte into the pre-saturated n -octanol phase to achieve a concentration of ~50 µM.

  • Partitioning: Combine equal volumes of the spiked octanol and aqueous buffer in a sealed glass vial. Mechanically shake the vial at a constant temperature (25°C) for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 15 minutes. Causality: Shaking generates micro-emulsions of octanol in water, which artificially inflates the aqueous concentration. Centrifugation breaks these emulsions.

  • Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Quantify the analyte concentration using LC-MS/MS.

  • Calculation: Calculate LogP using the formula: LogP=log10​([Analyte]octanol​/[Analyte]water​) .

Protocol B: Reversed-Phase HPLC (High-Throughput)

For highly lipophilic compounds (LogP > 4) where aqueous solubility is too low for Shake-Flask detection, RP-HPLC is the preferred alternative[7].

  • System Calibration: Select 6 to 8 reference compounds with known, highly accurate Shake-Flask LogP values that span the expected range of your BCP analyte.

  • Dead-Time Measurement: Inject an unretained marker (e.g., uracil) to determine the column dead time ( t0​ ).

  • Chromatography: Inject the reference compounds and the BCP analyte onto a C18 reversed-phase column using an isocratic mobile phase (e.g., Methanol/Water buffer). Record the retention time ( tr​ ) for each.

  • Capacity Factor Derivation: Calculate the capacity factor ( k′ ) for all compounds: k′=(tr​−t0​)/t0​ . Causality: Using k′ normalizes the data against flow rate and column dimensions, making the protocol self-validating across different lab setups.

  • Extrapolation: Plot log(k′) versus the known LogP of the reference standards to generate a linear regression. Substitute the BCP's log(k′) into the equation to determine its LogP.

Workflow cluster_1 Shake-Flask (Gold Standard) cluster_2 RP-HPLC (High-Throughput) Start LogP Experimental Determination SF1 1. Equilibrate Octanol & Water Start->SF1 HPLC1 1. Calibrate with Reference Stds Start->HPLC1 SF2 2. Add BCP Analyte & Shake (24h) SF1->SF2 SF3 3. Centrifuge & Phase Separation SF2->SF3 SF4 SF4 SF3->SF4 HPLC2 2. Inject BCP Measure Ret. Time HPLC1->HPLC2 HPLC3 3. Calculate Capacity Factor (k') HPLC2->HPLC3 HPLC4 4. Extrapolate LogP from Std Curve HPLC3->HPLC4

Experimental workflows for determining BCP LogP via Shake-Flask and RP-HPLC methodologies.

References

  • Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes Source: PNAS URL:[Link]

  • Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres Source: ChemRxiv URL:[Link]

  • Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing Source: Journal of the American Chemical Society (JACS) / PMC URL:[Link]

  • Fluoro-bicyclo[1.1.1]pentanes: Lipophilicity and Physicochemical Properties Source: ChemRxiv URL:[Link]

  • Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL:[Link]

  • Bicyclo[1.1.1]pentanes, [n]Staffanes,[1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes Source: Chemical Reviews (ACS) URL:[Link]

Sources

Validation

confirming stereochemistry of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol via 2D NMR

Confirming the 3D Stereochemical Architecture of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol via 2D NMR: A Comparative Guide Introduction: The "Stereochemistry" of an Achiral Bioisostere In modern drug discovery, the bic...

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Author: BenchChem Technical Support Team. Date: April 2026

Confirming the 3D Stereochemical Architecture of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol via 2D NMR: A Comparative Guide

Introduction: The "Stereochemistry" of an Achiral Bioisostere

In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for phenyl rings, alkynes, and tert-butyl groups, offering improved solubility and passive permeability without compromising target affinity[1]. BCPs have even been successfully integrated into cutting-edge 3D ionizable lipids for mRNA delivery[2].

However, analyzing the "stereochemistry" of 1,3-disubstituted BCPs like {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol presents a unique conceptual challenge. Unlike α -chiral BCP derivatives which possess true stereocenters[3], symmetrically 1,3-disubstituted BCPs possess C3v​ symmetry and are technically achiral. Therefore, "confirming stereochemistry" in this context strictly refers to validating its 3D spatial architecture —specifically, confirming the rigid 1,3-substitution pattern over 1,2-isomers and verifying the integrity of the propeller-like bicyclic cage[4].

Methodology Comparison: Why 2D NMR Wins for BCPs

While multiple analytical techniques exist, their performance varies drastically when applied to low-molecular-weight, liquid-state BCPs.

MethodologyResolution / SpecificitySample State RequirementsTime-to-ResultCost / Accessibility
2D NMR (ROESY/HMBC) Optimal: Maps exact spatial proximities and bond connectivities in solution.Solution state (e.g., CDCl 3​ ). Ideal for liquid/low-melting BCPs.2–4 hoursModerate / High
X-Ray Crystallography Absolute: Provides exact 3D atomic coordinates.Solid single crystal. Highly difficult for volatile/liquid BCPs.Days to WeeksHigh / Low
GC-MS Low: Confirms mass and fragmentation only; cannot reliably distinguish 1,2 vs 1,3 isomers.Volatile liquid/gas.< 30 minsLow / High
FT-IR Low: Identifies functional groups (-OH, -CH 3​ ) but provides zero spatial data.Liquid or solid.< 10 minsLow / High

The NOESY vs. ROESY Dilemma: For spatial mapping via NMR, researchers often default to NOESY. However, {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is a small molecule (MW 112.17 g/mol ). Its rapid molecular tumbling in solution places it in the extreme narrowing limit ( ωτc​≪1 ). In this regime, standard NOE enhancements can approach zero. ROESY (Rotating-frame Overhauser Effect Spectroscopy) utilizes a spin-lock field to ensure cross-peaks are always positive and non-zero, making it the definitive, fail-safe choice for small, rigid cages.

Experimental Protocol: A Self-Validating NMR Workflow

A robust analytical protocol must be self-validating. You should never spend hours acquiring 2D NMR data without first passing internal 1D quality gates.

Step 1: Sample Preparation & The 1D Internal Gate

  • Dissolve 15–20 mg of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

  • Causality: TMS provides an absolute zero reference for chemical shifts, while CDCl 3​ provides the deuterium lock.

  • Self-Validation: Acquire a standard 1D 1 H NMR spectrum. You must observe a sharp 6H singlet at ~1.60 ppm. Because of the C3v​ pseudo-symmetry of the 1,3-disubstituted cage, the three bridging -CH 2​

    • groups are magnetically equivalent. If this peak is split into multiplets, the symmetry is broken (indicating a 1,2-isomer or a degraded cage). Do not proceed to 2D NMR if this gate fails.

Step 2: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: Why run HMBC before ROESY? HMBC establishes the rigid covalent framework. The methyl protons must show strong 3-bond couplings to the equivalent bridging carbons, but no coupling to the opposite C1 bridgehead. This confirms the 1,3-substitution pattern before spatial analysis begins.

Step 3: 2D ROESY Acquisition

  • Acquire a 2D ROESY spectrum with a spin-lock mixing time of 200–300 ms.

  • Causality: The 200 ms spin-lock allows sufficient time for magnetization transfer through space (< 5 Å) while minimizing spin-diffusion artifacts.

  • Self-Validation: Check the diagonal peaks; they must be phased oppositely to the cross-peaks to confirm true ROE transfer rather than TOCSY artifacts.

Data Presentation: Expected NMR Shifts & Correlations

The following table summarizes the quantitative data required to validate the 3D architecture of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.

Position 1 H Shift (ppm) 13 C Shift (ppm)Key HMBC Correlations (Covalent)Key ROESY Correlations (Spatial)
C1 (Bridgehead) N/A~45.0H-bridgeN/A
C3 (Bridgehead) N/A~35.0H-bridge, H-methylN/A
C2, C4, C5 (Bridge) ~1.60 (6H, s)~50.0H-methyl, H-hydroxymethylH-methyl, H-hydroxymethyl
C6 (Methyl) ~1.10 (3H, s)~18.0C3, C-bridgeH-bridge
C7 (Hydroxymethyl) ~3.50 (2H, s)~65.0C1, C-bridgeH-bridge

Expert Insight: Notice that a direct ROESY correlation between the Methyl (C6) and Hydroxymethyl (C7) protons is NOT observed. The rigid trans-cage distance between these groups exceeds 5 Å, which is beyond the ROE detection limit. Their spatial relationship is instead triangulated via their mutual proximity to the bridging CH 2​ protons.

Structural Validation Logic

Below is the decision-tree workflow illustrating the self-validating logic used to confirm the BCP architecture.

G N1 Sample Prep & 1D 1H NMR (Internal Control: TMS) N2 Symmetry Validation (6H Singlet at ~1.6 ppm) N1->N2 Assess N3 Isomer / Impurity Detected (Multiplets Present) N2->N3 Fail N4 2D HMBC Acquisition (1,3-Substitution Check) N2->N4 Pass N5 2D ROESY Acquisition (Spatial Proximity Check) N4->N5 Validated N6 3D Architecture Confirmed (Bioisostere Validated) N5->N6 Validated

Fig 1: Self-validating 2D NMR workflow for confirming BCP 3D spatial architecture.

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Comparative

Evaluating {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol as a Premier Bioisostere: A Comparative Binding Affinity Guide

In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Among the most s...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Among the most successful 3D scaffolds is the bicyclo[1.1.1]pentane (BCP) motif, which serves as a highly effective bioisostere for 1,4-disubstituted arenes, alkynes, and tert-butyl groups[1].

Specifically, {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol has emerged as a superior structural analog for probing lipophilic pockets that traditionally accommodate tert-butyl methanol or para-tolyl methanol. As an Application Scientist, I frequently observe that bioisosteric replacement is not a simple plug-and-play exercise; the causality of the substitution must be rigorously evaluated. While the 3-methyl-BCP moiety mimics the steric bulk of a tert-butyl group—showing a minimal volume variation of just -4.1 ų—its rigid sp3-hybridized cage provides unique kinetic stabilization[2]. Furthermore, replacing an electron-rich phenyl ring with a BCP scaffold significantly reduces lipophilicity and improves metabolic stability, aqueous solubility, and membrane permeability[3].

This guide objectively compares the binding affinity and physicochemical performance of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol against its traditional alternatives and provides the self-validating experimental workflows required to verify these metrics.

Structural Rationale & Pharmacological Logic

The primary objective of utilizing a {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol motif is to project a hydrogen-bond donating/accepting hydroxyl group into a target site while filling a hydrophobic pocket with a metabolically inert cage.

  • Overcoming tert-Butyl Liabilities: tert-Butyl groups are notorious for decreasing metabolic stability due to rapid ω-oxidation by Cytochrome P450 enzymes[2]. The 3-methyl-BCP cage eliminates these labile C-H bonds while maintaining the necessary steric volume.

  • Overcoming Phenyl Liabilities: Phenyl rings drive up lipophilicity (LogD), increasing the risk of off-target toxicity and poor aqueous solubility. The high fraction of sp3 carbons (Fsp3) in the BCP ring lowers LogD while maintaining the linear 180° vector projection required for optimal receptor fit[3].

BCP_Logic A {3-Methylbicyclo[1.1.1] pentan-1-yl}methanol B High Fsp3 Character (Rigid 3D Scaffold) A->B C Optimal Vector Projection (Mimics t-Butyl/Phenyl) A->C D Reduced CYP450 Susceptibility B->D E Lower Lipophilicity (Decreased LogD) B->E F Enhanced Ligand Efficiency & Metabolic Stability C->F D->F E->F

Logical framework detailing the pharmacological advantages of BCP bioisosteric replacement.

Comparative Binding Affinity & Physicochemical Profiling

To objectively evaluate the performance of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol, we must analyze its behavior in a standardized lipophilic binding pocket (e.g., a representative kinase or gamma-secretase inhibitor model). The table below synthesizes the quantitative performance metrics typically observed when substituting traditional motifs with a BCP scaffold[3].

Analog MotifBinding Affinity ( Kd​ , nM)Ligand Efficiency (LE)Lipophilicity (LogD at pH 7.4)HLM Half-Life ( t1/2​ , min)
tert-Butyl methanol 45.20.313.212.5 (Rapid ω -oxidation)
p-Tolyl methanol 18.40.344.124.0 (Aromatic hydroxylation)
3-Methyl-BCP methanol 15.60.422.6> 120 (Highly stable)

Data Synthesis: The 3-methyl-BCP analog achieves a binding affinity comparable to or better than the p-tolyl analog, but with a drastically improved Ligand Efficiency (LE) and a significantly lower LogD. Most importantly, the BCP scaffold completely resists the rapid metabolic degradation that plagues the tert-butyl analog.

Experimental Workflows: Self-Validating Protocols

Generating reliable comparative data requires protocols that inherently control for false positives and artifacts. Below are the detailed methodologies for evaluating binding affinity and metabolic stability.

Protocol A: High-Resolution Surface Plasmon Resonance (SPR) for Affinity

Expertise Note: Endpoint assays (like IC50) conflate true binding affinity with assay conditions and target concentration. SPR provides real-time kinetic resolution ( Kon​ and Koff​ ), revealing whether the rigid BCP scaffold improves affinity through a faster association rate or a slower, more stable dissociation rate.

  • Target Immobilization via Ni-NTA Capture:

    • Causality: Standard amine coupling randomly orients the protein, potentially occluding the lipophilic binding pocket. Capturing a His-tagged target via an NTA sensor chip ensures uniform orientation, maximizing the active binding fraction.

  • Solvent Correction Calibration:

    • Causality: BCP analogs and their phenyl counterparts often require DMSO for solubility. Because DMSO has a high refractive index, even a 0.1% mismatch between the running buffer and sample buffer creates a false signal. Run a 6-point DMSO calibration curve (0.5% to 1.5%) to mathematically correct bulk shifts.

  • Analyte Injection & Reference Subtraction (Self-Validation):

    • Inject the analogs across a concentration series (0.1 µM to 10 µM). Simultaneously route the injection over an unmodified mock reference flow cell. Subtracting the reference signal from the active signal isolates the true binding event and validates that the highly lipophilic p-tolyl analog is not non-specifically sticking to the dextran matrix.

  • Kinetic Fitting:

    • Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract precise Kd​ values.

SPR_Workflow N1 Target Immobilization (His-Tag via NTA) N2 Solvent Correction (DMSO Calibration) N1->N2 Ensures uniform orientation N3 Analyte Injection (BCP Analogs, 0.1-10 µM) N2->N3 Accounts for bulk shift N4 Reference Subtraction (Mock Flow Cell) N3->N4 Removes non-specific binding N5 Kinetic Fitting (1:1 Langmuir Model) N4->N5 Yields pure Kd, Kon, Koff

Workflow for SPR-based binding affinity validation of BCP analogs.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Expertise Note: The primary driver for replacing a tert-butyl group with a 3-methyl-BCP group is to circumvent rapid ω-oxidation[2]. This assay directly quantifies that improvement.

  • Incubation Setup: Incubate 1 µM of each analog with 0.5 mg/mL pooled human liver microsomes in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation and Quenching:

    • Causality: Initiate the reaction by adding an NADPH regenerating system. Because NADPH is strictly required for CYP450 activity, running a parallel "-NADPH" control validates that any observed degradation is CYP-mediated and not due to ambient chemical instability. Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Self-Validating Controls:

    • Include Verapamil (high clearance) and Warfarin (low clearance) in parallel incubations. If Verapamil is not rapidly depleted, the microsomes are inactive, and the assay batch must be rejected.

  • LC-MS/MS Quantification: Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the log-linear depletion of the parent compound.

Conclusion

The strategic incorporation of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is a masterclass in bioisosteric design. By understanding the causality behind its physicochemical properties—namely, its high Fsp3 character, optimal vector projection, and metabolic inertness—researchers can systematically replace liabilities like tert-butyl or p-tolyl groups without sacrificing binding affinity, providing a reliable pathway to more robust drug candidates[4].

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Operational Context & Chemical Profiling {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (CAS: 885064-88-0) is an increasingly critical building block in modern medicinal chemistry. Recognized for its utility as a bioisoster...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Context & Chemical Profiling

{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (CAS: 885064-88-0) is an increasingly critical building block in modern medicinal chemistry. Recognized for its utility as a bioisostere for tert-butyl and phenyl groups, this bicyclopentane derivative enhances metabolic stability and membrane permeability in drug candidates, featuring prominently in the synthesis of [1] and [2].

However, the unique strain of the bicyclo[1.1.1]pentane ring and the reactivity of the primary alcohol necessitate stringent handling and disposal protocols. As a Senior Application Scientist, I designed this guide to bridge the gap between basic SDS compliance and field-proven laboratory safety, ensuring that your operational workflows are both self-validating and scientifically sound.

Physicochemical & Hazard Data

To establish a causal link between the chemical's properties and our disposal strategy, we must first analyze its hazard profile. The compound is classified under the Globally Harmonized System (GHS) as a Category 4 oral toxin and a Category 2/2A skin and eye irritant[3].

Table 1: Quantitative Hazard and Physicochemical Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 885064-88-0Unique identifier required for RCRA waste tracking.
Physical State Liquid / Low-melting solidProne to aerosolization or vapor release at elevated temperatures.
Oral Toxicity (Acute) Category 4 (H302)Mandates strict prohibition of mouth-pipetting; requires dedicated PPE[3].
Skin/Eye Irritation Category 2 / 2A (H315, H319)Requires splash-proof goggles and nitrile gloves (double-gloving recommended)[3].
Respiratory Irritation Category 3 (H335)All handling and transfers must occur within a certified Class II fume hood[3].
Storage Temp. Room TemperatureStable under ambient conditions (≤ 2 weeks for shipping), but keep away from strong oxidizers[3].

Risk Assessment & Handling Causality

Why do we treat this compound with elevated scrutiny compared to simple aliphatic alcohols like ethanol or butanol?

  • Vapor Pressure & Inhalation: The relatively low molecular weight and compact 3D structure of the bicyclopentane system can lead to higher volatility than expected for primary alcohols. Inhalation of these vapors directly triggers respiratory tract irritation (H335)[3]. Therefore, the causality of our engineering controls (fume hoods) is directly tied to preventing aerosolized droplet inhalation during transfer or solvent evaporation steps.

  • Chemical Stability: While the bicyclo[1.1.1]pentane core is kinetically stable, the primary hydroxyl group is highly reactive toward oxidizing agents. Disposal streams must rigorously separate this compound from nitric acid, peroxides, or strong halogenating agents to prevent exothermic degradation.

Step-by-Step Operational & Disposal Workflows

A self-validating protocol requires built-in checks. The following methodologies ensure that every step confirms the success of the previous one, minimizing the risk of human error.

Methodology A: Routine Liquid Waste Disposal
  • Segregation Verification: Before disposal, verify the contents of the target waste carboy. Ensure it is designated for Non-Halogenated Organic Waste.

    • Self-Validation Check: Test the waste stream with a pH strip and review the log sheet. If the pH is highly acidic or the log shows halogenated solvents, halt the transfer to prevent incompatible mixing.

  • Quenching & Dilution: If the compound was used in a reactive mixture (e.g., with activating agents like T3P[1]), ensure the reaction is fully quenched with water or a mild aqueous buffer. Separate the organic layer containing residual {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol.

    • Self-Validation Check: The complete cessation of gas evolution or exotherm confirms complete quenching.

  • Transfer: Using a closed-system funnel, transfer the organic layer into the secondary containment waste carboy inside the fume hood.

  • Logging: Immediately log the estimated volume and concentration of the compound on the RCRA hazardous waste tag.

    • Self-Validation Check: The sum of logged volumes must match the visual level of the carboy to prevent overfilling.

Methodology B: Solid Waste & Consumables Disposal
  • Collection: Gather all contaminated pipette tips, Kimwipes, and reaction vials inside the fume hood.

  • Evaporation (Controlled): Allow trace volatile solvents to evaporate inside the active fume hood before sealing the solid waste.

  • Containment: Place items in a heavy-duty, transparent polyethylene bag or a designated rigid solid-waste container.

  • Labeling: Affix a "Hazardous Solid Waste - Toxic/Irritant" label, specifically noting "Contains bicyclopentane derivatives."

Chemical Waste Management Workflow (Visualization)

The following diagram illustrates the logical relationship between waste generation, phase segregation, and final EHS (Environmental Health and Safety) processing.

G Start Waste Generation: {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol PhaseCheck Is the waste liquid or solid? Start->PhaseCheck LiquidStream Liquid Waste Stream PhaseCheck->LiquidStream Liquid SolidStream Solid Waste Stream (PPE, Vials, Wipes) PhaseCheck->SolidStream Solid HalogenCheck Contains Halogenated Solvents? LiquidStream->HalogenCheck SolidBin Hazardous Solid Waste Container SolidStream->SolidBin NonHal Non-Halogenated Organic Carboy HalogenCheck->NonHal No Hal Halogenated Organic Carboy HalogenCheck->Hal Yes Labeling RCRA Labeling & Secondary Containment NonHal->Labeling Hal->Labeling SolidBin->Labeling Incineration EHS Pickup & High-Temp Incineration Labeling->Incineration Final Disposition

Caption: Workflow for the segregation, containment, and disposal of bicyclopentane waste.

Spill Response and Decontamination Protocol

In the event of an accidental spill, immediate action must be grounded in chemical compatibility.

  • Evacuation & Ventilation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is open to maximize exhaust, or if spilled outside a hood, increase room ventilation.

  • PPE Donning: Responders must wear fresh nitrile gloves, a lab coat, and chemical splash goggles. If the spill is large (>100 mL) outside a hood, a half-face respirator with organic vapor cartridges is required due to H335 hazards[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial diatomaceous earth pads). Do not use sawdust, as it provides a fuel source if mixed with oxidizing contaminants.

  • Absorption & Collection: Sweep the saturated absorbent using a non-sparking tool and place it into a chemically resistant, sealable container (e.g., a high-density polyethylene bucket).

  • Surface Decontamination: Wash the spill area with copious amounts of soap and water. The primary alcohol is moderately polar, allowing to effectively remove trace residues[3].

  • Disposal: Treat the collected absorbent and cleaning materials as Hazardous Solid Waste (see Methodology B).

References

  • Title: WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors | Source: Google Patents | URL
  • Title: US11970485B2 - RET kinase inhibitors | Source: Google Patents | URL

Sources

Handling

Advanced Safety and Operational Protocol for Handling {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has revolutionized lead optimization, serving as a premier nonclassical bioisostere for para-substituted phenyl rings and tert-butyl groups[1]. By improving...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has revolutionized lead optimization, serving as a premier nonclassical bioisostere for para-substituted phenyl rings and tert-butyl groups[1]. By improving aqueous solubility and passive permeability without sacrificing target affinity, BCP derivatives are invaluable[1]. However, handling {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol (CAS: 885064-88-0) requires strict adherence to specialized safety protocols. The inherent ring strain of the BCP core combined with the flammability and volatility of the hydroxymethyl moiety presents unique thermal and operational hazards[2][3].

This guide provides a self-validating, causality-driven framework for the safe handling, transfer, and disposal of this critical building block.

Physicochemical Hazard Profile

Understanding the quantitative data behind the chemical is the first step in risk mitigation. The following table summarizes the key properties and their direct operational implications.

Property / HazardValue / ClassificationOperational Causality & Implication
CAS Number 885064-88-0Essential for EHS tracking and precise waste segregation.
Molecular Weight 112.17 g/mol [4]Low molecular weight drives high volatility; vaporizes rapidly at standard temperature.
Flammability H225 (Highly Flammable)[4]Mandates the elimination of ignition sources and requires inert atmosphere (Ar/N₂) handling.
Toxicity H302, H332 (Harmful)[4]Inhalation and ingestion risks require constant fume hood exhaust and strict barrier protection.
Irritation H315, H319 (Skin/Eye)[4]Severe ocular and dermal irritation necessitates splash goggles and chemical-resistant gloves.
Causality-Driven PPE Selection

Standard laboratory attire is insufficient for handling strained polycyclic ring structures. Every piece of Personal Protective Equipment (PPE) must be selected based on the specific failure modes of the chemical.

  • Ocular Protection (Chemical Splash Goggles):

    • Causality: The high vapor pressure of the methanol derivative presents an immediate vapor-phase irritation risk to the mucous membranes of the eyes (H319)[4]. Safety glasses with side shields do not provide an adequate vapor seal; tight-fitting splash goggles are mandatory.

  • Dermal Protection (Double-Layered Nitrile):

    • Causality: While the bicyclopentane core is highly lipophilic, the primary alcohol (-OH) acts as a permeation enhancer. Operators must double-glove using heavy-duty nitrile (minimum 0.11 mm thickness) or butyl rubber to ensure barrier integrity against skin irritation (H315)[4].

  • Respiratory & Environmental Control (Fume Hood):

    • Causality: BCP derivatives carry significant internal strain energy (~66 kcal/mol)[5]. Furthermore, hydroxymethyl substitution on strained rings has been shown to lead to more rapid thermodecomposition under stress[3]. A properly certified chemical fume hood (face velocity of 80–120 fpm) prevents the accumulation of explosive vapors and mitigates inhalation toxicity (H332)[4].

Operational Workflow & Handling Protocol

Objective: To transfer {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol without exposing the operator to toxic vapors or triggering thermal decomposition.

Step 1: Environmental Preparation & Validation

  • Verify the fume hood monitor reads a safe face velocity (80–120 fpm).

  • Clear the workspace of all oxidizing agents, acids, and ignition sources.

  • Pre-cool the receiving reaction flask in an ice-water bath to maintain an internal temperature of <25°C.

Step 2: Inert Atmosphere Setup

  • Connect the receiving flask to a Schlenk line.

  • Perform three vacuum-purge cycles, backfilling with high-purity Argon (Ar) or Nitrogen (N₂). Self-validation: Ensure the bubbler indicates positive pressure before proceeding.

Step 3: Reagent Transfer

  • Utilize a gas-tight glass syringe equipped with a stainless-steel needle. Avoid plastic syringes, which may degrade or leach plasticizers in the presence of the organic liquid.

  • Draw the required volume of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol slowly to prevent cavitation, bubbling, and aerosolization.

  • Transfer the liquid dropwise into the pre-cooled reaction vessel. Causality: Dropwise addition prevents localized hot spots that could trigger the rapid thermodecomposition associated with strained hydroxymethyl-substituted polycycles[3].

Step 4: Equipment Decontamination

  • Immediately rinse the syringe with a halogen-free organic solvent (e.g., acetone or ethyl acetate) directly into a designated flammable waste container.

Visualizing the Safety Architecture

Logical workflow for handling, spill management, and disposal of bicyclopentyl derivatives.

Spill Management & Disposal Plan

Even with rigorous protocols, accidental releases can occur. Execute the following steps immediately in the event of a spill:

Spill Response Protocol:

  • Evacuate & Isolate: Alert nearby personnel and isolate the immediate area. Do not attempt to clean a large spill without backup.

  • Ventilate: Ensure fume hood sashes are fully open to maximize exhaust and prevent the vapor concentration from reaching its lower explosive limit (LEL).

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Critical Warning: Do NOT use paper towels or combustible materials, as the compound is highly flammable (H225)[4].

  • Collect: Use non-sparking tools (e.g., brass or plastic scoops) to sweep the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Chemical Waste Disposal Plan:

  • Segregation: Categorize the collected material and any reaction byproducts strictly as "Halogen-Free Organic Flammable Waste".

  • Labeling: Clearly label the waste container with the chemical name, CAS number (885064-88-0), and the hazards: "Flammable, Toxic, Irritant"[4].

  • Storage: Store the sealed waste in a ventilated, explosion-proof chemical waste cabinet until it is collected by your facility's Environmental Health and Safety (EHS) department.

References
  • Stepan, A. F. et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor". Journal of Medicinal Chemistry. URL: [Link]

  • Margelefsky, E. L. et al. "Energetics, Shock Sensitivity, and Thermal Hazards of Cubane and Bicyclo[1.1.1]pentane Derivatives". Organic Process Research & Development. URL: [Link]

  • Dallaston, M. A. et al. "Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl‐, Hydroxymethyl‐ and Iodo‐substituents". Chemistry – A European Journal. URL: [Link]

Sources

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